molecular formula C36H50ClN3O10S2 B10776114 DM1-SMe

DM1-SMe

Cat. No.: B10776114
M. Wt: 784.4 g/mol
InChI Key: ZLUUPZXOPGORNG-GDDHUJLSSA-N
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Description

DM1-SSMe is a highly potent maytansinoid derivative specifically designed as a cytotoxic payload for the development of Antibody-Drug Conjugates (ADCs). Its mechanism of action involves potent inhibition of microtubule assembly, thereby disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis in dividing cells. The structure of DM1-SSMe incorporates a methyl-disulfide (SSMe) linker, which provides a stable linkage to the antibody carrier in circulation while allowing for efficient intracellular payload release upon ADC internalization and cleavage within the target cell's reductive environment. This compound is a critical tool for researchers in oncology and biopharmaceutical development, enabling the construction of novel ADCs to selectively deliver potent cytotoxins to cancer cells expressing specific surface antigens. Its primary research value lies in evaluating the efficacy, stability, and therapeutic window of candidate ADC therapeutics, making it an indispensable reagent for advancing targeted cancer therapy platforms.

Properties

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.4 g/mol

IUPAC Name

[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-GDDHUJLSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

The Unseen Architect of Cellular Demise: An In-depth Technical Guide to the Mechanism of Action of DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). Its efficacy lies in its targeted disruption of fundamental cellular machinery, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2][3][] Microtubules are dynamic structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound effectively halts the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]

The primary mechanism involves the binding of this compound to the vinca alkaloid binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules. Furthermore, this compound has been shown to suppress microtubule dynamic instability, which is the process of alternating growth and shortening of microtubules, by binding to the microtubule ends. This suppression of dynamics is a key contributor to its potent anti-mitotic activity.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound, from its entry into the cell (typically as part of an ADC) to the induction of apoptosis.

DM1_SMe_Mechanism cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption cluster_2 Cellular Consequences ADC Antibody-Drug Conjugate (ADC) Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion DM1_SMe_Released Released this compound Lysosome->DM1_SMe_Released Linker Cleavage Tubulin Free Tubulin Dimers DM1_SMe_Released->Tubulin Binds to β-tubulin Microtubule Microtubule DM1_SMe_Released->Microtubule Binds to microtubule ends (suppresses dynamics) Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of this compound from ADC internalization to apoptosis induction.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key binding affinities and cytotoxic concentrations.

Table 1: Tubulin and Microtubule Binding Affinity of S-methyl-DM1
ParameterValueReference
Kd for Tubulin Binding0.93 ± 0.2 µM
Kd for High-Affinity Microtubule Binding0.1 ± 0.05 µM
Number of High-Affinity Binding Sites per Microtubule~37
Kd for Low-Affinity Microtubule Binding2.2 ± 0.2 µM
Table 2: In Vitro Cytotoxicity and Mitotic Arrest
ParameterCell LineValueReference
IC50 for Cell ProliferationMCF7330 pM
IC50 for Mitotic ArrestMCF7340 pM
IC50 for Microtubule Assembly Inhibition-4 µM
IC50 Range in Human Tumor Cell LinesVarious0.003 - 0.01 nM
IC50 in Malignant B16F10 melanoma cellsB16F100.092 µg/mL

Experimental Protocols

The characterization of the mechanism of action of this compound relies on a suite of well-established in vitro and cell-based assays.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (e.g., bovine brain tubulin)

    • GTP solution

    • Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)

    • This compound stock solution

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing tubulin (e.g., 40 µM) in polymerization buffer supplemented with GTP (e.g., 1 mM).

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

    • Transfer the reaction mixtures to a 96-well plate.

    • Incubate the plate at 37°C in a spectrophotometer.

    • Monitor the change in absorbance at 350 nm over time (e.g., every 30 seconds for 90 minutes). An increase in absorbance indicates microtubule polymerization.

    • The half-maximal inhibitory concentration (IC50) can be determined by plotting the rate of polymerization against the concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF7)

    • Cell culture medium and supplements

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 70% cold ethanol)

    • Staining buffer (e.g., PBS with RNase A and Propidium Iodide)

    • Flow cytometer

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice or at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in the staining buffer containing RNase A (to degrade RNA) and Propidium Iodide (a fluorescent DNA intercalating agent).

    • Incubate in the dark to allow for staining.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of Propidium Iodide is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Experimental Workflow for Characterizing this compound Mechanism of Action

The following diagram outlines a typical experimental workflow for a comprehensive evaluation of the mechanism of action of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Elucidation cluster_2 Target Engagement and Downstream Effects Cytotoxicity Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Determine IC50 values across multiple cell lines Tubulin_Assay In Vitro Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Binding_Kinetics Tubulin/Microtubule Binding Assays (e.g., fluorescence, radiolabeling) to determine Kd Tubulin_Assay->Binding_Kinetics Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Cell_Cycle->Apoptosis_Assay Microscopy Immunofluorescence Microscopy to visualize microtubule disruption and mitotic spindle abnormalities Cell_Cycle->Microscopy Western_Blot Western Blot Analysis for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) Apoptosis_Assay->Western_Blot

References

DM1-SMe as a Cytotoxic Payload for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of DM1-SMe, a potent maytansinoid derivative, and its application as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, chemical properties, and conjugation strategies for this compound, supported by quantitative data, experimental protocols, and visualizations.

Introduction to this compound and its Role in ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2][3] This "magic bullet" approach is achieved by linking a monoclonal antibody (mAb), which targets a tumor-specific antigen, to a cytotoxic payload via a chemical linker.[3][4]

Maytansinoids, including DM1 and its derivatives, are highly potent microtubule-targeting agents that have proven to be effective payloads for ADCs. Originally isolated from the plant Maytenus ovatus, the parent compound maytansine exhibited significant antitumor activity but also unacceptable systemic toxicity in clinical trials. The development of maytansinoid derivatives like DM1, which can be chemically linked to antibodies, has enabled the harnessing of their potent cytotoxicity in a targeted manner, thereby widening their therapeutic window.

This compound is a derivative of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) where the reactive sulfhydryl group is capped with a methyldithio (-SMe) group. This modification renders the molecule stable and ready for conjugation to an antibody, making it a key intermediate in the manufacturing of maytansinoid-based ADCs.

Physicochemical Properties and Structure

This compound is a complex macrocyclic lactam. The methyldithio group serves as a protecting group for the thiol, which is the reactive handle for conjugation. This group is readily displaced during the conjugation process to form a stable bond with the linker attached to the antibody.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine
Synonyms This compound, DM1-SSMe
Molecular Formula C36H50ClN3O10S2
Molecular Weight 784.38 g/mol
CAS Number 138148-68-2
Appearance Waxy white solid
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and protected from light.

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of this compound, once released from the ADC, is attributed to its function as a potent anti-mitotic agent. It acts by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.

The mechanism proceeds as follows:

  • Tubulin Binding: The active DM1 metabolite binds to tubulin at the vinca alkaloid binding site.

  • Inhibition of Polymerization: This binding event disrupts the dynamics of microtubule assembly and disassembly. It potently suppresses microtubule polymerization, preventing the formation of the mitotic spindle.

  • Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle, unable to proceed through mitosis.

  • Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Maytansinoids like DM1 are significantly more potent than other tubulin-acting agents such as vinca alkaloids, with IC50 values often in the sub-nanomolar range.

DM1_Mechanism_of_Action Mechanism of Action of DM1 Payload ADC ADC Internalization & Linker Cleavage DM1 Released DM1 (Active Payload) ADC->DM1 Release in Cytosol Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule Microtubule Polymerization DM1->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Mitosis Cell Cycle Progression (Mitosis) Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of action of the DM1 payload after release from an ADC.

Application in Antibody-Drug Conjugates

The effectiveness of DM1 as a payload is critically dependent on its successful conjugation to a tumor-targeting antibody. This process involves a stable linker that keeps the potent drug attached to the antibody in systemic circulation, preventing premature release and off-target toxicity.

Linker Chemistry

This compound is typically conjugated to antibodies through a stable thioether linker. A common strategy involves the use of heterobifunctional linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

The process generally involves two steps:

  • Antibody Modification: The lysine residues on the antibody are reacted with the NHS-ester end of the SMCC linker.

  • Payload Conjugation: The maleimide group of the antibody-linker intermediate then reacts with the thiol group of a reduced maytansinoid (like DM1, generated from this compound), forming a stable thioether bond.

The resulting ADC, such as Trastuzumab emtansine (T-DM1), contains a non-cleavable linker. Upon internalization into the target cancer cell, the entire ADC is trafficked to the lysosome. Proteolytic degradation of the antibody releases the DM1 payload attached to the linker and the lysine residue (lysine-SMCC-DM1), which is the active cytotoxic metabolite.

ADC_Workflow General Workflow of a DM1-based ADC cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC_circ ADC with DM1 Payload (Stable) Receptor Tumor Antigen (e.g., HER2) ADC_circ->Receptor Binds to TumorCell Target Tumor Cell Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Metabolite Active Metabolite (e.g., Lys-SMCC-DM1) Lysosome->Metabolite Antibody Degradation Tubulin Tubulin Inhibition & Mitotic Arrest Metabolite->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Caption: The journey of a DM1-based ADC from circulation to cell killing.

Quantitative Data Summary

The potency and efficacy of DM1 and ADCs utilizing it have been characterized in numerous preclinical studies.

Table 2: Representative In Vitro Cytotoxicity of DM1-based ADCs

Cell LineCancer TypeTarget AntigenADCIC50 (nmol/L)
Karpas 299Anaplastic Large Cell LymphomaCD30Anti-CD30-MCC-DM10.06
HHCutaneous T-Cell LymphomaCD30Anti-CD30-MCC-DM1<0.13
L428Hodgkin's DiseaseCD30Anti-CD30-MCC-DM1<0.13
COLO 205Colorectal CarcinomaEpCAMAnti-EpCAM-SMCC-DM1~1.0
HCT-15Colorectal CarcinomaEpCAMAnti-EpCAM-SMCC-DM1~10.0

Table 3: Preclinical In Vivo Efficacy of a DM1-based ADC

ADCTumor ModelDosingOutcome
Anti-EpCAM-PEG4Mal-DM1HCT-15 Xenograft680 µg/kg DM1, single i.v. doseComplete tumor regressions in all treated mice
Anti-CanAg-PEG4Mal-DM1COLO 205MDR Xenograft300 & 600 µg/kg DM1Superior efficacy compared to SMCC-linked conjugate
IMGN901 (Anti-CD56-DM1)PPTP Solid Tumor Xenograft15 mg/kg, i.v., 3x/week for 6 weeksInhibition of tumor growth

Table 4: Pharmacokinetic Parameters of a DM1-based ADC (T-DM1)

SpeciesParameterValue
RatTerminal Half-life (t1/2)~3-5 days
RatClearance (CL)~13-15 mL/day/kg
HumanHalf-life (t1/2) at 3.6 mg/kg dose~3.5 days

Table 5: Common Toxicities Associated with DM1-based ADCs in Clinical Studies

Toxicity ClassSpecific Adverse Events (Grade 3/4)
Hematologic Thrombocytopenia
Hepatic Hepatotoxicity (elevated transaminases)
Neurologic Peripheral neuropathy

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of DM1-based ADCs.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb) via SMCC Linker

Conjugation_Workflow Experimental Workflow for ADC Conjugation mAb 1. Prepare mAb Solution (e.g., in PBS, pH 7.4) Reaction1 3. React mAb with SMCC (Modify Lysine Residues) (e.g., 1-2 hours, RT) mAb->Reaction1 Linker 2. Prepare SMCC Linker (in DMSO) Linker->Reaction1 Purify1 4. Purify mAb-SMCC Conjugate (e.g., Desalting Column) Reaction1->Purify1 Reaction3 7. React mAb-SMCC with DM1-SH (Form Thioether Bond) (e.g., 16 hours, RT) Purify1->Reaction3 DM1SMe 5. Prepare this compound & Reducing Agent (e.g., TCEP) Reaction2 6. Reduce this compound to DM1-SH (Generate free thiol) DM1SMe->Reaction2 Reaction2->Reaction3 Purify2 8. Purify Final ADC (e.g., Size Exclusion Chromatography) Reaction3->Purify2 QC 9. Characterization (QC) (DAR, Aggregation, Endotoxin) Purify2->QC

Caption: A typical workflow for conjugating DM1 to an antibody using an SMCC linker.

Methodology:

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Addition: Add a molar excess of the SMCC linker (dissolved in a co-solvent like DMSO) to the antibody solution. The ratio will determine the average drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature to allow the NHS-ester of SMCC to react with lysine residues on the antibody.

  • Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the next step.

  • Payload Reduction: In a separate reaction, reduce this compound to DM1-SH using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation: Add the freshly prepared DM1-SH to the purified mAb-SMCC intermediate.

  • Final Incubation: Allow the conjugation reaction to proceed for several hours (e.g., 16 hours) at room temperature to allow the thiol group of DM1 to react with the maleimide group on the linker.

  • Final Purification: Purify the final ADC product to remove unreacted payload and other impurities, typically using size-exclusion or hydrophobic interaction chromatography.

  • Characterization: Characterize the final ADC for DAR, monomer percentage (aggregation), and endotoxin levels.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the DM1-based ADC, unconjugated antibody, and free DM1 payload in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the ADC/control dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 4-6 days) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as WST-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: Plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Assessment

Objective: To evaluate the antitumor activity of the DM1-based ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

  • Treatment Administration: Administer the treatments, typically via a single or multiple intravenous (i.v.) injections.

  • Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time to assess treatment efficacy. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between groups.

Conclusion

This compound is a highly potent and clinically validated cytotoxic payload for the development of antibody-drug conjugates. Its well-understood mechanism of action—inhibition of microtubule assembly—results in potent cell-killing activity against dividing cancer cells. The ability to conjugate DM1 to monoclonal antibodies via stable linkers allows for targeted delivery, which is essential for mitigating the systemic toxicity associated with the free drug. The success of ADCs like Trastuzumab emtansine (Kadcyla®) underscores the power of maytansinoid payloads in modern oncology. Future advancements in linker technology, such as the use of hydrophilic linkers to overcome multidrug resistance, continue to refine and improve the therapeutic potential of DM1-based ADCs.

References

Maytansinoid DM1-SMe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the maytansinoid DM1-SMe, a potent microtubule inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document covers its core mechanism of action, biochemical properties, and application in targeted cancer therapy, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Concepts and Mechanism of Action

Maytansinoid this compound is a synthetic derivative of maytansine, a natural ansa macrolide.[1] It functions as a highly potent inhibitor of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.[2][] The "SMe" designation indicates a mixed disulfide with thiomethane, which serves to cap the sulfhydryl group of the DM1 molecule.[2][] This modification is crucial for its use in ADCs, allowing for conjugation to the antibody via a linker.

The primary mechanism of action of this compound involves its binding to tubulin, the protein subunit of microtubules. Specifically, it binds at the tips of microtubules, suppressing their dynamic instability. This suppression includes the inhibition of both the growth and shortening phases of microtubules, which are essential for the proper formation and function of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound's interaction with microtubules, leading to apoptosis.

DM1_SMe_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ADC_DM1 Antibody-Drug Conjugate (e.g., targeting HER2) DM1_SMe This compound Payload ADC_DM1->DM1_SMe Internalization & Linker Cleavage Tubulin α/β-Tubulin Dimers DM1_SMe->Tubulin Binds to tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Inhibits polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts dynamics Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Leads to JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Activates Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation JNK_Activation->Bcl2_Inactivation Phosphorylates & Inactivates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Inactivation->MOMP Promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Results in Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_preclinical Preclinical Evaluation Antibody Monoclonal Antibody (Targeting Tumor Antigen) Linker Linker Modification Antibody->Linker Conjugation Conjugation Reaction Linker->Conjugation DM1_SMe_Payload This compound Payload DM1_SMe_Payload->Conjugation Purification Purification of ADC Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) Determination (HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Binding Antigen Binding Affinity (ELISA, SPR) DAR->Binding Purity->Binding In_Vitro In Vitro Cytotoxicity (IC50) Binding->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity

References

DM1-SMe parent compound maytansine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Maytansine: The Parent Compound of DM1-SMe

Introduction

Maytansine is a potent, naturally occurring anti-mitotic agent first isolated in 1972 from the Ethiopian shrub Maytenus ovatus.[1][2] It belongs to the ansamycin class of antibiotics and is characterized by a 19-membered macrocyclic lactam structure.[3][4][5] While it demonstrated extraordinary cytotoxicity against tumor cells at subnanomolar concentrations, its clinical development as a standalone anticancer agent was halted during Phase II trials due to severe dose-limiting systemic toxicity and a lack of tumor specificity.

This initial setback, however, paved the way for its rebirth in targeted cancer therapy. The remarkable potency of maytansine was harnessed through the development of antibody-drug conjugates (ADCs). In this approach, maytansine derivatives, known as maytansinoids, are chemically linked to monoclonal antibodies that specifically target antigens on cancer cells. This strategy concentrates the cytotoxic payload at the tumor site, significantly enhancing the therapeutic window and minimizing off-target effects. The most prominent of these derivatives is DM1 (mertansine), the payload in the FDA-approved ADC, Trastuzumab Emtansine (Kadcyla®), used for HER2-positive breast cancer. This compound is a stable, unconjugated thioether derivative of DM1 often utilized in research to study the mechanism of action due to its stability in aqueous solutions.

This guide provides a comprehensive technical overview of maytansine, covering its mechanism of action, biosynthesis, and the properties of its key derivative, DM1. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Maytansine is an organic heterotetracyclic compound with a complex 19-membered ansa macrolide structure. The core structure features a chlorinated benzene ring. Modifications to the C3 ester side chain have been crucial for developing antibody-conjugatable derivatives like DM1.

PropertyValueReference
Chemical Formula C₃₄H₄₆ClN₃O₁₀
Molecular Weight 692.2 g/mol
CAS Number 35846-53-8
Class Ansa Macrolide, Maytansinoid
Origin Maytenus ovatus, Actinosynnema pretiosum

Mechanism of Action

Maytansine and its derivatives exert their potent cytotoxic effects primarily by disrupting microtubule function, which is critical for cell division, signaling, and structure.

3.1 Inhibition of Microtubule Dynamics

The primary mechanism of action is the inhibition of tubulin polymerization. Maytansine binds to tubulin at or near the vinca-binding site (also identified as the rhizoxin binding site), a location distinct from that of other agents like taxanes. This interaction has several key consequences:

  • Inhibition of Assembly : It prevents the polymerization of tubulin dimers into microtubules.

  • Induction of Disassembly : It actively promotes the disassembly of existing microtubules.

  • Suppression of Dynamic Instability : At very low, sub-nanomolar concentrations, maytansinoids strongly suppress the dynamic instability of microtubules. This involves inhibiting both the growth and shortening rates of the microtubule ends. The S-methyl-DM1 derivative, in particular, acts as a "microtubule end poisoner" by binding with high affinity to the microtubule tips.

This disruption of microtubule function leads to a cascade of cellular events, culminating in cell death.

3.2 Cell Cycle Arrest and Apoptosis

By interfering with the formation of the mitotic spindle, maytansine causes cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis (programmed cell death), effectively eliminating the cancer cells. Maytansinoids are over 100 times more cytotoxic than vinca alkaloids, highlighting their exceptional potency.

Maytansine Maytansine / DM1 Tubulin Tubulin Dimers Maytansine->Tubulin Binds to Vinca Site Microtubule Microtubule Polymer Maytansine->Microtubule Suppresses Dynamics (End Poisoning) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization M_Phase Mitotic Spindle Formation (M-Phase) Microtubule->M_Phase Forms Arrest Mitotic Arrest (G2/M Phase) M_Phase->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for maytansinoids.

Biosynthesis

While first found in plants, maytansinoids are now understood to be synthesized by microorganisms, such as the actinomycete Actinosynnema pretiosum. The biosynthetic pathway is complex and involves genes located in dispersed clusters within the microbial genome.

The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway. Four Type I polyketide synthase (PKS) genes, designated asmA-D, then assemble the polyketide backbone of the molecule. Following the initial assembly, the structure undergoes a series of post-PKS modifications, including methylations, epoxidation, aromatic chlorination, and the addition of acyl and carbamoyl groups to yield the final maytansinoid product.

cluster_0 Starter Unit Synthesis cluster_1 Backbone Assembly cluster_2 Post-PKS Modification Aminoshikimate Aminoshikimate Pathway AHBA AHBA (3-amino-5-hydroxybenzoic acid) Aminoshikimate->AHBA PKS Type I Polyketide Synthase (asmA-D genes) AHBA->PKS Initiates Polyketide Polyketide Backbone PKS->Polyketide Mods Methylation Epoxidation Chlorination Acylation Polyketide->Mods Undergoes Maytansinoid Final Maytansinoid Mods->Maytansinoid

Caption: Simplified maytansinoid biosynthesis pathway.

Quantitative Data

The potency of maytansine and its derivatives has been quantified in numerous studies.

Table 1: In Vitro Cytotoxicity of Maytansinoids

Compound Cell Line IC₅₀ Reference
Maytansine KB (Human nasopharynx carcinoma) 8 pM
Maytansine P-388 (Murine lymphocytic leukemia) 0.6 pM
Maytansine L1210 (Murine leukemia) 2 pM

| this compound | Various Cancer Cells | Nanomolar Levels | |

Table 2: Microtubule Binding Affinity

Compound Target K_D (Dissociation Constant) Reference
S-methyl DM1 Microtubule Ends (High-Affinity Sites) 0.1 ± 0.05 µmol/L

| S-methyl DM1 | Free Tubulin (Low-Affinity Sites) | 2.2 ± 0.2 µmol/L | |

Role in Antibody-Drug Conjugates (ADCs)

The limitations of systemic maytansine therapy led to the development of maytansinoid-based ADCs. In this design, the maytansinoid (the "payload") is attached to a monoclonal antibody via a chemical linker. DM1 is a key maytansinoid designed for this purpose, featuring a thiol group that allows for stable conjugation to the linker.

The ADC workflow enhances tumor-specific drug delivery:

  • Binding : The ADC circulates in the bloodstream and its antibody component selectively binds to a target antigen on the surface of a cancer cell.

  • Internalization : The cell internalizes the ADC-antigen complex through endocytosis.

  • Payload Release : Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved and the active DM1 payload is released.

  • Cytotoxic Action : Free DM1 then binds to microtubules, inducing mitotic arrest and apoptosis as previously described.

ADC Antibody-DM1 Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binds Internalization Endocytosis & Internalization Antigen->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Release DM1 Payload Release Lysosome->Release Linker Cleavage Action Microtubule Disruption & Apoptosis Release->Action

Caption: General workflow for a DM1-based ADC.

Key Experimental Protocols

7.1 Protocol for the Synthesis of Mertansine (DM1)

This protocol outlines the conversion of a methyldithio-containing maytansinoid to the thiol-containing DM1.

  • Dissolution : Dissolve N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).

  • Reduction : Stir the solution at room temperature under an argon atmosphere. Add a solution of dithiothreitol (DTT) (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.

  • Monitoring : Monitor the reaction progress by HPLC until completion (approximately 3 hours).

  • Quenching & Extraction : Add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) with 2 mM EDTA. Extract the mixture with ethyl acetate (3 x 600 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.

  • Purification : Evaporate the solvent to yield the crude thiol-containing maytansinoid (DM1). Purify the crude residue by preparative HPLC using a cyano column.

7.2 Protocol for Determination of Mertansine in Rat Plasma via LC-MS/MS

This method describes the quantification of mertansine from a plasma matrix.

  • Sample Preparation : Take a 50 µL rat plasma sample.

  • Reduction : Add 25 µL of 20 mM tris-(2-carboxyethyl)-phosphine (TCEP) to reduce any disulfide bonds.

  • Alkylation : Add 50 µL of 50 mM N-ethylmaleimide (NEM) and vortex for 3 minutes. This step alkylates the free thiol group in mertansine to create a stable derivative for analysis.

  • Analysis : Analyze the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the mertansine-NEM adduct.

7.3 Protocol for Cellular Uptake and Metabolism of Antibody-DM1 Conjugates

This protocol is used to track the fate of an ADC after it enters a target cell.

  • Cell Culture : Culture target cells (e.g., MCF7 breast cancer cells) to an appropriate density.

  • Incubation : Expose the cells to a solution containing a radiolabeled ADC (e.g., 10 nmol/L of B38.1-SPP-[³H]-DM1) for various time points (e.g., 5, 9, or 24 hours).

  • Cell Lysis : After incubation, wash the cells to remove any unbound ADC and lyse the cells to release intracellular contents.

  • Metabolite Analysis : Analyze the cell lysate using techniques such as HPLC or LC-MS to separate and identify the radiolabeled components. This allows for the identification of intracellular metabolites, such as lysine-linker-DM1 or free DM1, confirming the processing of the ADC within the cell.

References

Methodological & Application

Application Notes and Protocols for DM1-SMe Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and maximizing efficacy at the tumor site. Maytansinoids, such as DM1, are highly potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis.[1][2] DM1-SMe is a derivative of DM1 that contains a methyl-disulfide group, which can be reduced to a free thiol for subsequent conjugation to an antibody, typically through a maleimide-containing linker. This document provides detailed protocols for the conjugation of this compound to antibodies, focusing on the widely used lysine-based conjugation via an SMCC linker, and outlines methods for the purification and characterization of the resulting ADC.

The conjugation process is a critical step in the development of ADCs, as it directly impacts the stability, efficacy, and safety of the final product. The drug-to-antibody ratio (DAR) is a key quality attribute that must be carefully controlled, as it influences both the potency and the pharmacokinetic properties of the ADC.[][4] Generally, a higher DAR may increase potency but can also lead to faster clearance and potential toxicity.[5]

Mechanism of Action

The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis. Once inside the cell, the complex is trafficked to the lysosome. In the case of ADCs with non-cleavable linkers like SMCC, the antibody is degraded by lysosomal proteases, releasing the active cytotoxic payload (e.g., Lys-MCC-DM1). The released DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.

Experimental Protocols

This section details the materials and methods for the conjugation of this compound to an antibody via its lysine residues using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a common method for producing stable, non-cleavable ADCs.

Materials
  • Antibody: Purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound: (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, S-methyl ether)

  • SMCC linker: (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvents: Anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Buffers:

    • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

    • Purification Buffer (SEC): Phosphate-Buffered Saline (PBS), pH 7.4.

  • Purification Columns:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25) for desalting.

    • Hydrophobic Interaction Chromatography (HIC) column for DAR species separation.

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • HPLC system with SEC and HIC columns

    • Mass Spectrometer (optional, for detailed characterization)

Protocol 1: Lysine-Based SMCC-DM1 Conjugation

This protocol is a two-step process: first, the antibody's lysine residues are modified with the SMCC linker, and second, the thiol-containing DM1 is conjugated to the maleimide group of the linker.

Step 1: Antibody-SMCC Linker Modification

  • Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of approximately 5 mg/mL.

  • SMCC-Linker Preparation: Dissolve SMCC in DMA or DMSO to a final concentration of 10 mM.

  • Modification Reaction: Add a 5-10 fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted SMCC linker by SEC (e.g., G25 desalting column) equilibrated with conjugation buffer.

Step 2: DM1 Conjugation to Maleimide-Activated Antibody

  • DM1 Preparation: Dissolve this compound in DMA or DMSO to a concentration of 10 mM.

  • Reduction of this compound: To generate the reactive thiol group on DM1, treat the this compound solution with a 1.5-fold molar excess of DTT for 30 minutes at room temperature.

  • Conjugation Reaction: Add a 1.5 to 1.7-fold molar excess of the reduced DM1 solution to the maleimide-activated antibody from Step 1.

  • Incubation: Incubate the reaction for 3-18 hours at room temperature in the dark with gentle stirring. The reaction progress can be monitored to achieve the desired DAR.

  • Quenching: Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Final Purification: Purify the resulting ADC by SEC to remove unreacted DM1 and other small molecules. The final ADC should be buffer-exchanged into a suitable storage buffer (e.g., PBS).

ParameterCondition
Antibody Concentration 5-10 mg/mL
SMCC:Antibody Molar Ratio 5:1 to 10:1
Modification Reaction Time 1-2 hours
Modification Temperature Room Temperature
Reduced DM1:Antibody Molar Ratio 1.5:1 to 5:1
Conjugation Reaction Time 3-18 hours
Conjugation pH 7.5-8.0
Conjugation Temperature Room Temperature

Table 1: Summary of typical reaction conditions for lysine-based SMCC-DM1 conjugation.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality, safety, and efficacy of the ADC.

Purification
  • Size-Exclusion Chromatography (SEC): SEC is commonly used to remove unconjugated small molecules such as excess linker and payload. A G25 desalting column is typically sufficient for this purpose.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The addition of each hydrophobic DM1 molecule increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated drugs.

ParameterCondition
Column Phenyl-based HIC resin
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol (v/v)
Gradient Linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B)
Flow Rate 0.5-1.0 mL/min

Table 2: Typical HIC parameters for ADC purification and analysis.

Characterization

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV-Vis Spectroscopy: This is a straightforward method that relies on the different absorbance maxima of the antibody (280 nm) and DM1 (around 252 nm). The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and a set of simultaneous equations:

    A280 = εAb,280 * CAb + εDrug,280 * CDrug A252 = εAb,252 * CAb + εDrug,252 * CDrug

    The DAR is then calculated as the molar ratio of the drug to the antibody (CDrug / CAb).

Analyteε at 280 nm (M-1cm-1)ε at 252 nm (M-1cm-1)
Antibody (e.g., Trastuzumab) ~210,000~80,000
SMCC-DM1 ~5,300~26,000

Table 3: Molar extinction coefficients for antibody and SMCC-DM1 used in DAR calculation by UV-Vis spectroscopy. Note: These values should be determined empirically for the specific antibody and drug-linker conjugate.

  • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the weighted average of the peak areas of the different DAR species.

  • Mass Spectrometry (MS): Intact mass analysis by MS can provide a detailed distribution of the different DAR species and a precise average DAR.

Visualization of Workflows and Pathways

DM1_Conjugation_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: DM1 Conjugation cluster_purification Purification & Characterization Ab Antibody Ab_SMCC Maleimide-Activated Antibody Ab->Ab_SMCC Lysine ε-amino group reaction SMCC SMCC Linker SMCC->Ab_SMCC ADC Antibody-Drug Conjugate (ADC) Ab_SMCC->ADC Thiol-maleimide reaction DM1_SMe This compound DM1_SH Reduced DM1 (thiol-activated) DM1_SMe->DM1_SH Reduction DTT DTT (Reducing Agent) DTT->DM1_SH DM1_SH->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: Workflow for lysine-based SMCC-DM1 antibody conjugation.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1_release Released DM1 (active metabolite) Degradation->DM1_release Tubulin Tubulin DM1_release->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Cell Death (Apoptosis) Microtubule->Apoptosis

Caption: Mechanism of action for a DM1-based ADC.

Conclusion

The conjugation of this compound to antibodies is a well-established method for the production of potent and specific ADCs. Careful control of the reaction conditions, particularly the molar ratios of the reactants and the reaction times, is crucial for achieving a desirable and consistent drug-to-antibody ratio. Robust purification and characterization methods are essential for ensuring the quality and safety of the final ADC product. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists working in the field of ADC development.

References

Application Notes & Protocols: Thioether Linker Chemistry for DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[4]

This document focuses on the application of non-cleavable thioether linkers for conjugating the maytansinoid payload, DM1. Maytansinoids are potent microtubule inhibitors that induce mitotic arrest and apoptosis in cancer cells.[5] The specific payload discussed here, DM1-SMe, is a derivative of maytansine modified with a thiol group, enabling its conjugation to a linker.

Thioether linkages, commonly formed using linkers like SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate), are designed for high stability in systemic circulation. This stability prevents the premature release of the cytotoxic drug, thereby minimizing off-target toxicity. The release of the active payload occurs after the ADC is internalized by the target cancer cell and undergoes lysosomal degradation, breaking down the antibody and releasing the drug-linker-amino acid catabolite. The well-known ADC, Ado-trastuzumab emtansine (T-DM1 or Kadcyla®), utilizes this stable thioether linker chemistry to connect DM1 to the anti-HER2 antibody, trastuzumab.

Visualization of Key Processes

Mechanism of Action

The following diagram illustrates the mechanism of action for a thioether-linked this compound ADC, from systemic circulation to intracellular payload release and induction of apoptosis.

AD_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Stable Thioether Linker) Receptor 2. Antigen Binding ADC->Receptor Targeting Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Degradation 5. Antibody Degradation Lysosome->Degradation Release 6. Payload Release (Lysine-Linker-DM1) Degradation->Release Target 7. Microtubule Disruption Release->Target Apoptosis 8. Apoptosis Target->Apoptosis

Caption: Mechanism of Action for a Thioether-linked this compound ADC.

Experimental Workflows

The diagrams below outline the general workflows for the synthesis, purification, and characterization of this compound ADCs.

ADC_Synthesis_Workflow cluster_synthesis Synthesis & Purification Workflow arrow -> node_antibody Monoclonal Antibody (e.g., Trastuzumab) node_linker Linker Activation (Antibody + SMCC Linker) node_antibody->node_linker Step 1: Modify Lysine Residues node_conjugation Conjugation Reaction (Activated Antibody + this compound) node_linker->node_conjugation Step 2: Thioether Bond Formation node_purification Purification (e.g., Size Exclusion Chromatography) node_conjugation->node_purification Step 3: Remove Unreacted Components node_final_adc Purified this compound ADC node_purification->node_final_adc ADC_Characterization_Workflow cluster_characterization Physicochemical Characterization Workflow cluster_dar DAR & Drug Distribution cluster_purity Purity & Aggregation cluster_potency Potency & Stability ADC_Sample Purified This compound ADC HIC HIC ADC_Sample->HIC RP_HPLC RP-HPLC ADC_Sample->RP_HPLC MS Mass Spectrometry ADC_Sample->MS SEC SEC ADC_Sample->SEC CEX CEX ADC_Sample->CEX ELISA Antigen Binding (ELISA) ADC_Sample->ELISA Cytotoxicity In Vitro Cytotoxicity Assay ADC_Sample->Cytotoxicity

References

Developing Stable DM1-SMe Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable antibody-drug conjugates (ADCs) utilizing the potent microtubule inhibitor DM1-SMe. These guidelines are intended to assist researchers in the synthesis, characterization, and evaluation of this compound ADCs to accelerate the development of novel cancer therapeutics.

Introduction to this compound Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. DM1, a maytansinoid derivative, is a microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells. The S-methylated form, this compound, is a stable derivative used in the construction of ADCs. When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, this compound is internalized into cancer cells where the cytotoxic payload is released, leading to cell death. The stability of the linker connecting the antibody and the drug is a critical attribute, ensuring that the payload remains attached in circulation and is only released upon reaching the target cell.

Data Presentation: Comparative In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity of various this compound ADCs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Anti-CD30-MCC-DM1 [1]

Cell LineCD30 ExpressionIC50 (nmol/L) of Anti-CD30-MCC-DM1IC50 (nmol/L) of Free DM1
Karpas 299Positive0.067.06 - 39.53
Other CD30+ linesPositive0.05 - 0.137.06 - 39.53
CD30- linesNegative> 1007.06 - 39.53

Table 2: In Vitro Cytotoxicity of T-DM1 (Trastuzumab-DM1) [2]

Cell LineTarget AntigenIC50 (pmol/L)
NCI-N87HER282 ± 10
HCC1954HER233 ± 20

Experimental Protocols

Synthesis and Purification of this compound ADC

This protocol describes the conjugation of DM1 to an antibody via surface lysine residues using a non-cleavable SMCC linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linker

  • DM1

  • Conjugation buffer: 50 mM potassium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

  • Purification/Desalting columns (e.g., G-25)

  • Reaction buffer: PBS based saline, pH 8.5

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody into the conjugation buffer to a final concentration of 2 mg/mL.[3]

  • Antibody Modification with SMCC linker:

    • Dissolve SMCC in DMA (dimethylacetamide).

    • Add the SMCC solution to the antibody solution to achieve a final molar ratio of 7:1 (SMCC:antibody).[4]

    • Incubate the reaction for 15-20 minutes at room temperature with gentle mixing.[4]

  • Purification of Modified Antibody:

    • Purify the MCC-modified antibody using a desalting column (e.g., G-25) equilibrated with a buffer containing 25 mM sodium citrate, 150 mM NaCl, and 2 mM EDTA, pH 6.0.

  • Conjugation with DM1:

    • Dissolve DM1 in DMSO.

    • Add the DM1 solution to the purified MCC-modified antibody.

    • Incubate at room temperature for 2 hours.

  • Quenching and Final Purification:

    • Stop the reaction by adding a quenching reagent like N-acetylcysteine.

    • Purify the final ADC product by performing a buffer exchange with a desalting column pre-equilibrated with the reaction buffer.

Characterization of this compound ADC

3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

  • HIC column (e.g., Tosoh Bio Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the different DAR species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR based on the peak areas of the different species.

3.2.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is used to quantify the percentage of aggregates in the ADC preparation.

Materials:

  • SEC column

  • HPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates. Calculate the percentage of aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.

    • Add 50 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 48-144 hours at 37°C. The incubation time may vary depending on the cell line and the ADC.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using LC-MS.

Materials:

  • This compound ADC

  • Human, mouse, or rat plasma

  • LC-MS system

  • Immunoaffinity capture reagents (e.g., anti-human Fc antibody-coated beads)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Immunoaffinity Capture:

    • At each time point, isolate the ADC from the plasma using immunoaffinity capture.

  • LC-MS Analysis:

    • Analyze the captured ADC using LC-MS to determine the average DAR.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess the stability of the ADC in plasma. A decrease in DAR over time indicates payload deconjugation.

Visualizations

Experimental Workflow for this compound ADC Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Antibody Preparation (Buffer Exchange) C Antibody-Linker Conjugation A->C B Linker Activation (SMCC) B->C D This compound Addition C->D E Purification D->E F HIC-HPLC (DAR Measurement) E->F G SEC (Aggregation Analysis) E->G

Caption: Workflow for the synthesis and characterization of this compound ADCs.

Mechanism of Action of this compound ADC

G cluster_cell Target Cancer Cell A This compound ADC B Tumor Antigen (e.g., HER2) A->B Binding C Endocytosis B->C D Lysosome C->D E Release of DM1 D->E F Microtubule Disruption E->F G Mitotic Arrest (G2/M Phase) F->G H Apoptosis G->H

Caption: Cellular mechanism of action of a this compound antibody-drug conjugate.

Signaling Pathway Inhibition by a HER2-Targeted this compound ADC (e.g., T-DM1)

G cluster_pathway HER2 Signaling Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K TDM1 T-DM1 TDM1->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent maytansinoid derivative that functions as a microtubule inhibitor. As an unconjugated form of the maytansinoid payload used in antibody-drug conjugates (ADCs), this compound is a valuable tool for in vitro studies aimed at understanding the cellular effects of this class of cytotoxic agents. Its primary mechanism of action involves the inhibition of microtubule assembly, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its anti-proliferative and pro-apoptotic activities.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and its related compound, DM1 (Mertansine), has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the potent anti-proliferative effects of these maytansinoids. This compound has been reported to be approximately 3-10 fold more potent than its parent compound, maytansine.[2]

Cell LineCancer TypeCompoundIC50 ValueReference
Various Human Tumor Cell Lines VariousThis compound0.003 - 0.01 nM[2]
Various Cancer Cell Lines VariousThis compound0.002 - >3 nM[3]
HCT-15 Colorectal CarcinomaDM1 (Mertansine)0.750 nM[4]
A431 Epidermoid CarcinomaDM1 (Mertansine)0.04 nM
MDA-MB-231 Breast CancerDM1 (Mertansine)0.12 µM
B16F10 MelanomaDM1 (Mertansine)0.092 µg/mL
MCF7 Breast CancerS-methyl DM1330 pM (for mitotic arrest)
Karpas 299 Anaplastic Large Cell LymphomaDM17.06 - 39.53 nmol/L
HH Cutaneous T-Cell LymphomaDM17.06 - 39.53 nmol/L
L428 Hodgkin's LymphomaDM17.06 - 39.53 nmol/L
KMCH-1 Biliary Tract CancerDM10.79–7.2 nM
Mz-ChA-1 Biliary Tract CancerDM10.79–7.2 nM
KKU-100 Biliary Tract CancerDM10.79–7.2 nM

Note: The potency of maytansinoids can vary depending on the cell line and the specific assay conditions. It is recommended to perform a dose-response analysis to determine the IC50 in the cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF7, SK-BR-3, HCT116)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 100 nM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control. For some cell lines, apoptosis can be induced with concentrations as low as 20 nM for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. This compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle-treated control. In some cell lines, treatment with NN2101-DM1 (an antibody-drug conjugate) at 1 µg/mL for 24 hours has been shown to increase the proportion of cells in the G2/M and S phases.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

DM1_SMe_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments DM1_SMe This compound Cytoplasm Cytoplasm DM1_SMe->Cytoplasm Enters Cell Microtubules Microtubules DM1_SMe->Microtubules Inhibits Polymerization Cell_Membrane Cell Membrane Tubulin_Dimers α/β-Tubulin Dimers Cytoplasm->Tubulin_Dimers Binds to Tubulin Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Disruption of Dynamics Tubulin_Dimers->Microtubules Polymerization Apoptosis_Pathway Apoptotic Cascade Mitotic_Spindle->Apoptosis_Pathway Mitotic Arrest (G2/M Phase) Cell_Death Apoptosis (Cell Death) Apoptosis_Pathway->Cell_Death

Caption: Signaling Pathway of this compound Action.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_DM1_SMe 3. Treat with this compound (and vehicle control) Incubate_24h->Treat_DM1_SMe Incubate_48_72h 4. Incubate 48-72h Treat_DM1_SMe->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate_2_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (6-well plate) Start->Seed_Cells Treat_DM1_SMe 2. Treat with this compound Seed_Cells->Treat_DM1_SMe Incubate_24_48h 3. Incubate 24-48h Treat_DM1_SMe->Incubate_24_48h Harvest_Cells 4. Harvest Cells (Adherent + Floating) Incubate_24_48h->Harvest_Cells Wash_Cells 5. Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer 6. Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Stain_AnnexinV_PI 7. Stain with Annexin V-FITC & PI Resuspend_Buffer->Stain_AnnexinV_PI Incubate_15min 8. Incubate 15 min (dark) Stain_AnnexinV_PI->Incubate_15min Analyze_FCM 9. Analyze by Flow Cytometry Incubate_15min->Analyze_FCM End End Analyze_FCM->End Cell_Cycle_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (6-well plate) Start->Seed_Cells Treat_DM1_SMe 2. Treat with this compound Seed_Cells->Treat_DM1_SMe Incubate_24h 3. Incubate 24h Treat_DM1_SMe->Incubate_24h Harvest_Cells 4. Harvest Cells Incubate_24h->Harvest_Cells Fix_Cells 5. Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Wash_Cells 6. Wash with PBS Fix_Cells->Wash_Cells Stain_PI 7. Stain with PI/RNase A Solution Wash_Cells->Stain_PI Incubate_30min 8. Incubate 30 min (dark) Stain_PI->Incubate_30min Analyze_FCM 9. Analyze by Flow Cytometry Incubate_30min->Analyze_FCM End End Analyze_FCM->End

References

Application Notes and Protocols for Preclinical In Vivo Models for DM1-SMe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo models in the evaluation of Antibody-Drug Conjugates (ADCs) featuring the DM1-SMe payload. The focus is on robust experimental design, execution, and data interpretation to support the advancement of promising ADC candidates.

Introduction to this compound ADCs and Preclinical Models

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent.[3][4] Its S-methylated form (this compound) is a common payload used in ADCs.[5] The ADC is designed to bind to a specific antigen on the surface of cancer cells, be internalized, and then release the DM1 payload within the cell, leading to targeted cell death while minimizing systemic toxicity.

Preclinical in vivo models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of novel ADCs before they can be considered for clinical trials. The most commonly used models are xenografts, where human cancer cells are implanted into immunodeficient mice. There are two primary types of xenograft models:

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice. They are reproducible and useful for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): These models are created by implanting tumor fragments directly from a patient into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

Mechanism of Action of this compound ADCs

The therapeutic effect of a this compound ADC is initiated by the binding of the antibody component to its target antigen on the cancer cell surface. This is followed by a cascade of events leading to apoptosis.

DM1_SMe_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Receptor Antigen-ADC Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & DM1 Release Microtubules Microtubule Disruption DM1->Microtubules 5. Tubulin Binding CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of a this compound ADC.

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of a this compound ADC typically follows a structured workflow to assess efficacy, pharmacokinetics, and safety.

experimental_workflow start Start: ADC Candidate Selection model_selection In Vivo Model Selection (CDX or PDX) start->model_selection tumor_implantation Tumor Implantation model_selection->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment Treatment Initiation (ADC, Vehicle, Controls) tumor_growth->treatment efficacy_study Efficacy Assessment (Tumor Volume, Body Weight) treatment->efficacy_study pk_study Pharmacokinetic (PK) Study (Blood/Tissue Collection) treatment->pk_study tox_study Toxicity Assessment (Clinical Signs, Hematology, Histopathology) treatment->tox_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis pk_study->data_analysis tox_study->data_analysis end Go/No-Go Decision data_analysis->end

General workflow for preclinical evaluation.
Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the steps for conducting an efficacy study of a this compound ADC in either CDX or PDX mouse models.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID, SCID Beige)

  • Human cancer cell line or PDX tissue

  • Matrigel (or other appropriate matrix)

  • This compound ADC, vehicle control, and other control articles

  • Sterile surgical instruments

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.

  • Tumor Implantation:

    • CDX Models: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

    • PDX Models: Surgically implant a small fragment of patient-derived tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Treatment groups typically include:

      • Vehicle control

      • This compound ADC at various dose levels

      • Unconjugated antibody control

      • Isotype control ADC

    • Administer the treatments via the appropriate route (typically intravenous).

  • Data Collection:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

    • Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Protocol: Pharmacokinetic (PK) Study

This protocol describes the collection of samples for the analysis of ADC and payload concentrations over time.

Procedure:

  • Dosing: Administer a single dose of the this compound ADC to a cohort of tumor-bearing or non-tumor-bearing mice.

  • Sample Collection:

    • At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.), collect blood samples from a subset of mice (serial sampling from the same animal if possible, or terminal bleeds from different animals at each time point).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • At terminal time points, tissues of interest (e.g., tumor, liver, spleen) can also be collected.

  • Analysis:

    • Quantify the concentration of the total antibody, conjugated ADC, and free DM1 payload in the plasma and tissue homogenates using methods such as ELISA or LC-MS/MS.

Protocol: Toxicity Assessment

This protocol outlines the monitoring and evaluation of potential adverse effects of the this compound ADC.

Procedure:

  • Clinical Observations:

    • Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Hematology:

    • At the end of the study (or at interim time points), collect blood for a complete blood count (CBC) to assess for hematological toxicities such as neutropenia and thrombocytopenia, which are known potential side effects of maytansinoid-based ADCs.

  • Serum Chemistry:

    • Analyze serum samples for markers of liver and kidney function.

  • Histopathology:

    • Collect major organs (e.g., liver, spleen, bone marrow, heart, kidneys) at necropsy.

    • Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a veterinary pathologist.

Data Presentation and Interpretation

Quantitative data from these studies should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.

Efficacy Data

Table 1: Tumor Growth Inhibition in a CDX Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle-1500 ± 150-
Isotype Control ADC51450 ± 1403.3
Unconjugated Antibody51200 ± 12020.0
This compound ADC1600 ± 8060.0
This compound ADC3150 ± 3090.0
This compound ADC550 ± 15 (Complete Regression)>100

Data is hypothetical and for illustrative purposes.

Pharmacokinetic Data

Table 2: Key Pharmacokinetic Parameters of a this compound ADC

AnalyteCmax (µg/mL)AUC (µg*h/mL)t1/2 (hours)
Total Antibody1005000150
Conjugated ADC954500120
Free DM10.051.52

Data is hypothetical and for illustrative purposes.

Toxicity Data

Table 3: Summary of Key Toxicity Findings

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Key Hematological FindingsNotable Histopathological Findings
Vehicle-+5NoneNone
This compound ADC5-10Grade 2 NeutropeniaMinimal hepatocellular vacuolation
This compound ADC10-20Grade 4 Neutropenia, Grade 2 ThrombocytopeniaModerate hepatocellular vacuolation, bone marrow hypocellularity

Data is hypothetical and for illustrative purposes.

Conclusion

The use of preclinical in vivo models, particularly patient-derived xenografts, is a cornerstone of modern ADC development. The protocols and application notes provided here offer a framework for the systematic evaluation of this compound ADCs. Rigorous study design, careful execution, and thorough data analysis are critical for making informed decisions and successfully advancing novel ADC candidates to the clinic. It is important to consider that while these models are invaluable, they have limitations, and the ultimate safety and efficacy of an ADC can only be determined in human clinical trials.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. The accurate assessment of DAR is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetics of an ADC.[1][2] The following sections detail the primary analytical methods for DAR determination: Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and UV-Vis Spectroscopy.

This compound: A Potent Maytansinoid Payload

This compound is a potent microtubule-inhibiting maytansinoid derivative used in the development of ADCs.[][4] It is designed to be conjugated to a monoclonal antibody (mAb) through a linker, often via the sulfhydryl group of the antibody. The resulting ADC can selectively deliver the cytotoxic DM1 payload to target cancer cells.

DAR Determination by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for ADC analysis as it can provide detailed information on the distribution of different drug-loaded species. Both intact and subunit-level analysis can be performed. For lysine-conjugated ADCs like those often formed with this compound, MS is a preferred method over HIC.

Protocol: Intact Protein Analysis by LC-MS

This protocol outlines the determination of the average DAR of an intact this compound ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Reconstitute the lyophilized this compound ADC in deionized water to a concentration of 5 mg/mL.

  • For analysis, dilute the reconstituted ADC to 1 mg/mL with 0.1% formic acid in water.

  • To reduce spectral complexity from glycosylation, the ADC can be deglycosylated prior to analysis using an enzyme like PNGase F.

LC-MS Parameters:

ParameterSpecification
LC System Agilent 1290 Infinity UHPLC or similar
Column Agilent PLRP-S, 1000Å, 2.1 mm ID or similar reversed-phase column suitable for large proteins
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for ADC elution, typically a shallow gradient from ~20% to 60% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 60 - 80 °C to improve peak shape and recovery
MS System Agilent 6550 Q-TOF, Sciex ZenoTOF 7600, or similar high-resolution mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Data Analysis Deconvolute the raw mass spectrum using software such as Agilent MassHunter BioConfirm or SCIEX Biologics Explorer.

DAR Calculation:

The average DAR is calculated from the deconvoluted mass spectrum by specialized software. The software identifies the mass peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 1, 2, etc.) and calculates a weighted average based on the relative abundance of each species.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is well-suited for analyzing cysteine-linked ADCs under non-denaturing conditions. As the number of hydrophobic this compound molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and elutes later from the HIC column.

Protocol: HIC Analysis of this compound ADC

Mobile Phases:

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol to facilitate elution)

HIC Parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity II Bio-inert LC or similar
Column Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC, or similar HIC column
Mobile Phase A 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0 ± 5-15% Isopropanol
Gradient Linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm

DAR Calculation:

The average DAR is determined by calculating the weighted average of the peak areas corresponding to each drug-loaded species.

Formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

DAR Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the average DAR. This technique relies on the differential absorbance of the antibody and the drug at specific wavelengths.

Protocol: UV-Vis Spectroscopy for DAR Calculation

Procedure:

  • Measure the absorbance of the this compound ADC solution at 252 nm and 280 nm.

  • The protein concentration is primarily determined by the absorbance at 280 nm, while the drug, DM1, has a strong absorbance at 252 nm.

Required Data:

ParameterValue (Example for Trastuzumab-DM1)Reference
Molar Extinction Coefficient of Antibody at 280 nm (εAb,280)209,409 M-1cm-1
Molar Extinction Coefficient of Antibody at 252 nm (εAb,252)74,311 M-1cm-1
Molar Extinction Coefficient of DM1 at 280 nm (εD,280)4,410 M-1cm-1
Molar Extinction Coefficient of DM1 at 252 nm (εD,252)25,600 M-1cm-1

DAR Calculation:

The average DAR can be calculated using the following equation, where R is the ratio of the ADC's absorbance at 252 nm to its absorbance at 280 nm (A252/A280):

DAR = (εAb,252 – R × εAb,280) / (R × εD,280 - εD,252)

Summary of Quantitative Data

MethodKey OutputTypical DAR for T-DM1
Mass Spectrometry Distribution of drug-loaded species (DAR 0-8) and average DAR.3.5 - 3.6
HIC Chromatographic separation of species with different DARs and average DAR.~3.5
UV-Vis Spectroscopy Average DAR.~3.5

Visualizations

DM1_SMe_Conjugation cluster_reactants Reactants cluster_process Process cluster_product Product Antibody Monoclonal Antibody Free Sulfhydryl (-SH) Conjugation Conjugation Reaction Antibody->Conjugation DM1_SMe This compound Cytotoxic Payload DM1_SMe->Conjugation ADC Antibody-Drug Conjugate (ADC) Thioether Linkage Conjugation->ADC

Caption: Conjugation of this compound to a monoclonal antibody.

DAR_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result Sample This compound ADC Sample Deglycosylation Optional: Deglycosylation (PNGase F) Sample->Deglycosylation HIC HIC Sample->HIC UV_Vis UV-Vis Sample->UV_Vis LC_MS LC-MS Deglycosylation->LC_MS Deconvolution Mass Deconvolution LC_MS->Deconvolution Peak_Integration Peak Area Integration HIC->Peak_Integration Absorbance_Ratio Absorbance Measurement UV_Vis->Absorbance_Ratio DAR Average DAR & Distribution Deconvolution->DAR Peak_Integration->DAR Absorbance_Ratio->DAR

Caption: Workflow for DAR analysis of this compound ADCs.

References

Application Notes and Protocols for the Purification of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) containing the maytansinoid payload DM1-SMe. The following sections detail established chromatographic techniques for the removal of process-related impurities, such as unconjugated antibody, free drug-linker, and aggregates, to yield a highly purified and characterized this compound ADC.

Introduction to this compound ADC Purification

Antibody-drug conjugates are complex biomolecules that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The manufacturing process of ADCs, including this compound conjugates, results in a heterogeneous mixture of species. This includes the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and protein aggregates.[1][2] Effective purification is critical to ensure the safety, efficacy, and homogeneity of the final drug product.

The primary goals of the purification process for this compound conjugates are:

  • Removal of free this compound and other small molecules: Unconjugated drug-linker can cause systemic toxicity.

  • Separation of unconjugated antibody: To ensure the potency of the ADC.

  • Reduction of aggregates: High molecular weight species can lead to immunogenicity and altered pharmacokinetic profiles.[3][4]

  • Control of the drug-to-antibody ratio (DAR) distribution: To ensure a consistent and defined product.

This document outlines protocols for three key chromatographic techniques widely used in ADC purification: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Cation Exchange Chromatography (CEX).

Purification Workflow for this compound Conjugates

The purification of a this compound conjugate from a crude reaction mixture typically involves a multi-step chromatographic process. A common workflow is outlined below.

This compound ADC Purification Workflow Crude Crude this compound Conjugation Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude->HIC Primary Capture & DAR Fractionation SEC Size Exclusion Chromatography (SEC) HIC->SEC Aggregate Removal & Buffer Exchange CEX Cation Exchange Chromatography (CEX) SEC->CEX Polishing & Charge Variant Removal Purified Purified this compound ADC CEX->Purified Final Product

A typical multi-step chromatographic workflow for the purification of this compound ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[5] In ADC purification, HIC is a powerful tool for separating species with different DARs, as the addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody.

Experimental Protocol for HIC Purification

This protocol is a general guideline and may require optimization based on the specific antibody and conjugation chemistry.

1. Materials and Buffers:

  • HIC Column: Phenyl-based resin (e.g., ToyoPearl Phenyl-650S)

  • Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0

  • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, 20% Isopropyl Alcohol (v/v), pH 7.0

  • Sample Preparation: Dilute the crude this compound conjugation mixture 1:1 with Buffer A.

2. Chromatographic Conditions:

ParameterCondition
Column ToyoPearl Phenyl-650S (or equivalent)
Flow Rate Dependent on column size and manufacturer's recommendation
Equilibration 3 column volumes (CV) of Buffer A
Loading Load the prepared sample onto the column
Wash Wash with Buffer A until the UV absorbance returns to baseline
Elution Linear gradient from 0% to 100% Buffer B over 30 CV
Detection UV at 280 nm and 252 nm

3. Data Analysis:

Collect fractions across the elution gradient and analyze for DAR, aggregation, and purity. Species with higher DARs will be more hydrophobic and elute later in the gradient.

ImpurityExpected Elution Profile
Unconjugated Antibody Elutes earliest (least hydrophobic)
Low DAR Species Elute at lower concentrations of Buffer B
High DAR Species Elute at higher concentrations of Buffer B
Free this compound May not bind or can be washed off

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is primarily used to remove high molecular weight species (aggregates) and for buffer exchange.

Experimental Protocol for SEC

1. Materials and Buffers:

  • SEC Column: TSKgel G3000SWxl (or equivalent)

  • Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, 15% (v/v) Isopropyl Alcohol, pH 6.5

2. Chromatographic Conditions:

ParameterCondition
Column TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Detection UV at 280 nm

3. Data Analysis:

The primary outcome of SEC is the separation of monomers from aggregates.

SpeciesExpected Elution Profile
Aggregates Elute first (larger size)
Monomeric ADC Main peak, elutes after aggregates
Fragments/Small Molecules Elute last (smaller size)

A significant reduction in the percentage of aggregates is expected after this step. For example, a reduction from 5% to less than 1% has been reported.

Cation Exchange Chromatography (CEX)

CEX separates molecules based on their net positive charge at a given pH. For ADCs where the conjugation occurs on lysine residues, the positive charge of the lysine is neutralized, leading to a decrease in the isoelectric point (pI). CEX can be used to separate charge variants and remove impurities.

Experimental Protocol for CEX

This protocol is a starting point and should be optimized for the specific this compound conjugate.

1. Materials and Buffers:

  • CEX Column: BioResolve SCX mAb Column (or equivalent)

  • Buffer A (Loading Buffer): 20 mM MES, pH 6.6, 30 mM NaCl

  • Buffer B (Elution Buffer): 20 mM MES, pH 6.6, 110 mM NaCl

2. Chromatographic Conditions:

ParameterCondition
Column BioResolve SCX mAb, 4.6 x 100 mm
Flow Rate 0.80 mL/min
Equilibration 5 CV of Buffer A
Loading Load sample in Buffer A
Wash Wash with Buffer A
Elution Linear gradient from 0% to 100% Buffer B over 30 minutes
Detection UV at 280 nm

3. Data Analysis:

Different DAR species will have different net charges and will elute at different salt concentrations.

SpeciesExpected Elution Profile
Unconjugated Antibody Binds most strongly, elutes last
Low DAR Species Elute at higher salt concentrations
High DAR Species Elute at lower salt concentrations (less positive charge)

Characterization of Purified this compound Conjugates

Following purification, the this compound ADC must be thoroughly characterized to ensure it meets the required quality attributes.

Analytical Techniques and Expected Outcomes
Analytical TechniqueParameter MeasuredExpected Outcome
Hydrophobic Interaction Chromatography (HIC)-HPLC Drug-to-Antibody Ratio (DAR) DistributionA defined peak or set of peaks corresponding to the desired DAR species.
Size Exclusion Chromatography (SEC)-HPLC Aggregation and FragmentationMonomer purity >95%.
Reversed-Phase (RP)-HPLC Purity and identification of small molecule componentsAbsence of free this compound.
Mass Spectrometry (LC-MS) Average DAR, drug distribution, and confirmation of conjugation sitesDeconvoluted mass spectrum showing a distribution of drug-loaded species. Identification of specific lysine residues conjugated with this compound.

Quantitative Data Summary

The following table summarizes typical quantitative outcomes from the purification and characterization of this compound ADCs, based on literature values for similar conjugates.

ParameterMethodTypical Value/RangeReference
Aggregate Content SEC-HPLC< 5% (post-HIC), < 1% (post-SEC)
Monomer Purity SEC-HPLC> 95%
Average DAR HIC-HPLC or LC-MSTypically 2-4
Free Drug-Linker RP-HPLC or LC-MS/MSBelow limit of quantification (e.g., < 0.20 ng/mL)
Recovery HIC Purification> 60%

Logical Relationship of Purification Steps

The sequence of purification steps is designed to progressively remove different types of impurities.

Purification Logic Start Crude Conjugate Step1 HIC Start->Step1 Step2 SEC Step1->Step2 Impurity1 Free Drug, Unconjugated Ab, Incorrect DAR Step1->Impurity1 Removes Step3 CEX Step2->Step3 Impurity2 Aggregates Step2->Impurity2 Removes End Purified ADC Step3->End Impurity3 Charge Variants Step3->Impurity3 Removes

Logical flow of impurity removal during the purification process.

By following these detailed protocols and characterization methods, researchers and drug development professionals can effectively purify this compound antibody-drug conjugates to achieve the high level of purity and homogeneity required for preclinical and clinical applications.

References

Application Note: Analytical Characterization of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4][5] These complex molecules consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent small-molecule payload, and a chemical linker connecting them. The maytansinoid DM1 is a highly potent microtubule inhibitor used as a cytotoxic payload in several ADCs. The DM1-SMe variant is a derivative of DM1 that includes a thiomethane group, allowing for conjugation to the antibody via a linker.

The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drug molecules (drug-to-antibody ratio or DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization. This application note provides detailed protocols and data presentation guidelines for the key analytical techniques used to characterize this compound ADCs, ensuring product quality, consistency, and efficacy.

Key Quality Attributes for ADC Characterization

A thorough analytical characterization of a this compound ADC involves the assessment of several critical quality attributes (CQAs):

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a crucial parameter that directly impacts the ADC's potency and therapeutic window.

  • Drug Distribution: The distribution of species with different numbers of drugs (e.g., DAR 0, 2, 4, etc.) contributes to the overall heterogeneity of the ADC.

  • Size Variants: The presence of aggregates and fragments can affect the safety and efficacy of the biotherapeutic and must be quantified.

  • Charge Variants: Modifications to the antibody or the conjugation process can lead to charge heterogeneity, which may impact stability and biological activity.

  • Intact Mass and Subunit Analysis: Confirmation of the correct molecular weight of the intact ADC and its subunits verifies the successful conjugation and the integrity of the molecule.

  • Free Drug Levels: Quantification of unconjugated this compound is essential for safety and to understand the stability of the conjugate.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug distribution and the calculation of the average DAR. The analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.

Quantitative Data Summary:

The following table is an example of how to summarize DAR data obtained from HIC analysis.

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 010.25.8
DAR 212.525.3
DAR 414.855.1
DAR 616.712.1
DAR 818.51.7
Average DAR 3.9

Experimental Protocol: HIC for DAR Analysis

This protocol provides a starting point for the HIC analysis of this compound ADCs. Optimization may be required based on the specific characteristics of the ADC.

Materials:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

  • HIC Column: A column suitable for protein separations, such as a Butyl-NPR column.

  • HPLC System: A bio-inert HPLC system is recommended to prevent nonspecific interactions.

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.

  • Injection: Inject 10-50 µg of the prepared sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing prep_sample Prepare ADC Sample (1 mg/mL in Mobile Phase A) inject Inject Sample prep_sample->inject prep_system Equilibrate HIC Column (100% Mobile Phase A) prep_system->inject gradient Run Gradient Elution (0-100% Mobile Phase B) inject->gradient detect UV Detection (280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Average DAR integrate->calculate

Caption: Workflow for DAR analysis by HIC.

Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier from the column, while smaller molecules, like fragments, elute later. This technique is the standard method for quantifying size variants in biotherapeutics. Due to the hydrophobicity of the this compound payload, nonspecific interactions with the SEC stationary phase can occur, potentially leading to poor peak shape. The use of organic modifiers in the mobile phase can help mitigate these effects.

Quantitative Data Summary:

The following table shows an example of data obtained from an SEC analysis of a this compound ADC.

SpeciesRetention Time (min)Peak Area (%)Molecular Weight (kDa)
High Molecular Weight Species (Aggregates)8.52.1>300
Main Peak (Monomer)10.297.5~150
Low Molecular Weight Species (Fragments)12.10.4<100

Experimental Protocol: SEC for Size Variant Analysis

This protocol is a general guideline for SEC analysis. The choice of column and mobile phase may need to be optimized.

Materials:

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with or without an organic modifier (e.g., 15% isopropanol).

  • SEC Column: A column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300 Å).

  • HPLC System: A bio-inert HPLC system.

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1-5 mg/mL in the mobile phase.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Isocratic Elution: Run the analysis under isocratic conditions for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Detection: Monitor the elution at 280 nm.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the relative percentage of each species.

Workflow for SEC Analysis

SEC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing prep_sample Prepare ADC Sample (1-5 mg/mL in Mobile Phase) inject Inject Sample prep_sample->inject prep_system Equilibrate SEC Column prep_system->inject elute Isocratic Elution inject->elute detect UV Detection (280 nm) elute->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Aggregates & Fragments integrate->quantify

Caption: Workflow for size variant analysis by SEC.

Intact and Subunit Mass Analysis by Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful tool for the characterization of ADCs, providing information on the molecular weight of the intact conjugate, as well as its subunits (light chain and heavy chain) after reduction. This analysis confirms the identity of the ADC, the success of the conjugation, and the distribution of the drug load between the antibody chains. Native MS, performed under non-denaturing conditions, is particularly useful for analyzing ADCs where the subunits are held together by non-covalent interactions.

Quantitative Data Summary:

The following table provides an example of mass analysis data for a this compound ADC.

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Intact ADC
DAR 2149,850149,852+2
DAR 4151,424151,425+1
Reduced Subunits
Light Chain (LC)23,45023,451+1
LC + 1 this compound24,23724,238+1
Heavy Chain (HC)50,85050,8500
HC + 1 this compound51,63751,636-1
HC + 2 this compound52,42452,423-1

Experimental Protocol: Intact and Subunit MS Analysis

A. Intact Mass Analysis (Native SEC-MS)

Materials:

  • Mobile Phase: 100 mM Ammonium Acetate

  • SEC Column: A column suitable for native protein separations.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

Procedure:

  • Sample Preparation: Dilute the ADC to 0.5-1 mg/mL in water or a suitable buffer.

  • LC Separation: Equilibrate the SEC column with the mobile phase. Inject the sample and perform an isocratic elution directly into the mass spectrometer.

  • MS Analysis: Acquire data in positive ion mode across a mass range appropriate for the intact ADC (e.g., m/z 1000-5000).

  • Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species.

B. Subunit Mass Analysis (Reduced RPLC-MS)

Materials:

  • Reducing Agent: Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RPLC Column: A C4 or C8 column suitable for protein separations.

  • LC-MS System: As above.

Procedure:

  • Sample Reduction: Incubate the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • LC Separation: Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B. Inject the reduced sample and elute with a gradient of increasing Mobile Phase B to separate the light and heavy chains.

  • MS Analysis: Acquire data in positive ion mode.

  • Data Deconvolution: Deconvolute the spectra for the light and heavy chain peaks to determine the mass of the unconjugated and conjugated chains.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intact Intact Mass Analysis (Native SEC-MS) cluster_subunit Subunit Mass Analysis (RPLC-MS) intact_prep Prepare ADC Sample intact_sep Native SEC Separation intact_prep->intact_sep intact_ms MS Acquisition intact_sep->intact_ms intact_decon Deconvolution intact_ms->intact_decon subunit_prep Reduce ADC with DTT subunit_sep RPLC Separation subunit_prep->subunit_sep subunit_ms MS Acquisition subunit_sep->subunit_ms subunit_decon Deconvolution subunit_ms->subunit_decon

Caption: Workflows for intact and subunit mass analysis.

Charge Variant Analysis by Capillary Isoelectric Focusing (cIEF)

Principle: cIEF separates proteins based on their isoelectric point (pI). The conjugation of this compound to lysine residues neutralizes the positive charge of the lysine's amino group, resulting in a lower pI for the conjugated antibody. cIEF can therefore resolve different charge variants, including those arising from different DARs and other post-translational modifications.

Quantitative Data Summary:

The following table is an example of a cIEF data summary for a this compound ADC.

PeakpIRelative Area (%)Identification
Basic Variant8.910.5Unconjugated mAb (C-terminal Lys)
Main Peak8.765.2Unconjugated mAb
Acidic Variant 18.418.3DAR 2 Species
Acidic Variant 28.16.0DAR 4 Species

Experimental Protocol: cIEF for Charge Variant Analysis

This protocol provides a general method for cIEF analysis. Optimization of the ampholyte mixture and focusing times is often necessary.

Materials:

  • cIEF Instrument: An imaged cIEF system (e.g., iCE3).

  • Capillary Cartridge: A suitable fluorocarbon-coated capillary.

  • Anolyte: 80 mM Phosphoric Acid

  • Catholyte: 100 mM Sodium Hydroxide

  • Sample Mix: A solution containing the ADC sample (final concentration ~0.2 mg/mL), carrier ampholytes (e.g., 4% Pharmalyte 3-10), urea (e.g., 2 M), and pI markers.

Procedure:

  • Sample Preparation: Prepare the sample mix by combining the ADC, carrier ampholytes, urea, and pI markers.

  • Instrument Setup: Fill the wells of the instrument plate with the anolyte, catholyte, and prepared sample.

  • Focusing: Apply a voltage gradient to focus the proteins at their respective pIs. A typical two-step focusing could be 1.5 kV for 1 minute, followed by 3.0 kV for 8 minutes.

  • Imaging: Image the entire capillary at 280 nm to detect the focused protein bands.

  • Data Analysis: Use the included pI markers to create a calibration curve and determine the pI of each charge variant. Calculate the relative percentage of each peak.

Workflow for cIEF Analysis

cIEF_Workflow cluster_prep Sample Preparation cluster_analysis cIEF Separation & Detection cluster_data Data Processing prep_sample Prepare Sample Mix (ADC, Ampholytes, pI Markers) load Load Sample, Anolyte, & Catholyte prep_sample->load focus Apply Voltage (Focusing Step) load->focus image Image Capillary (UV 280 nm) focus->image calibrate Calibrate with pI Markers image->calibrate quantify Quantify Charge Variants calibrate->quantify

Caption: Workflow for charge variant analysis by cIEF.

Summary

The analytical characterization of this compound ADCs is a multifaceted process that requires a suite of orthogonal analytical techniques. HIC is the primary method for determining the average DAR and drug load distribution. SEC is essential for monitoring and quantifying size variants such as aggregates and fragments. Mass spectrometry provides confirmation of the molecular identity and conjugation profile at both the intact and subunit levels. Finally, cIEF offers a high-resolution separation of charge variants. Together, these methods provide a comprehensive understanding of the physicochemical properties of this compound ADCs, ensuring the production of a consistent, safe, and effective therapeutic product.

References

Application Notes and Protocols for DM1-SMe in Solid Tumors vs. Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent thiol-containing maytansinoid derivative that functions as a microtubule inhibitor.[1][2] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[][4] This document provides detailed application notes and experimental protocols for the use of this compound in the context of ADCs for treating both solid tumors and hematological malignancies.

This compound, as part of an ADC, exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule assembly.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The targeted delivery of this compound via monoclonal antibodies that recognize specific tumor-associated antigens allows for a wider therapeutic window compared to the systemic administration of unconjugated cytotoxic drugs.

Application in Solid Tumors

ADCs utilizing DM1 have shown significant promise in the treatment of various solid tumors. A notable example is Trastuzumab emtansine (T-DM1), which is approved for the treatment of HER2-positive breast cancer. The efficacy of DM1-based ADCs in solid tumors is largely dependent on the expression level and internalization of the target antigen on the tumor cells.

Application in Hematological Malignancies

DM1-based ADCs are also being actively investigated for the treatment of hematological malignancies. For instance, an anti-CD30-MCC-DM1 conjugate has demonstrated potent antitumor activity in preclinical models of Hodgkin's lymphoma and anaplastic large cell lymphoma. The high sensitivity of rapidly dividing cancer cells, a characteristic of many hematological malignancies, makes them particularly susceptible to microtubule-disrupting agents like DM1.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and DM1-based ADCs in various solid tumor and hematological malignancy models.

Table 1: In Vitro Cytotoxicity of this compound and DM1-based ADCs

Cell LineCancer TypeTarget AntigenADCIC50 (nmol/L)Reference
Solid Tumors
COLO 205Colorectal CarcinomaEpCAManti-EpCAM-SMCC-DM1~0.1
HCT-15Colorectal CarcinomaEpCAManti-EpCAM-SMCC-DM1~1.0
UO-31Renal AdenocarcinomaEGFRanti-EGFR-SMCC-DM1~0.5
Neuroblastoma Cell LinesNeuroblastomaCD56IMGN901Comparable to non-neuroblastoma cell lines
Hematological Malignancies
Karpas 299Anaplastic Large Cell LymphomaCD30anti-CD30-MCC-DM10.06
HHCutaneous T-Cell LymphomaCD30anti-CD30-MCC-DM1< 0.13
L428Hodgkin's LymphomaCD30anti-CD30-MCC-DM1< 0.13
NHL B-cell linesNon-Hodgkin's LymphomaCD22anti-CD22-MCC-DM1Potent inhibition

Table 2: In Vivo Efficacy of DM1-based ADCs

Xenograft ModelCancer TypeADCDosing RegimenOutcomeReference
Solid Tumors
HCT-15 XenograftColorectal Carcinomaanti-EpCAM-PEG4Mal-DM1680 µg/kg DM1, single i.v. injectionComplete tumor regression
COLO 205MDR XenograftColorectal Carcinomaanti-CanAg-PEG4Mal-DM1Not specifiedMore efficacious than SMCC-linked ADC
PPTP Solid Tumor XenograftsVarious Pediatric Solid TumorsIMGN90115 mg/kg, i.v., 3x/week for 6 weeksTumor growth inhibition
Hematological Malignancies
Karpas 299 XenograftAnaplastic Large Cell Lymphomaanti-CD30-MCC-DM13 mg/kgTumor regression
HH XenograftCutaneous T-Cell Lymphomaanti-CD30-MCC-DM16 mg/kgDurable complete tumor regressions
L428 XenograftHodgkin's Lymphomaanti-CD30-MCC-DM1Not specifiedTumor regression
RAJI XenograftNon-Hodgkin's Lymphomaanti-CD19-SPP-DM15 mg/kgTumor growth inhibition
Granta-519 XenograftNon-Hodgkin's Lymphomaanti-CD20-MCC-DM15 mg/kgTumor growth inhibition

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of a DM1-based ADC on cancer cell lines using a tetrazolium colorimetric assay (MTT).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • DM1-based ADC

  • Control ADC (non-targeting)

  • Free this compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DM1-based ADC, control ADC, and free this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with medium only (blank) and wells with untreated cells (control).

    • Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the dark.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a DM1-based ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Tumor cells (solid tumor or hematological malignancy cell line)

  • Matrigel (optional)

  • DM1-based ADC

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Inject a specific number of cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the DM1-based ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dose and schedule will depend on the specific ADC and tumor model.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The experiment is typically terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the ADC.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with a DM1-based ADC using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line

  • DM1-based ADC

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in culture dishes and treat them with the DM1-based ADC at a specific concentration for a defined period (e.g., 24-48 hours).

    • Harvest the cells by trypsinization and wash them with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Mechanism of Action

DM1_SMe_Mechanism cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (this compound Payload) Antigen Tumor-Associated Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Free_DM1 Free this compound Lysosome->Free_DM1 Payload Release Microtubules Microtubules Free_DM1->Microtubules Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction

Caption: Mechanism of action of a this compound-containing ADC.

Experimental Workflow: ADC Development and Evaluation

ADC_Workflow Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Conjugation ADC Conjugation & Purification Antibody_Development->Conjugation Linker_Payload_Selection Linker & this compound Payload Selection Linker_Payload_Selection->Conjugation Characterization Biophysical & Biochemical Characterization Conjugation->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, etc.) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Models) In_Vitro->In_Vivo Preclinical_Tox Preclinical Toxicology In_Vivo->Preclinical_Tox Clinical_Development Clinical Development Preclinical_Tox->Clinical_Development

Caption: General workflow for ADC development and preclinical evaluation.

Logical Relationship: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Overnight Incubation (Cell Attachment) Cell_Seeding->Incubation1 ADC_Treatment Treat with Serial Dilutions of this compound ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-120h ADC_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilization Buffer Incubation3->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis

References

Application Notes: The Development of Ado-Trastuzumab Emtansine (T-DM1, Kadcyla)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ado-trastuzumab emtansine, sold under the brand name Kadcyla (T-DM1), is a landmark antibody-drug conjugate (ADC) that significantly advanced the treatment of HER2-positive breast cancer.[1][2] It represents a targeted therapeutic approach, combining the HER2-targeting specificity of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1 (a maytansine derivative).[3][4][5] Trastuzumab is covalently linked to DM1 via a stable thioether linker (MCC, 4-[N-maleimidomethyl] cyclohexane-1-carboxylate), which is designed to keep the potent cytotoxin inactive until it is delivered specifically to the target cancer cells. This targeted delivery mechanism aims to maximize efficacy within the tumor while minimizing systemic toxicity. T-DM1 received its first FDA approval in February 2013 for patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.

Mechanism of Action

The efficacy of T-DM1 stems from a multi-pronged mechanism of action inherited from both the antibody and the cytotoxic payload.

  • HER2 Receptor Binding and Signaling Inhibition : The trastuzumab component of T-DM1 binds to the extracellular domain of the HER2 receptor on the surface of cancer cells. This binding blocks downstream signaling pathways, including the PI3K-AKT-mTOR and RAS-MAPK pathways, which are crucial for cell proliferation and survival.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Like unconjugated trastuzumab, the Fc region of T-DM1 can engage immune effector cells, such as natural killer (NK) cells, to mediate ADCC and eliminate tumor cells.

  • Internalization and Payload Delivery : Upon binding to HER2, the T-DM1/HER2 complex is internalized into the cell via receptor-mediated endocytosis. The complex is then trafficked to lysosomes.

  • Intracellular Drug Release and Cytotoxicity : Within the acidic environment of the lysosome, the antibody portion of T-DM1 is proteolytically degraded, releasing the DM1-containing cytotoxic catabolites into the cytoplasm. Free DM1 then binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptotic cell death.

TDM1_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 1. Binding NK_Cell Immune Effector Cell (e.g., NK Cell) TDM1->NK_Cell ADCC Endosome Endosome HER2->Endosome 3. Internalization PI3K_AKT PI3K/AKT/mTOR Pathway HER2->PI3K_AKT 2. Signal Blockade RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK 2. Signal Blockade Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Lys-MCC-DM1 Lysosome->DM1 4. Proteolytic Degradation Tubulin Tubulin DM1->Tubulin 5. Binding Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis G2/M Arrest Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Fig 1. Mechanism of Action of T-DM1.

Preclinical and Clinical Development Data

The development of T-DM1 was supported by extensive preclinical and clinical studies to establish its efficacy and safety profile.

Preclinical Data

In vitro studies demonstrated the high potency of T-DM1 against HER2-overexpressing cancer cell lines. In vivo studies using xenograft models of breast and gastric cancer showed that T-DM1 was highly effective, causing complete tumor regression in some models, even those resistant to trastuzumab alone.

Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines

Cell Line Cancer Type IC50 (pmol/L) Reference
NCI-N87 Gastric 82 ± 10
HCC1954 Breast 33 ± 20
SK-BR-3 Breast Not specified, but potent
BT-474 Breast Not specified, but potent

| OE-19 | Gastric | More effective than trastuzumab | |

Table 2: Preclinical In Vivo Efficacy of T-DM1 in Xenograft Models

Xenograft Model Treatment Outcome Reference
NCI-N87 (Gastric) T-DM1 Complete pathological response in 50% of mice
OE-19 (Gastric) T-DM1 Complete pathological response in all mice
MMTV-HER2 (Breast) T-DM1 >90% tumor regression in all mice

| SARARK-6 (Carcinosarcoma) | T-DM1 | Significant reduction in tumor volume and prolonged survival vs. trastuzumab | |

Clinical Data

The approval of T-DM1 was primarily based on the pivotal Phase III EMILIA trial, which demonstrated a significant improvement in survival for patients with previously treated HER2-positive metastatic breast cancer.

Table 3: Summary of Pivotal Phase III EMILIA Trial Results

Endpoint T-DM1 (n=495) Lapatinib + Capecitabine (n=496) Hazard Ratio (95% CI) p-value
Median Progression-Free Survival (PFS) 9.6 months 6.4 months 0.65 (0.55–0.77) <0.001
Median Overall Survival (OS) 30.9 months 25.1 months 0.68 (0.55–0.85) <0.001
Objective Response Rate (ORR) 43.6% 30.8% N/A <0.001
Grade ≥3 Adverse Events 41% 57% N/A N/A

Data sourced from

Protocols for Key Experiments

The following sections provide detailed protocols for key in vitro and in vivo assays used to characterize ADCs like T-DM1 during development.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the dose-dependent cytotoxic effect of T-DM1 on HER2-positive cancer cells by measuring cell viability after a period of drug exposure.

Cytotoxicity_Workflow start Start culture_cells 1. Culture HER2+ Cells (e.g., SK-BR-3, BT-474) start->culture_cells end End seed_plate 2. Seed Cells in 96-well plate (e.g., 5,000 cells/well) culture_cells->seed_plate incubate_24h 3. Incubate 24 hours seed_plate->incubate_24h prepare_tdm1 4. Prepare Serial Dilutions of T-DM1 incubate_24h->prepare_tdm1 add_treatment 5. Add T-DM1 and Controls to wells prepare_tdm1->add_treatment incubate_72h 6. Incubate 72-120 hours add_treatment->incubate_72h add_reagent 7. Add Cell Viability Reagent (e.g., CellTiter-Glo, MTS) incubate_72h->add_reagent read_plate 8. Measure Luminescence or Absorbance add_reagent->read_plate analyze_data 9. Analyze Data: Plot dose-response curve, calculate IC50 read_plate->analyze_data analyze_data->end

Fig 2. Experimental Workflow for In Vitro Cytotoxicity Assay.

Methodology

  • Cell Culture : Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) in the recommended complete growth medium at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well clear-bottom plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation : Prepare a 2X stock of T-DM1 serial dilutions in complete growth medium. Also prepare 2X stocks for controls: vehicle (formulation buffer), unconjugated trastuzumab, and a non-targeting ADC control.

  • Treatment : Carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions to the appropriate wells in triplicate.

  • Incubation : Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment : Assess cell viability using a suitable method. For example, using the CellTiter-Glo® Luminescent Cell Viability Assay:

    • Allow the reagent to equilibrate to room temperature.

    • Add reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Convert raw luminescence units to percent viability relative to the vehicle-treated control wells. Plot the percent viability against the log of T-DM1 concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: T-DM1 Internalization Assay

This protocol uses flow cytometry to quantify the internalization of T-DM1 into HER2-positive cells over time.

Internalization_Workflow start Start harvest_cells 1. Harvest HER2+ Cells start->harvest_cells end End incubate_tdm1 2. Incubate cells with T-DM1 on ice (4°C) to allow binding harvest_cells->incubate_tdm1 wash_cells 3. Wash to remove unbound T-DM1 incubate_tdm1->wash_cells shift_temp 4. Shift cells to 37°C to initiate internalization wash_cells->shift_temp time_points 5. Collect aliquots at various time points (e.g., 0, 2, 6, 12h) shift_temp->time_points quench_strip 6. Stop internalization on ice. Quench/strip surface fluorescence time_points->quench_strip fix_perm 7. Fix and permeabilize cells (Optional, for intracellular stain) quench_strip->fix_perm stain_secondary 8. Stain with fluorescently-labeled anti-human secondary antibody fix_perm->stain_secondary acquire_data 9. Acquire data on a flow cytometer stain_secondary->acquire_data analyze_data 10. Analyze Mean Fluorescence Intensity (MFI) over time acquire_data->analyze_data analyze_data->end

Fig 3. Workflow for T-DM1 Internalization Assay by Flow Cytometry.

Methodology

  • Cell Preparation : Harvest HER2-positive cells (e.g., BT-474) and resuspend in FACS buffer (PBS containing 2% FBS) at a concentration of 1x10⁶ cells/mL.

  • Binding : Incubate cells with a saturating concentration of T-DM1 (e.g., 10 µg/mL) for 30-60 minutes on ice (4°C) to allow binding to surface HER2 without internalization.

  • Washing : Wash the cells twice with ice-cold FACS buffer to remove unbound T-DM1.

  • Internalization Induction : Resuspend the cell pellet in pre-warmed complete medium and transfer the tube to a 37°C water bath to initiate internalization. A control sample should remain at 4°C.

  • Time Course : At designated time points (e.g., 0, 1, 2, 6, 12, 24 hours), remove an aliquot of cells and immediately place on ice to stop the internalization process.

  • Surface Signal Removal : To distinguish between surface-bound and internalized ADC, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) or an enzymatic strip (e.g., trypsin) to remove surface-bound T-DM1.

  • Secondary Staining : Wash the cells and stain with a fluorescently-labeled secondary antibody that detects the human IgG portion of T-DM1 (e.g., FITC-conjugated anti-human IgG) for 30 minutes on ice, protected from light. This step labels any remaining surface-bound T-DM1. For total T-DM1 (surface + internalized), cells should be fixed and permeabilized before this step.

  • Flow Cytometry : Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.

  • Data Analysis : The increase in mean fluorescence intensity (MFI) in the non-stripped/permeabilized samples over time corresponds to the rate of T-DM1 internalization.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a study to evaluate the anti-tumor activity of T-DM1 in a mouse xenograft model.

Xenograft_Workflow start Start implant_cells 1. Implant HER2+ tumor cells (e.g., NCI-N87) subcutaneously into immunodeficient mice start->implant_cells end End monitor_growth 2. Monitor tumor growth implant_cells->monitor_growth randomize 3. When tumors reach ~100-200 mm³, randomize mice into treatment groups monitor_growth->randomize treatment 4. Administer treatment intravenously: - Vehicle Control - Trastuzumab - T-DM1 (e.g., 5-15 mg/kg) randomize->treatment measurements 5. Measure tumor volume and body weight 2-3 times per week treatment->measurements endpoint 6. Continue until tumors reach predefined endpoint (e.g., 2000 mm³) or study duration ends measurements->endpoint analysis 7. Analyze data: - Plot mean tumor volume vs. time - Calculate Tumor Growth Inhibition (TGI) - Assess survival endpoint->analysis analysis->end

Fig 4. Experimental Workflow for an In Vivo Xenograft Efficacy Study.

Methodology

  • Animal Model : Use female immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Cell Implantation : Subcutaneously implant 5-10 x 10⁶ HER2-positive tumor cells (e.g., NCI-N87, OE-19) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring : Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization : Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group). Typical groups include:

    • Vehicle Control (e.g., PBS)

    • Unconjugated Trastuzumab

    • T-DM1 (at one or more dose levels, e.g., 5 mg/kg)

    • Non-targeting ADC Control

  • Drug Administration : Administer the treatments, typically via intravenous (IV) injection, on a defined schedule (e.g., once every 3 weeks).

  • Efficacy Monitoring : Continue to measure tumor volumes and mouse body weights 2-3 times per week as a measure of general toxicity.

  • Study Endpoint : The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a set duration. Euthanize individual animals if their tumor exceeds the size limit or if they show signs of excessive morbidity.

  • Data Analysis :

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.

    • If applicable, perform a survival analysis using a Kaplan-Meier plot. A complete or partial response is noted when tumors regress below their initial volume at the start of treatment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming DM1-SMe ADC Aggregation and Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with DM1-SMe Antibody-Drug Conjugates (ADCs), aggregation and precipitation are critical challenges that can impact product stability, efficacy, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound ADCs.

Issue 1: Precipitation or visible aggregation during or after conjugation.

  • Potential Cause: High hydrophobicity of the this compound payload, leading to intermolecular interactions and aggregation when conjugated to the antibody. The conjugation process itself, including the use of organic co-solvents, can also induce stress on the antibody, exposing hydrophobic regions.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Gradually decrease the percentage of organic co-solvent (e.g., DMSO, DMAc) used to dissolve the this compound linker-payload to the lowest effective concentration.

    • Immobilize the Antibody: To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support, such as an affinity resin.[1] This allows for efficient conjugation while minimizing aggregation.

    • Control pH: Maintain the pH of the conjugation buffer within a range that ensures antibody stability while still allowing for an efficient conjugation reaction. The optimal pH should be empirically determined for each specific antibody.

Issue 2: Increased aggregation detected by Size Exclusion Chromatography (SEC) after purification.

  • Potential Cause: Suboptimal purification methods that either induce aggregation or fail to remove existing aggregates. High shear stress during steps like tangential flow filtration (TFF) can also contribute to this issue.

  • Troubleshooting Steps:

    • Optimize TFF Parameters: When using TFF for purification and buffer exchange, carefully optimize parameters such as transmembrane pressure and cross-flow rate to minimize shear stress.

    • Alternative Purification Methods: Explore other chromatography techniques like Hydrophobic Interaction Chromatography (HIC) which can separate ADC species based on their hydrophobicity and may be gentler than other methods.

    • Post-purification Formulation: Immediately after purification, exchange the ADC into a pre-optimized, stabilizing formulation buffer.

Issue 3: Gradual increase in aggregation during storage (liquid formulation).

  • Potential Cause: The formulation buffer is not adequately stabilizing the ADC. Factors like pH, ionic strength, and the absence of appropriate excipients can lead to long-term instability.

  • Troubleshooting Steps:

    • Formulation Screening: Conduct a systematic screening of different buffer systems (e.g., histidine, citrate, phosphate) and pH ranges (typically between 5.0 and 7.0) to identify the optimal conditions for your specific ADC.

    • Excipient Addition: Evaluate the effect of adding stabilizing excipients. Common choices include:

      • Surfactants: Polysorbate 20 or Polysorbate 80 (typically at concentrations of 0.01% to 0.1%) to minimize surface-induced aggregation.

      • Sugars (Cryo/Lyoprotectants): Sucrose or trehalose (e.g., 5-10% w/v) to provide stability, particularly during freeze-thaw cycles.

      • Amino Acids: Arginine, glycine, or proline can help to solubilize the protein and reduce aggregation.

    • Control Storage Conditions: Store the liquid formulation at the recommended temperature (typically 2-8°C) and protect it from light and agitation.

Issue 4: Aggregation or incomplete reconstitution after lyophilization.

  • Potential Cause: The lyophilization cycle (freezing, primary drying, and secondary drying) was not optimized for the specific ADC formulation, leading to stresses that cause aggregation. The reconstitution procedure may also be a contributing factor.

  • Troubleshooting Steps:

    • Optimize Lyophilization Cycle:

      • Freezing Rate: A slower, controlled freezing rate often leads to larger ice crystals and a more porous cake structure, which can aid in reconstitution.

      • Primary and Secondary Drying: Ensure that the shelf temperature during primary drying is kept below the collapse temperature of the formulation. The duration and temperature of secondary drying should be sufficient to reduce residual moisture to an optimal level (typically <1-2%).

    • Optimize Reconstitution:

      • Use the specified reconstitution buffer and volume.

      • Gently swirl the vial to dissolve the cake; avoid vigorous shaking which can cause foaming and aggregation.[2]

      • Allow sufficient time for complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound ADC aggregation?

A1: The primary drivers of this compound ADC aggregation are:

  • Payload Hydrophobicity: DM1 is a hydrophobic molecule.[3] Attaching multiple DM1 molecules to an antibody increases its overall surface hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased hydrophobicity and a greater propensity for aggregation.[3]

  • Conjugation Process: The chemical reactions and conditions used for conjugation, including the use of organic solvents, can stress the antibody and lead to conformational changes that expose hydrophobic regions.

  • Formulation and Storage Conditions: Suboptimal pH, ionic strength, temperature, and exposure to physical stress (agitation, freeze-thaw cycles) can all contribute to aggregation over time.

Q2: How can I detect and quantify aggregation in my this compound ADC sample?

A2: Several analytical techniques are commonly used:

  • Size Exclusion Chromatography (SEC): This is the most widely used method to separate and quantify aggregates (high molecular weight species), monomers, and fragments based on their hydrodynamic radius.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides an absolute measurement of the molar mass of the eluting species, allowing for accurate characterization of monomers, dimers, and higher-order aggregates.[4]

  • Dynamic Light Scattering (DLS): DLS is a rapid method to assess the size distribution of particles in a solution and can be used to monitor the onset and progression of aggregation.

  • Analytical Ultracentrifugation (AUC): AUC provides high-resolution information on the size, shape, and distribution of macromolecules and their aggregates in solution.

Q3: What role does the linker play in this compound ADC aggregation?

A3: The linker itself can influence aggregation. While this compound contains a non-cleavable thioether linker, the overall hydrophobicity of the linker-payload combination is a key factor. Modifying the linker to include hydrophilic components, such as polyethylene glycol (PEG), can help to mitigate the hydrophobicity of the DM1 payload and reduce the propensity for aggregation.

Q4: Is a lyophilized or liquid formulation better for my this compound ADC?

A4: The choice between a lyophilized (freeze-dried) and a liquid formulation depends on the inherent stability of your specific ADC.

  • Lyophilized Formulations: Are often preferred for ADCs due to their enhanced long-term stability. The low residual moisture content in a lyophilized cake minimizes chemical degradation pathways. However, the lyophilization process itself can induce stress and requires careful optimization.

  • Liquid Formulations: Can be a viable option if the ADC demonstrates sufficient stability in a well-optimized buffer with appropriate excipients. Liquid formulations offer the advantage of being ready-to-use, eliminating the need for reconstitution.

Data Presentation

Table 1: Effect of pH on the Aggregation of a Model Maytansinoid ADC

pH% Monomer% Aggregate
5.098.51.5
6.099.20.8
7.097.12.9
8.094.35.7

Data is illustrative and will vary depending on the specific ADC and formulation.

Table 2: Influence of Excipients on Thermal Stability of a Model Maytansinoid ADC (Stressed at 40°C for 2 weeks)

Formulation% Monomer% Aggregate
Histidine Buffer92.17.9
+ 5% Sucrose95.34.7
+ 0.05% Polysorbate 8096.83.2
+ 5% Sucrose + 0.05% Polysorbate 8098.61.4

Data is illustrative and will vary depending on the specific ADC and formulation.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a phosphate or histidine buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 6.8). The salt concentration is crucial to minimize secondary ionic interactions with the column matrix. For hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (e.g., 5-15%) may be necessary to reduce hydrophobic interactions.

  • System Equilibration: Equilibrate the SEC column (e.g., a silica-based column with a pore size suitable for large proteins, like 300 Å) with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection and Analysis: Inject a defined volume (e.g., 20 µL) of the sample. Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates, and other species.

Protocol 2: Formulation Screening by Thermal Stress

  • Buffer Preparation: Prepare a series of formulation buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0) and containing different excipients or combinations of excipients (e.g., sucrose, polysorbate 80, arginine).

  • Sample Preparation: Dialyze or buffer-exchange the purified this compound ADC into each of the test formulations to a final concentration of, for example, 10 mg/mL.

  • Initial Analysis (T=0): Analyze an aliquot of each formulated sample by SEC to determine the initial percentage of monomer and aggregate.

  • Thermal Stress: Incubate the remaining samples at an elevated temperature (e.g., 25°C or 40°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Post-Stress Analysis: At each time point, remove an aliquot from each sample and analyze by SEC to quantify the change in aggregation over time.

  • Data Comparison: Compare the results across all formulations to identify the conditions that provide the best stability.

Visualizations

ADC_Aggregation_Pathway cluster_Monomer Stable Monomeric ADC cluster_Stress Stress Factors cluster_Unfolded Conformational Instability cluster_Aggregation Aggregation Cascade Monomer This compound ADC (Native Conformation) Unfolded Partially Unfolded Intermediate Monomer->Unfolded Conformational Change Stress Thermal Stress Agitation Freeze-Thaw Suboptimal pH Stress->Monomer Dimer Soluble Dimer Unfolded->Dimer Self-Association Oligomer Soluble Oligomer Dimer->Oligomer Aggregate Insoluble Precipitate Oligomer->Aggregate

Caption: Factors leading to this compound ADC aggregation.

ADC_MoA cluster_Extracellular Extracellular Space cluster_Cell Target Cancer Cell ADC This compound ADC Binding Binding ADC->Binding Receptor Target Antigen (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation Fusion Release DM1 Metabolite Release Degradation->Release Tubulin Tubulin Release->Tubulin Inhibition Disruption Microtubule Disruption Tubulin->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Off_Target_Toxicity cluster_Circulation Systemic Circulation cluster_HealthyCell Healthy Cell (e.g., Hepatocyte) ADC This compound ADC FcReceptor Fcγ Receptor ADC->FcReceptor Fc-mediated Uptake MannoseReceptor Mannose Receptor ADC->MannoseReceptor Glycan-mediated Uptake NonspecificUptake Nonspecific Endocytosis ADC->NonspecificUptake Internalization Internalization FcReceptor->Internalization MannoseReceptor->Internalization NonspecificUptake->Internalization Lysosome Lysosome Internalization->Lysosome Release DM1 Release Lysosome->Release Degradation Toxicity Cellular Toxicity Release->Toxicity

Caption: Pathways of off-target ADC toxicity.

References

Technical Support Center: Addressing Hydrophobicity of DM1-SMe Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of DM1-SMe payloads in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What causes the hydrophobicity issues associated with this compound payloads?

A1: The hydrophobicity of this compound ADCs is primarily driven by the chemical nature of the maytansinoid payload itself.[1][][3] Most cytotoxic drugs used in ADCs, including DM1, are highly hydrophobic.[] This property, while beneficial for intracellular penetration, can lead to challenges such as ADC aggregation and reduced solubility when conjugated to an antibody, especially at higher drug-to-antibody ratios (DAR).[4]

Q2: What are the common consequences of this compound payload hydrophobicity in ADC development?

A2: The increased hydrophobicity of ADCs due to this compound conjugation can lead to several undesirable consequences:

  • Aggregation: Hydrophobic patches on the antibody surface can interact, leading to the formation of soluble and insoluble aggregates.

  • Increased Plasma Clearance: More hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their exposure and in vivo efficacy.

  • Reduced Therapeutic Window: Off-target toxicities can be exacerbated due to the non-specific uptake of hydrophobic ADCs.

  • Manufacturing and Formulation Challenges: Poor solubility and aggregation can complicate the conjugation process, purification, and long-term storage of the ADC.

Q3: How can the hydrophobicity of this compound ADCs be mitigated?

A3: Several strategies can be employed to overcome the challenges posed by this compound hydrophobicity:

  • Use of Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or charged sulfonate groups, into the linker can significantly increase the overall hydrophilicity of the ADC. This allows for the conjugation of a higher number of drug molecules (higher DAR) without inducing aggregation.

  • Formulation Optimization: The choice of formulation excipients is critical. Surfactants like polysorbates can help prevent aggregation. Optimizing buffer conditions, including pH and salt concentration, can also improve ADC solubility and stability.

  • Site-Specific Conjugation: Newer conjugation technologies that allow for site-specific attachment of the drug-linker can result in more homogeneous ADCs with a defined DAR, which can help to better control the overall hydrophobicity.

Q4: What analytical techniques are essential for characterizing the hydrophobicity and aggregation of this compound ADCs?

A4: A suite of analytical methods is necessary to properly characterize this compound ADCs:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a key technique for determining the drug-to-antibody ratio (DAR) and assessing the hydrophobicity profile of an ADC. It separates ADC species based on their surface hydrophobicity.

  • Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify the presence of high molecular weight species (aggregates) or fragments.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to evaluate the stability of the payload and the linker.

  • Mass Spectrometry (MS): Intact protein MS is used to measure the molecular weight of the ADC and confirm the DAR.

Troubleshooting Guides

Issue 1: My this compound ADC is aggregating during or after conjugation.

This is a common problem stemming from the increased hydrophobicity of the ADC.

Troubleshooting Workflow for ADC Aggregation

Troubleshooting ADC Aggregation start Start: ADC Aggregation Observed check_hydrophobicity Assess ADC Hydrophobicity (e.g., using HIC) start->check_hydrophobicity is_hydrophobic Is the ADC highly hydrophobic? check_hydrophobicity->is_hydrophobic use_hydrophilic_linker Incorporate a Hydrophilic Linker (e.g., PEG, sulfonate) is_hydrophobic->use_hydrophilic_linker Yes optimize_formulation Optimize Formulation Buffer is_hydrophobic->optimize_formulation No re_evaluate Re-evaluate Aggregation (e.g., using SEC) use_hydrophilic_linker->re_evaluate add_excipients Add Stabilizing Excipients (e.g., Polysorbate) optimize_formulation->add_excipients adjust_ph_salt Adjust pH and/or Salt Concentration add_excipients->adjust_ph_salt adjust_ph_salt->re_evaluate end End: Aggregation Mitigated re_evaluate->end

Caption: A workflow for troubleshooting ADC aggregation.

Step-by-step Guide:

  • Confirm Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).

  • Assess Hydrophobicity: Analyze your ADC using Hydrophobic Interaction Chromatography (HIC). A significant retention time shift compared to the unconjugated antibody indicates increased hydrophobicity.

  • Implement a Hydrophilic Linker: If the ADC is highly hydrophobic, consider re-synthesizing the ADC with a linker containing a hydrophilic moiety like PEG. This is often the most effective solution.

  • Optimize Formulation:

    • Add Excipients: Include stabilizing excipients such as polysorbate 20 or 80 in your formulation buffer to reduce non-specific interactions.

    • Adjust pH: Ensure the pH of your buffer is not near the isoelectric point of the antibody, as this is the point of least solubility.

    • Modify Salt Concentration: Adjusting the salt concentration in the buffer can sometimes help to mitigate aggregation.

  • Control Conjugation Conditions: The addition of organic solvents, often required to solubilize the hydrophobic drug-linker, can promote aggregation. Minimizing the amount of organic solvent or using a more hydrophilic linker that reduces the need for it can be beneficial.

Issue 2: My this compound ADC shows a low Drug-to-Antibody Ratio (DAR) and poor conjugation efficiency.

This can be due to several factors, including the properties of the drug-linker and the reaction conditions.

Step-by-step Guide:

  • Check Drug-Linker Solubility: Ensure that your this compound drug-linker is fully dissolved in the reaction co-solvent (e.g., DMA or DMSO) before adding it to the antibody solution. Precipitation of the drug-linker will lead to poor conjugation efficiency.

  • Optimize Co-solvent Percentage: While minimizing organic co-solvents is generally advisable to prevent aggregation, a certain amount may be necessary to maintain the solubility of the this compound linker. Titrate the percentage of the co-solvent to find a balance between linker solubility and ADC stability.

  • Evaluate Linker Chemistry: If using a thiol-reactive linker (e.g., maleimide), ensure that the antibody's disulfide bonds have been sufficiently reduced to generate free thiols for conjugation. Use a reducing agent like TCEP and quantify the number of free thiols before conjugation.

  • Increase Molar Excess of Drug-Linker: A higher molar excess of the drug-linker can drive the conjugation reaction to completion. However, be aware that this can also increase the risk of aggregation, so careful optimization is required.

  • Consider a More Hydrophilic Linker: A drug-linker with improved aqueous solubility may have better reaction kinetics in the predominantly aqueous conjugation buffer, leading to higher efficiency.

Quantitative Data Summary

Table 1: Impact of Linker Hydrophilicity on ADC Properties

Linker TypeMaximum Achievable DAR (without aggregation)Relative Aggregation LevelIn Vivo Clearance RateReference
Hydrophobic (e.g., SMCC)~3-4HighIncreased
Hydrophilic (e.g., PEG-containing)>4LowDecreased
Hydrophilic (e.g., Sulfonate-containing)>4LowDecreased

Experimental Protocols

Protocol 1: Characterization of this compound ADC by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing the DAR and hydrophobicity profile of a this compound ADC.

Experimental Workflow for ADC Conjugation and Characterization

ADC Conjugation and Characterization Workflow start Start: Antibody & this compound Linker conjugation Conjugation Reaction start->conjugation purification Purification (e.g., SEC or TFF) conjugation->purification characterization Characterization purification->characterization hic HIC Analysis (DAR) characterization->hic sec SEC Analysis (Aggregation) characterization->sec ms Mass Spec (Molecular Weight) characterization->ms end End: Characterized ADC hic->end sec->end ms->end

Caption: A general workflow for ADC conjugation and characterization.

Materials:

  • This compound ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, 5% Isopropanol, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 20-50 µg of the prepared ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR.

    • Integrate the peak areas for each species to determine the relative distribution.

    • Calculate the average DAR by taking the weighted average of the DAR for each species.

Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

This protocol outlines a standard method for detecting and quantifying aggregates in an ADC sample.

Materials:

  • This compound ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20-50 µg of the prepared ADC sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase for a sufficient time to allow for the separation of monomer, aggregate, and fragment species.

  • Data Analysis:

    • Aggregates will elute first, followed by the monomeric ADC, and then any fragments.

    • Integrate the peak areas to determine the percentage of each species. A high percentage of the early-eluting peak indicates significant aggregation.

Signaling Pathway

Mechanism of Action of DM1

DM1 is a potent anti-mitotic agent that exerts its cytotoxic effect by inhibiting the polymerization of tubulin.

DM1 Mechanism of Action tubulin_dimers α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimers->microtubule Polymerization mitotic_arrest Mitotic Arrest tubulin_dimers->mitotic_arrest Inhibition of Polymerization dm1 DM1 Payload dm1->tubulin_dimers Binds to apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: The mechanism of action of the DM1 payload.

References

Technical Support Center: Preventing Premature Linker Cleavage of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-SMe antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and stability assessment of this compound ADCs, with a focus on preventing premature linker cleavage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

This compound is a potent cytotoxic agent, a maytansinoid derivative that inhibits microtubule assembly, leading to mitotic arrest and apoptosis of cancer cells.[1] The "SMe" (thiomethane) group caps a sulfhydryl group on the DM1 molecule, which is reacted to form a stable linkage with an antibody.[1] Its high potency makes it an effective payload for targeted cancer therapy.[1]

Q2: What is the most common linker used for this compound and why?

This compound is typically conjugated to antibodies using a non-cleavable thioether linker, most commonly through the use of a heterobifunctional SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker.[2] This type of linker is favored for its high stability in systemic circulation, which minimizes the premature release of the cytotoxic payload and reduces the risk of off-target toxicity.[3] The release of the active drug metabolite occurs after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome.

Q3: What are the primary causes of premature linker cleavage or drug loss with this compound ADCs?

While the thioether bond formed with an SMCC linker is generally very stable, drug loss can still occur, albeit at a slower rate than with some cleavable linkers. Potential, though less common, mechanisms for drug loss from SMCC-based linkers can involve a retro-Michael reaction of the thiol-maleimide adduct, especially if the thiol pKa is lower. However, the main concern is often not the cleavage of the thioether bond itself, but rather the overall stability and integrity of the ADC, which can be affected by factors such as aggregation and heterogeneity.

Q4: How does the drug-to-antibody ratio (DAR) affect the stability of a this compound ADC?

The drug-to-antibody ratio (DAR) is a critical quality attribute that can significantly impact ADC stability. Higher DAR values increase the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation. Aggregated ADCs can have altered pharmacokinetic properties and may be cleared from circulation more rapidly. ADCs with higher DARs have also been observed to have faster systemic clearance. Therefore, optimizing the DAR is a key step in developing a stable and effective ADC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and handling of this compound ADCs.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: I am consistently obtaining a low average DAR despite using the recommended molar excess of SMCC-DM1. What are the possible causes and how can I troubleshoot this?

Possible Causes Recommended Actions
Suboptimal Reaction Conditions - Optimize pH: The reaction of the SMCC's NHS ester with antibody lysines is most efficient at a pH of 7.2-8.5. Ensure your conjugation buffer is within this range. - Verify Temperature and Incubation Time: Conjugation is typically performed at room temperature for 2-4 hours or at 4°C overnight. Systematically test different time points and temperatures to find the optimal conditions for your specific antibody.
Antibody-Related Issues - Confirm Antibody Concentration and Purity: Inaccurate antibody concentration will lead to incorrect molar ratio calculations. Verify the concentration using A280nm and ensure purity is >95% by SEC-HPLC and SDS-PAGE. - Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS) prior to adding the SMCC linker, as primary amines will compete with the NHS ester reaction.
Linker-Payload Problems - Check SMCC-DM1 Integrity: The NHS ester on SMCC is susceptible to hydrolysis. Use fresh, high-quality SMCC-DM1 and prepare stock solutions in anhydrous DMSO immediately before use.
Inefficient Purification - Optimize Purification Method: During purification to remove unconjugated drug, some ADC species, particularly those with low DAR, might be lost. Evaluate your purification method (e.g., size exclusion chromatography, tangential flow filtration) for efficiency and recovery.

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low_dar_troubleshooting cluster_checks start Low DAR Observed check_reaction Verify Reaction Conditions check_antibody Assess Antibody Quality check_linker Evaluate Linker-Payload optimize_purification Review Purification Process ph_temp pH, Temperature, Incubation Time Correct? check_reaction->ph_temp conc_purity Concentration & Purity OK? Amine-free buffer? check_antibody->conc_purity linker_quality Linker-Payload Fresh & Anhydrous Solvent? check_linker->linker_quality purification_efficiency Purification Method Optimized for Recovery? optimize_purification->purification_efficiency adjust_reaction Adjust pH to 7.2-8.5 Optimize Time/Temp ph_temp->adjust_reaction No end_goal Achieve Target DAR ph_temp->end_goal Yes adjust_reaction->end_goal purify_buffer_exchange Re-purify Antibody Perform Buffer Exchange conc_purity->purify_buffer_exchange No conc_purity->end_goal Yes purify_buffer_exchange->end_goal use_fresh_linker Use Fresh SMCC-DM1 & Anhydrous DMSO linker_quality->use_fresh_linker No linker_quality->end_goal Yes use_fresh_linker->end_goal optimize_method Optimize SEC or TFF for ADC Recovery purification_efficiency->optimize_method No purification_efficiency->end_goal Yes optimize_method->end_goal

Caption: Troubleshooting Decision Tree for Low DAR.

Issue 2: High Levels of Aggregation in the Final ADC Product

Question: My SEC-HPLC analysis shows a significant high molecular weight (HMW) peak, indicating aggregation. What are the common causes and mitigation strategies?

Possible Causes Recommended Actions
High Hydrophobicity - Reduce Molar Excess of SMCC-DM1: A lower drug-linker to antibody ratio during conjugation will result in a lower average DAR and reduce the overall hydrophobicity of the ADC. - Optimize Formulation Buffer: Screen different buffers, pH, and excipients (e.g., polysorbates, sugars, amino acids) to find a formulation that minimizes aggregation.
Unfavorable Conjugation Conditions - Control Organic Co-solvent: Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload, as it can be denaturing to the antibody. - Optimize pH and Temperature: Perform the conjugation at a pH where the antibody is most stable. Lowering the reaction temperature can also reduce aggregation.
Physical Stress - Gentle Handling: Avoid vigorous vortexing or stirring during the conjugation and purification steps. - Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles of the final ADC product, as this can induce aggregation.
Post-conjugation Instability - Immobilize Antibody During Conjugation: "Lock-Release" technology, where the antibody is immobilized on a solid support during conjugation, can prevent aggregation by physically separating the ADC molecules.

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aggregation_troubleshooting start High Aggregation (HMW Peak in SEC) cause_hydrophobicity High Hydrophobicity? start->cause_hydrophobicity cause_conditions Harsh Conjugation Conditions? cause_hydrophobicity->cause_conditions No action_reduce_dar Reduce SMCC-DM1 Molar Excess cause_hydrophobicity->action_reduce_dar Yes action_optimize_formulation Optimize Formulation Buffer (pH, Excipients) cause_hydrophobicity->action_optimize_formulation Yes cause_stress Physical Stress? cause_conditions->cause_stress No action_control_solvent Minimize Organic Co-solvent cause_conditions->action_control_solvent Yes action_adjust_ph_temp Optimize pH & Temp for Stability cause_conditions->action_adjust_ph_temp Yes action_gentle_handling Use Gentle Mixing cause_stress->action_gentle_handling Yes action_minimize_freeze_thaw Minimize Freeze-Thaw Cycles cause_stress->action_minimize_freeze_thaw Yes end_goal Reduced Aggregation cause_stress->end_goal No action_reduce_dar->end_goal action_optimize_formulation->end_goal action_control_solvent->end_goal action_adjust_ph_temp->end_goal action_gentle_handling->end_goal action_minimize_freeze_thaw->end_goal

Caption: Troubleshooting Flowchart for ADC Aggregation.

Data on Linker Stability

The stability of the linker is paramount for the safety and efficacy of an ADC. Non-cleavable thioether linkers, such as those derived from SMCC, are known for their high stability in plasma.

Linker TypeLinkage ChemistryCleavage MechanismPlasma Half-life (Approx.)Key Characteristics
Thioether (e.g., SMCC) Thiol-maleimide additionAntibody degradation in lysosomeVery High High plasma stability, lower off-target toxicity, but limited bystander effect.
Disulfide (e.g., SPDB) Thiol-disulfide exchangeReduction by intracellular glutathione~9 daysRedox-sensitive, allows for bystander effect, stability can be modulated by steric hindrance.
Hydrazone Hydrazone bondAcid hydrolysis in endosomes/lysosomes~2 days (can be improved)pH-sensitive, early versions had stability issues, newer designs have improved plasma stability.

Experimental Protocols

Protocol 1: SMCC-DM1 Conjugation to an Antibody

This protocol describes a general method for conjugating this compound to an antibody using an SMCC linker.

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conjugation_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization prep_ab 1. Prepare Antibody (Buffer Exchange to PBS, pH 7.2-8.5) prep_linker 2. Prepare SMCC-DM1 (Stock in anhydrous DMSO) conjugate 3. Conjugation Reaction (Add SMCC-DM1 to Antibody, Incubate 2-4h at RT) prep_linker->conjugate purify 4. Purify ADC (SEC or TFF to remove free drug) conjugate->purify analyze 5. Analyze ADC (DAR, Aggregation, Purity) purify->analyze

Caption: Experimental Workflow for ADC Synthesis.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC-DM1

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into PBS, pH 7.2-7.4.

  • SMCC-DM1 Preparation:

    • Immediately before use, dissolve the SMCC-DM1 in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the SMCC-DM1 stock solution to the antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Remove the unreacted SMCC-DM1 and free drug from the conjugated antibody using a desalting column, SEC, or tangential flow filtration (TFF).

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of drug deconjugation in plasma.

Materials:

  • Purified ADC

  • Human, rat, or mouse plasma

  • Incubator at 37°C

  • Analytical instruments (ELISA, LC-MS)

Procedure:

  • Incubation:

    • Incubate the ADC in the selected species' plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).

    • Immediately freeze the collected samples at -80°C to stop any further reaction.

  • Analysis:

    • Total Antibody Measurement (ELISA): Use an ELISA to measure the concentration of total antibody at each time point.

    • Conjugated Antibody Measurement (ELISA): Use a capture antibody against the antibody and a detection antibody against the drug to measure the amount of conjugated ADC.

    • Free Drug Measurement (LC-MS): Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS to quantify the amount of released free drug.

  • Data Analysis:

    • Calculate the percentage of drug loss over time by comparing the conjugated ADC concentration at each time point to the initial concentration.

Protocol 3: Determination of DAR and Aggregation by HPLC

A. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated DM1 molecule increases the hydrophobicity of the antibody, species with different numbers of drugs will elute at different times.

  • Method:

    • Column: Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

    • Calculation: The average DAR is calculated as a weighted average of the peak areas for each DAR species.

B. Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their size. Aggregates (HMW species) will elute earlier than the monomeric ADC.

  • Method:

    • Column: Use an SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A physiological buffer such as PBS is typically used.

    • Analysis: Inject the ADC sample and monitor the elution profile at 280 nm. The percentage of aggregate is calculated from the peak area of the HMW species relative to the total peak area.

Visualizing Key Concepts and Workflows

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linker_stability_factors cluster_chemical Chemical Factors cluster_physical Physical & Process Factors cluster_biological Biological Environment center_node This compound Linker Stability linker_type Linker Chemistry (Thioether vs. Disulfide) center_node->linker_type conjugation_site Conjugation Site (Lysine vs. Cysteine) center_node->conjugation_site dar Drug-to-Antibody Ratio (DAR) center_node->dar formulation Formulation (pH, Excipients) center_node->formulation storage Storage Conditions (Temp, Freeze-Thaw) center_node->storage plasma_enzymes Plasma Components (e.g., Thiols) center_node->plasma_enzymes

Caption: Factors Influencing this compound Linker Stability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to DM1-SMe and multidrug resistance mediated by the MDR1 transporter (P-glycoprotein).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and MDR1-expressing cells.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
High variability in cytotoxicity (e.g., MTT, XTT) assay results with this compound or DM1-ADCs. Inconsistent cell seeding, edge effects in multi-well plates, or instability of the compound.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate; instead, fill them with sterile PBS or media. Prepare fresh dilutions of this compound from a concentrated stock for each experiment and store the stock solution appropriately (-20°C or -80°C).
MDR1-expressing cells show significantly higher resistance to this compound than expected. High levels of MDR1 expression and efflux activity.Confirm MDR1 expression levels using Western blot or qPCR. Functionally assess MDR1 activity using a Rhodamine 123 efflux assay. Consider using an MDR1 inhibitor, such as verapamil or cyclosporin A, as a positive control to confirm that the observed resistance is MDR1-mediated.
An antibody-drug conjugate (ADC) with a non-cleavable linker (e.g., SMCC-DM1) shows poor efficacy in MDR1-positive cells. The cytotoxic metabolite (e.g., Lysine-SMCC-DM1) is a substrate for the MDR1 transporter and is actively pumped out of the cell.Switch to an ADC with a hydrophilic, cleavable linker, such as PEG4Mal. The resulting metabolite (e.g., Lysine-PEG4Mal-DM1) is a poorer substrate for MDR1 and is better retained within the cell, leading to increased cytotoxicity.[1]
Difficulty in detecting and quantifying intracellular metabolites of this compound ADCs. Inefficient cell lysis, metabolite degradation, or low assay sensitivity.Utilize a validated LC-MS/MS method for simultaneous detection of DM1 and its metabolites (e.g., Lys-MCC-DM1, MCC-DM1).[2][3] Ensure rapid sample processing and protein precipitation to minimize degradation. Use an appropriate internal standard, such as ansamitocin P-3, for accurate quantification.[3]
Unexpectedly low cytotoxicity of a DM1-ADC in a target-positive cell line. Impaired ADC internalization, lysosomal trafficking, or payload release.Verify target antigen expression on the cell surface via flow cytometry. Assess ADC internalization using fluorescently labeled ADCs. Investigate the efficiency of lysosomal degradation and payload release by quantifying intracellular metabolites over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to multidrug resistance?

This compound is a potent microtubule inhibitor derived from maytansine.[4] It is often used as the cytotoxic payload in antibody-drug conjugates (ADCs). However, DM1 and its intracellular metabolites are substrates for the MDR1 transporter (P-glycoprotein), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of MDR1 in cancer cells leads to the active removal of DM1, reducing its intracellular concentration and thereby conferring resistance.

Q2: What are the primary strategies to bypass MDR1-mediated resistance to this compound ADCs?

The main strategies focus on modifying the properties of the ADC to reduce the recognition and transport of the cytotoxic payload by MDR1. These include:

  • Hydrophilic Linkers: Utilizing hydrophilic linkers, such as those containing polyethylene glycol (PEG), can increase the hydrophilicity of the cytotoxic metabolite released within the cell. This alteration makes the metabolite a poorer substrate for the hydrophobic drug-binding pocket of MDR1, leading to increased intracellular retention and cytotoxicity in MDR1-expressing cells.

  • Cleavable Linkers: Employing linkers that are cleaved within the cell can release a payload that is less efficiently exported by MDR1. The choice of linker chemistry is crucial in determining the structure of the released metabolite and its susceptibility to MDR1-mediated efflux.

Q3: How does the linker type (e.g., SMCC vs. PEG4Mal) affect the efficacy of DM1-ADCs in MDR1-expressing cells?

ADCs with the nonpolar SMCC linker produce a hydrophobic metabolite (Lysine-SMCC-DM1) that is a good substrate for MDR1. In contrast, ADCs with the hydrophilic PEG4Mal linker generate a more hydrophilic metabolite (Lysine-PEG4Mal-DM1) that is poorly recognized and transported by MDR1. Consequently, PEG4Mal-linked DM1-ADCs exhibit significantly greater potency against MDR1-positive cancer cells compared to their SMCC-linked counterparts.

Q4: What signaling pathways are involved in the regulation of MDR1 expression?

The expression of the ABCB1 gene, which encodes for MDR1, is regulated by a complex network of signaling pathways. Key pathways implicated in the upregulation of MDR1 include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer and can promote MDR1 expression. Activation of Akt can lead to the activation of downstream effectors that enhance ABCB1 gene transcription.

  • NF-κB Signaling: The transcription factor NF-κB can directly bind to the mdr1 gene promoter and induce its expression, contributing to drug resistance.

Understanding these pathways may offer opportunities to develop co-therapies that inhibit MDR1 expression and resensitize cancer cells to this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of Maytansinoids and ADCs in MDR1-Positive and MDR1-Negative Cell Lines

CompoundCell LineMDR1 StatusIC50 (nmol/L)Fold ResistanceReference
MaytansineCOLO 205Negative0.03-
MaytansineCOLO 205MDRPositive0.248
This compoundCOLO 205Negative0.04-
This compoundCOLO 205MDRPositive0.328
anti-EpCAM-SMCC-DM1HCT-15Positive1.0-
anti-EpCAM-SMCC-DM1 + Cyclosporin AHCT-15Positive0.1-
anti-EpCAM-PEG4Mal-DM1HCT-15Positive0.1-
anti-EGFR-SMCC-DM1UO-31Positive3.5-
anti-EGFR-PEG4Mal-DM1UO-31Positive0.5-
anti-CD30-MCC-DM1Karpas 299Positive (CD30)0.06-
DM1Karpas 299Positive (CD30)7.06-

Table 2: Intracellular Accumulation of Radiolabeled DM1 Metabolites

Cell LineADC TreatmentIntracellular [3H]DM1 Metabolite (cpm/µg protein)Reference
COLO 205 (MDR1-)anti-CanAg-SMCC-[3H]DM11.5
COLO 205 (MDR1-)anti-CanAg-PEG4Mal-[3H]DM11.6
COLO 205MDR (MDR1+)anti-CanAg-SMCC-[3H]DM10.4
COLO 205MDR (MDR1+)anti-CanAg-PEG4Mal-[3H]DM11.2

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound or DM1-ADCs on cancer cell lines.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • This compound or DM1-ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound (this compound or DM1-ADC) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Rhodamine 123 Efflux Assay

This assay measures the functional activity of the MDR1 transporter.

Materials:

  • MDR1-positive and MDR1-negative control cells

  • Rhodamine 123 solution

  • MDR1 inhibitor (e.g., verapamil or cyclosporin A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in pre-warmed culture medium.

  • Incubate the cells with Rhodamine 123 (e.g., 0.4 µM) for 30 minutes at 37°C to allow for dye uptake.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium with and without the MDR1 inhibitor.

  • Incubate the cells at 37°C for 1-3 hours to allow for dye efflux.

  • After the efflux period, wash the cells with ice-cold PBS and resuspend them in PBS for analysis.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Compare the mean fluorescence intensity (MFI) of the cells incubated with and without the MDR1 inhibitor. A higher MFI in the presence of the inhibitor indicates active MDR1-mediated efflux.

Western Blot for MDR1 Detection

This protocol is for detecting the expression of the MDR1 protein in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MDR1/P-glycoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Denature 30-50 µg of protein per sample by boiling in SDS sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary anti-MDR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

  • Detect the chemiluminescent signal using an imaging system.

Visualizations

MDR1_Bypass_Strategy cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell MDR1-Expressing Cancer Cell ADC ADC Receptor Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Metabolite Cytotoxic Metabolite Lysosome->Metabolite 4. Payload Release MDR1 MDR1 Pump Metabolite->MDR1 6a. Efflux of SMCC-DM1 metabolite (Resistance) Target Intracellular Target (e.g., Microtubules) Metabolite->Target 5. Target Binding Metabolite->Target 6b. Retention of PEG4Mal-DM1 metabolite (Bypass) Extracellular Extracellular Apoptosis Cell Death Target->Apoptosis

Caption: Workflow of ADC action and MDR1 bypass.

MDR1_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Cytokines Pro-inflammatory Cytokines CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor PI3K PI3K Receptor->PI3K IKK IKK CytokineReceptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK activates IκB IκB IKK->IκB phosphorylates (degradation) NFkB NF-κB IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MDR1_gene ABCB1/MDR1 Gene NFkB_nuc->MDR1_gene activates transcription MDR1_protein MDR1 Protein (P-glycoprotein) MDR1_gene->MDR1_protein translation

Caption: Signaling pathways regulating MDR1 expression.

References

Technical Support Center: Optimizing DM1-SMe Payload Delivery to Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of DM1-SMe payloads in antibody-drug conjugates (ADCs).

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inconsistent Conjugation

Q: My final ADC product has a low or highly variable Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I troubleshoot this?

A: Low or inconsistent DAR is a common issue in ADC development. Here are several potential causes and troubleshooting steps:

  • Antibody-Related Issues:

    • Insufficient Interchain Disulfide Bond Reduction: If you are using a cysteine-based conjugation strategy, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available sites for linker-payload attachment.

      • Troubleshooting: Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. Ensure the reducing agent is fresh and active.

    • Re-oxidation of Sulfhydryl Groups: Free sulfhydryl groups can re-oxidize to form disulfide bonds if not capped promptly with the linker-payload.

      • Troubleshooting: Perform the conjugation step immediately after reduction. Consider using a non-oxidizing buffer and de-gassing solutions.

  • Linker-Payload Related Issues:

    • Hydrolysis of the Linker: Some linkers can be susceptible to hydrolysis, reducing the amount available for conjugation.

      • Troubleshooting: Prepare linker-payload solutions fresh. Avoid pH extremes in your buffers.

    • Precipitation of the Linker-Payload: Hydrophobic linker-payloads may precipitate in aqueous buffers.[1]

      • Troubleshooting: Increase the percentage of organic co-solvent (e.g., DMSO, DMA) in the reaction mixture. Ensure the final concentration of the organic solvent is compatible with antibody stability.

  • Reaction Condition Issues:

    • Suboptimal pH: The efficiency of the conjugation reaction is pH-dependent.

      • Troubleshooting: Optimize the pH of the conjugation buffer. For maleimide-based linkers, a pH of 6.5-7.5 is generally recommended.

    • Incorrect Molar Ratio: An incorrect molar ratio of linker-payload to antibody will directly impact the DAR.

      • Troubleshooting: Carefully calculate and verify the molar ratios. Perform titration experiments to determine the optimal ratio for your specific antibody and linker-payload.

Issue 2: Poor In Vitro Cytotoxicity of the ADC

Q: My ADC shows limited or no cytotoxic effect on my target-positive cancer cell line. What could be the problem?

A: Several factors can contribute to poor in vitro cytotoxicity. A systematic evaluation of the ADC's properties and the experimental setup is necessary.

  • Target Antigen & Cell Line Issues:

    • Low Antigen Expression: The target antigen expression level on the cell surface might be too low for effective ADC binding and internalization.[2]

      • Troubleshooting: Confirm antigen expression levels using flow cytometry or western blot.[3] Select cell lines with high antigen expression for initial testing.

    • Poor Internalization of the Antigen-ADC Complex: The binding of the ADC to the target antigen may not trigger efficient internalization.[4][5]

      • Troubleshooting: Perform an internalization assay to track the uptake of the ADC over time. If internalization is poor, consider a different antibody clone or target.

    • Cellular Resistance to the Payload: The cancer cell line may have intrinsic or acquired resistance to the DM1 payload, for example, through the expression of efflux pumps like MDR1.

      • Troubleshooting: Determine the IC50 of the free this compound payload on your cell line to assess its intrinsic sensitivity.

  • ADC-Related Issues:

    • Inefficient Payload Release: The linker may not be efficiently cleaved within the lysosomal compartment, preventing the release of the active DM1 payload.

      • Troubleshooting: If using a cleavable linker, ensure the cell line has the necessary enzymes (e.g., cathepsins) for cleavage. Consider using an ADC with a non-cleavable linker for comparison, as these rely on antibody degradation for payload release.

    • Low DAR: An ADC with a low DAR may not deliver a sufficient concentration of the payload to induce cell death.

      • Troubleshooting: Characterize the DAR of your ADC batch using methods like HIC or RP-HPLC. If the DAR is low, re-optimize the conjugation protocol.

Issue 3: High Off-Target Toxicity

Q: I am observing significant toxicity in my in vivo models or in vitro on antigen-negative cells. How can I address this?

A: Off-target toxicity is a critical challenge in ADC development and can arise from several sources.

  • Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the release of the free payload, causing systemic toxicity.

    • Troubleshooting: Evaluate the stability of your ADC in plasma. Consider using a more stable linker, such as a non-cleavable linker.

  • Antigen-Independent Uptake: The ADC may be taken up by healthy tissues through mechanisms independent of the target antigen.

    • Troubleshooting: Investigate potential interactions of the ADC with other receptors on normal cells. For T-DM1, off-target toxicity in hepatocytes has been linked to payload-mediated binding to CKAP5. Modifying the payload or linker could mitigate this.

  • "Bystander Effect" in Healthy Tissues: If a cleavable linker is used, the released payload might diffuse out of the target cell and kill neighboring healthy cells.

    • Troubleshooting: While beneficial for heterogeneous tumors, this can be detrimental in healthy tissues. Using a non-cleavable linker can reduce the bystander effect.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a derivative of maytansine and acts as a potent microtubule inhibitor. Once released inside the cell, it binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Q: How do I choose the right method to determine the Drug-to-Antibody Ratio (DAR)? A: The choice of method depends on the required level of detail and the properties of your ADC.

  • UV/Vis Spectroscopy: Provides a simple and rapid estimation of the average DAR but does not give information on the distribution of different drug-loaded species.

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to analyze the DAR, particularly after reducing the ADC to separate heavy and light chains.

  • Mass Spectrometry (MS): Provides the most detailed information, including the precise mass of different ADC species, confirming the DAR and identifying any unconjugated antibody or free drug.

Q: What are the key differences between cleavable and non-cleavable linkers? A: The choice of linker technology is critical for the efficacy and safety of an ADC.

  • Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions within the tumor cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins. They can mediate a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

  • Non-cleavable Linkers: These rely on the complete degradation of the antibody in the lysosome to release the payload, which is typically attached to an amino acid residue from the antibody. This generally leads to lower off-target toxicity and a reduced bystander effect.

Data Presentation

Table 1: Comparison of Common Methods for DAR Determination

MethodPrincipleAdvantagesDisadvantagesBest For
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.Simple, rapid, requires minimal sample preparation.Provides only the average DAR, can be inaccurate if spectra overlap significantly.Rapid in-process control and routine analysis.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload.Provides average DAR and distribution of drug-loaded species, non-denaturing conditions.May require method development for optimal separation.Detailed characterization of ADC heterogeneity.
Reversed-Phase HPLC (RP-HPLC) Separates components based on hydrophobicity under denaturing conditions.High resolution, can analyze light and heavy chains separately.Denaturing conditions may alter the ADC.Detailed analysis of drug distribution on antibody subunits.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides precise mass of different ADC species, confirming DAR and identifying byproducts.Requires specialized equipment and expertise.In-depth structural characterization and confirmation.

Experimental Protocols

Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the this compound linker-payload (ε_Drug) at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug,280).

  • Sample Preparation: Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

  • Calculation: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):

    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

  • DAR Calculation: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody: DAR = C_Drug / C_Ab.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the target-positive and a target-negative control cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free this compound. Remove the culture medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Visualizations

experimental_workflow_conjugation ADC Conjugation and Characterization Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Characterization cluster_result Result antibody Monoclonal Antibody reduction Antibody Reduction (e.g., TCEP) antibody->reduction conjugation Conjugation Reaction reduction->conjugation payload This compound Linker-Payload payload->conjugation purification Purification (e.g., SEC) conjugation->purification dar_analysis DAR Analysis (HIC, MS) purification->dar_analysis purity Purity & Aggregation (SEC) purification->purity binding Binding Assay (ELISA, Flow Cytometry) purification->binding final_adc Characterized ADC dar_analysis->final_adc purity->final_adc binding->final_adc

Caption: Workflow for ADC conjugation and characterization.

signaling_pathway_adc_internalization ADC Internalization and Payload Release Pathway cluster_cell Tumor Cell adc ADC (Antibody-DM1) antigen Target Antigen adc->antigen 1. Binding membrane endosome Early Endosome antigen->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload_release DM1 Payload Release lysosome->payload_release 4. Linker Cleavage/ Degradation microtubule Microtubule Disruption payload_release->microtubule 5. Target Engagement apoptosis Apoptosis microtubule->apoptosis 6. Cell Death

Caption: ADC internalization and mechanism of action.

References

Technical Support Center: Improving the Therapeutic Index of DM1-SMe Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with DM1-SMe antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the therapeutic index of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low Drug-to-Antibody Ratio (DAR) in my this compound conjugation reaction?

A1: Low DAR in this compound conjugations often stems from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation efficiency. Lysine-based conjugations are typically sensitive to pH.[1]

  • Reagent Quality and Concentration: Degradation of the SMCC linker or this compound payload can lead to inefficient conjugation. Additionally, an insufficient molar excess of the linker-payload complex will result in a lower DAR.

  • Antibody Purity and Formulation: The presence of primary amine-containing buffers (e.g., Tris) or stabilizing proteins like BSA can compete with the antibody for the linker, reducing the DAR. Ensure your antibody is in a suitable buffer, such as PBS.

  • Incomplete Antibody Modification: In a two-step conjugation, incomplete activation of the antibody with the SMCC linker will naturally lead to a lower final DAR.

Q2: I'm observing significant aggregation of my this compound ADC. What can I do to minimize this?

A2: ADC aggregation is a common issue, particularly with hydrophobic payloads like DM1.[2][3] Here are some strategies to mitigate aggregation:

  • Optimize Conjugation Conditions: Using organic co-solvents to dissolve the hydrophobic linker-payload can sometimes lead to antibody denaturation and aggregation.[4] Minimizing the amount of co-solvent and keeping the reaction on ice can be beneficial.

  • Control the DAR: Higher DARs increase the surface hydrophobicity of the ADC, making it more prone to aggregation.[2] If aggregation is a persistent issue, consider targeting a lower DAR.

  • Formulation and Storage: Store the purified ADC in a buffer that promotes stability. This may include excipients like polysorbate 20 or sucrose. Avoid repeated freeze-thaw cycles.

  • Purification Method: Prompt purification after conjugation using methods like Size Exclusion Chromatography (SEC) can remove aggregates and unreacted reagents.

  • Advanced Conjugation Techniques: Immobilizing the antibody on a solid support during conjugation can physically prevent ADC molecules from interacting and aggregating.

Q3: How does the choice of linker impact the therapeutic index of a this compound ADC?

A3: The linker is a critical component that significantly influences both the efficacy and toxicity of an ADC. For this compound, a non-cleavable thioether linker like SMCC is commonly used. The stability of this linker in circulation is paramount to prevent premature release of the DM1 payload, which can lead to off-target toxicity. The linker must be stable in the bloodstream but allow for the release of the active cytotoxic agent following internalization into the target cancer cell.

Q4: What are the key analytical methods for characterizing this compound ADCs?

A4: Comprehensive characterization is essential to ensure the quality and consistency of your ADC. Key methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining the DAR and the distribution of different drug-loaded species.

  • Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the ADC preparation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry, can also be used to determine the DAR, typically after reducing the antibody into its light and heavy chains.

  • Mass Spectrometry (MS): Intact MS analysis provides the molecular weight of the different ADC species, confirming the conjugation and allowing for DAR calculation.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Cause Troubleshooting Step
Incorrect Reagent Stoichiometry Ensure accurate calculation of the molar excess of the SMCC linker and this compound. A typical starting point is a 5-20 fold molar excess of the linker-payload complex over the antibody.
Suboptimal Reaction Buffer Verify the pH of your conjugation buffer. For lysine conjugation with SMCC, a pH of 7.5-8.5 is often optimal. Avoid buffers containing primary amines.
Poor Reagent Quality Use fresh, high-quality SMCC linker and this compound. Protect them from excessive light and moisture.
Antibody Impurities Purify the antibody to >95% purity before conjugation. Remove any interfering substances from the antibody formulation buffer via dialysis or buffer exchange.
Insufficient Reaction Time/Temperature Optimize the reaction time and temperature. While room temperature for 1-2 hours is a common starting point, some protocols may benefit from longer incubation at 4°C.
Issue 2: High Levels of ADC Aggregation
Possible Cause Troubleshooting Step
High Hydrophobicity If possible, use a more hydrophilic linker. Consider targeting a lower average DAR, as higher DARs increase hydrophobicity.
Unfavorable Buffer Conditions Screen different buffer conditions (pH, ionic strength) for both the conjugation reaction and the final formulation to find what best maintains ADC solubility.
Presence of Unreacted Species Immediately purify the ADC after the conjugation reaction to remove unreacted, hydrophobic linker-payload molecules that can contribute to aggregation.
Physical Stress Minimize agitation and avoid repeated freeze-thaw cycles during storage and handling.
Co-solvent Induced Denaturation Reduce the percentage of organic co-solvent used to dissolve the linker-payload to the minimum required. Add the co-solvent mixture to the antibody solution slowly while gently mixing.

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on this compound ADC Properties
DAR In Vitro Potency (IC50) In Vivo Efficacy Plasma Clearance Toxicity
Low (e.g., 2) ModerateModerateSlowerGenerally Lower
Medium (e.g., 4) HighHighModerateModerate
High (e.g., 8) Very HighMay decrease at very high DARsFasterGenerally Higher

Note: The optimal DAR is a balance between efficacy and toxicity and is specific to the antibody, target antigen, and tumor model. Higher DARs can sometimes lead to faster clearance, reducing overall efficacy in vivo.

Table 2: Representative IC50 Values for this compound ADCs in Cancer Cell Lines
ADC Target Cell Line IC50 (pM) Reference
HER2 (T-DM1)NCI-N8782 ± 10
HER2 (T-DM1)HCC195433 ± 20
EGFR (J2898A-SMCC-DM1)MDA-MB-46849,900

Experimental Protocols

Protocol 1: Lysine-Based this compound Conjugation using SMCC Linker

Materials:

  • Antibody (in PBS, pH 7.4) at a concentration of 5-10 mg/mL

  • SMCC-DM1

  • Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Quenching Solution (e.g., 100 mM Glycine or Tris buffer)

  • Purification column (e.g., SEC)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.

  • SMCC-DM1 Preparation: Dissolve SMCC-DM1 in a minimal amount of DMA or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.0 using the conjugation buffer if necessary. b. Add the desired molar excess of SMCC-DM1 (e.g., 8 molar equivalents) to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v). c. Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching: Add an excess of the quenching solution (e.g., 80 molar equivalents of glycine) to stop the reaction by capping any unreacted SMCC linkers. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).

Protocol 2: Purification of this compound ADC by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC or FPLC system

  • Mobile Phase (e.g., PBS, pH 7.4)

  • Crude ADC reaction mixture

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a typical flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the crude ADC reaction mixture through a 0.22 µm syringe filter to remove any large aggregates or particulates.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. The ADC will elute as the main peak, typically before the smaller, unreacted linker-payload molecules. Collect fractions corresponding to the ADC peak.

  • Analysis: Analyze the collected fractions for protein concentration (e.g., by measuring absorbance at 280 nm), aggregation (by analytical SEC), and DAR (by HIC).

Protocol 3: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol)

  • Purified ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

  • Data Analysis: a. Monitor the elution profile at 280 nm. b. Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated DM1 molecules (DAR 0, DAR 1, DAR 2, etc.). c. Integrate the area of each peak. d. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100

Protocol 4: In Vitro Off-Target Cytotoxicity Assay

Materials:

  • Target-positive cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Target-negative cell line (e.g., a HER2-negative cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the target-positive and target-negative cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control wells to determine the percentage of cell viability. b. Plot the percentage of cell viability against the ADC concentration (log scale). c. Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell viability) for both cell lines. A significantly higher IC50 in the target-negative cell line indicates good target specificity and lower potential for off-target toxicity.

Visualizations

ADC_Conjugation_Workflow cluster_modification Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification Antibody Antibody Activated_Antibody Antibody-SMCC Antibody->Activated_Antibody Lysine ε-amino group reaction SMCC_Linker SMCC Linker SMCC_Linker->Activated_Antibody Crude_ADC Crude ADC Mixture Activated_Antibody->Crude_ADC Thiol-maleimide reaction DM1_SMe This compound DM1_SMe->Crude_ADC Purification Size Exclusion Chromatography (SEC) Crude_ADC->Purification Pure_ADC Purified this compound ADC Purification->Pure_ADC Byproducts Unreacted Linker-Payload & Aggregates Purification->Byproducts

Caption: Workflow for the two-step lysine-based conjugation of this compound to an antibody.

ADC_Mechanism_of_Action ADC_in_Circulation 1. ADC in Circulation Binding 2. Binding to Target Antigen on Cancer Cell ADC_in_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Antibody Degradation & DM1 Payload Release Lysosome->Payload_Release Tubulin_Inhibition 6. DM1 Binds to Tubulin Payload_Release->Tubulin_Inhibition Cell_Death 7. Mitotic Arrest & Apoptosis Tubulin_Inhibition->Cell_Death

Caption: General mechanism of action for a this compound antibody-drug conjugate.

Troubleshooting_Logic Start Experiment Issue Low_DAR Low DAR? Start->Low_DAR High_Aggregation High Aggregation? Start->High_Aggregation Check_Reagents Verify reagent quality & stoichiometry Low_DAR->Check_Reagents Yes Check_Hydrophobicity Assess payload/linker hydrophobicity High_Aggregation->Check_Hydrophobicity Yes Optimize_Reaction Optimize reaction (pH, time, temp) Check_Reagents->Optimize_Reaction Purify_Antibody Ensure antibody purity & correct buffer Optimize_Reaction->Purify_Antibody Optimize_Formulation Screen formulation buffers & excipients Check_Hydrophobicity->Optimize_Formulation Refine_Purification Immediate post-conjugation purification Optimize_Formulation->Refine_Purification

Caption: Troubleshooting decision tree for common this compound ADC conjugation issues.

References

Technical Support Center: DM1-SMe Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DM1-SMe, particularly in the context of its use in antibody-drug conjugates (ADCs) in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability differ from DM1?

DM1 is a thiol-containing maytansinoid derivative used as a cytotoxic payload in ADCs.[1] This thiol group makes DM1 susceptible to oxidation and disulfide exchange in aqueous solutions.[2] this compound is a derivative where the thiol group is capped with a methyl group, forming a more stable thioether.[2][] This increased stability makes this compound suitable as a control in experimental settings.[1] However, in the context of ADCs, "this compound" often refers to the DM1 molecule after it has been conjugated to a linker, forming a stable thioether bond.

Q2: What are the primary stability concerns for DM1 conjugated to an antibody in an aqueous solution?

The main stability issue for DM1-containing ADCs, particularly those using maleimide-based linkers like SMCC, is the potential for premature drug release. This can occur through the degradation of the linker connecting DM1 to the antibody. Factors such as pH, temperature, and the presence of other molecules in the solution can influence this stability.

Q3: What is the retro-Michael reaction and how does it affect ADC stability?

The retro-Michael reaction is a key degradation pathway for ADCs with maleimide-based linkers. This reaction involves the reversal of the initial thiol-maleimide conjugation, leading to the cleavage of the bond between the linker and the DM1 payload. This results in the premature release of the cytotoxic drug, which can lead to off-target toxicity and reduced therapeutic efficacy.

Q4: Can the stability of the DM1-linker be improved?

Yes, the stability of the linkage can be enhanced. One common mechanism is the hydrolysis of the succinimide ring within the maleimide-thiol adduct. This ring-opening reaction results in a more stable structure that is less prone to the retro-Michael reaction. Additionally, the design of the linker itself, such as incorporating hydrophilic elements like PEG, can improve the overall stability and solubility of the ADC.

Troubleshooting Guide

Issue: I am observing a decrease in the drug-to-antibody ratio (DAR) of my DM1-ADC over time in my aqueous formulation.

This indicates premature drug release. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps
Retro-Michael Reaction - Optimize pH: Maintain the formulation pH between 5.0 and 6.5, as higher pH can accelerate the retro-Michael reaction. - Control Temperature: Store the ADC at recommended low temperatures (e.g., 2-8°C) to minimize degradation. - Promote Hydrolysis: Consider a post-conjugation incubation step at a slightly elevated pH (e.g., pH 7.5-8.5) for a controlled period to promote the stabilizing hydrolysis of the succinimide ring, followed by buffer exchange to the final formulation buffer.
Presence of Thiols - Ensure Purity: Use high-purity reagents and buffers to avoid contamination with external thiols that can facilitate thiol-maleimide exchange.
Oxidation - Use of Antioxidants: In some cases, the addition of antioxidants to the formulation may be considered to prevent oxidative degradation of the linker or payload, though this should be carefully evaluated for compatibility.

Issue: I am observing aggregation of my DM1-ADC in solution.

ADC aggregation can impact efficacy and safety. The hydrophobicity of the DM1 payload can contribute to this issue.

Potential Cause Troubleshooting Steps
Hydrophobicity - Optimize Formulation: Screen different buffer conditions and excipients (e.g., polysorbates, sugars) to improve the solubility and stability of the ADC. - Linker Design: For future ADC development, consider using more hydrophilic linkers to counteract the hydrophobicity of the DM1 payload.
High DAR - Control Conjugation: A high drug-to-antibody ratio can increase hydrophobicity and the propensity for aggregation. Optimize the conjugation reaction to achieve a lower, more homogenous DAR.
Thermal Stress - Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. Aliquot the ADC solution to minimize the number of freeze-thaw cycles. - Proper Storage: Store at recommended temperatures to maintain conformational stability.

Quantitative Data Summary

The stability of the DM1-linker conjugate is influenced by several factors. The following table summarizes the general effects of these factors.

Parameter Effect on Stability General Recommendation
pH Higher pH (alkaline) can accelerate both the retro-Michael reaction and the stabilizing succinimide ring hydrolysis.Maintain a slightly acidic to neutral pH (e.g., 5.0-7.0) for long-term storage to balance stability.
Temperature Increased temperature accelerates degradation pathways.Store at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures.
Presence of Thiols External thiols (e.g., glutathione in plasma) can promote payload loss via thiol-exchange.Use purified components and consider linker designs that are more resistant to thiol exchange.
Linker Chemistry The chemical structure of the linker significantly impacts stability. Hydrophilic linkers can improve solubility and stability.Select linkers that are designed for enhanced stability, such as those that promote rapid hydrolysis of the succinimide ring.

Experimental Protocols

Protocol: Assessing the Stability of a DM1-ADC in Aqueous Solution

This protocol outlines a general method for evaluating the stability of a DM1-conjugated antibody in an aqueous buffer.

1. Materials:

  • Purified DM1-ADC
  • Formulation buffer (e.g., phosphate-buffered saline, pH 7.4, or a custom formulation buffer)
  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
  • Analytical instruments: HPLC with a size-exclusion column (SEC-HPLC), LC-MS system, and/or hydrophobic interaction chromatography (HIC) system.

2. Procedure:

  • Sample Preparation: Dilute the DM1-ADC to a working concentration in the desired formulation buffer. Prepare multiple aliquots for each time point and temperature condition to be tested.
  • Time Zero (T0) Analysis: Immediately analyze one aliquot of the prepared sample to establish the baseline characteristics of the ADC.
  • SEC-HPLC: Determine the percentage of monomer, aggregates, and fragments.
  • HIC-HPLC or RP-HPLC: Determine the drug-to-antibody ratio (DAR).
  • LC-MS: Confirm the identity of the ADC and characterize any degradation products.
  • Incubation: Place the remaining aliquots in the temperature-controlled environments.
  • Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove one aliquot from each temperature condition and repeat the analyses performed at T0.
  • Data Analysis: Compare the results from each time point to the T0 data.
  • Plot the percentage of monomer over time for each temperature to assess aggregation and fragmentation.
  • Plot the average DAR over time for each temperature to determine the rate of drug release.
  • Analyze LC-MS data to identify and quantify any degradation products, such as free DM1 or linker-DM1 metabolites.

Visualizations

Troubleshooting Workflow for DM1-ADC Stability Issues start Stability Issue Identified check_dar Decrease in DAR? start->check_dar check_agg Increase in Aggregation? start->check_agg cause_retro Potential Cause: Retro-Michael Reaction check_dar->cause_retro Yes cause_hydro Potential Cause: Hydrophobicity / High DAR check_agg->cause_hydro Yes sol_ph Optimize pH (5.0-6.5) cause_retro->sol_ph sol_temp Control Temperature (2-8°C) cause_retro->sol_temp sol_form Optimize Formulation (Excipients) cause_hydro->sol_form sol_dar Optimize Conjugation (Lower DAR) cause_hydro->sol_dar end Stability Improved sol_ph->end sol_temp->end sol_form->end sol_dar->end

Caption: Troubleshooting workflow for DM1-ADC stability.

Degradation Pathways of a Thiol-Maleimide Linkage adc ADC with Thiol-Maleimide Linkage retro Retro-Michael Reaction adc->retro hydrolysis Succinimide Hydrolysis adc->hydrolysis payload_loss Premature Payload Release (Unstable) retro->payload_loss stable_adc Ring-Opened ADC (More Stable) hydrolysis->stable_adc

Caption: Degradation pathways for thiol-maleimide linkages.

Experimental Workflow for ADC Stability Assessment start Prepare ADC Samples t0 T0 Analysis (SEC, HIC, LC-MS) start->t0 incubation Incubate at Different Temperatures start->incubation analysis Compare to T0 Data t0->analysis tp Time Point Analysis (e.g., 1, 7, 14 days) incubation->tp tp->analysis end Assess Stability Profile analysis->end

Caption: Workflow for assessing ADC stability.

References

Troubleshooting Inconsistent DM1-SMe Conjugation Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during the conjugation of the cytotoxic payload DM1-SMe to antibodies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide actionable solutions to improve the consistency and quality of your antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent Drug-to-Antibody Ratio (DAR) in our this compound conjugations?

Inconsistent Drug-to-Antibody Ratios (DAR) are a frequent challenge in ADC development and can stem from several factors throughout the conjugation process. The inherent heterogeneity of lysine conjugations, where the linker reacts with multiple available lysine residues on the antibody, is a primary contributor.[1][2] Even with established protocols, minor variations can lead to significant differences in the final product.

Key factors influencing DAR consistency include:

  • Reaction Parameters: Minor fluctuations in pH, temperature, and reaction time can significantly impact the conjugation efficiency and the resulting DAR.[3]

  • Reagent Quality and Stoichiometry: The purity and concentration of the antibody, this compound, and linker are critical. Inaccurate molar ratios of linker and payload to the antibody will directly affect the final DAR.

  • Process Control: The rate of reagent addition, mixing efficiency, and the type of reaction vessel can all introduce variability.[3]

  • Antibody Characteristics: The specific properties of the monoclonal antibody (mAb), including its isoelectric point and the accessibility of its lysine residues, can influence the conjugation outcome.

Q2: We are observing a high percentage of unconjugated antibody in our final product. What are the likely causes and how can we improve conjugation efficiency?

A high proportion of unconjugated antibody points to suboptimal reaction conditions or issues with the reagents. Here are the primary areas to investigate:

  • Suboptimal Reaction pH: The pH of the reaction buffer is crucial for both antibody stability and the reactivity of the linker. For typical SMCC-based linkers, a pH range of 7.2-7.5 is generally recommended. Deviation from the optimal pH can reduce conjugation efficiency.

  • Insufficient Molar Ratio of Linker/DM1-SMe: An insufficient amount of the linker or this compound payload relative to the antibody will result in incomplete conjugation. It is advisable to perform optimization studies to determine the ideal molar ratio for your specific antibody.

  • Reagent Instability: Ensure that the this compound and linker have been stored correctly and have not degraded. This compound should be stored at -20°C for long-term storage and protected from light.[]

  • Inefficient Purification: The purification method used to remove unconjugated payload and linker may also inadvertently remove partially conjugated species if not properly optimized, leading to an apparent increase in the unconjugated antibody fraction.

Q3: Our ADC is showing batch-to-batch variability in efficacy, even with a consistent average DAR. What could be the underlying issue?

While the average DAR is a critical quality attribute, it does not fully describe the heterogeneity of the ADC mixture. ADCs with the same average DAR can have different distributions of drug-loaded species (e.g., a mix of DAR 0, 2, 4, 6, and 8). This distribution can impact the overall efficacy and pharmacokinetic properties of the ADC.

Factors contributing to this variability include:

  • Site of Conjugation: The specific lysine residues that are conjugated can vary between batches. Conjugation at different sites can affect the antibody's antigen-binding affinity and overall stability.

  • Analytical Method Limitations: The method used to determine the average DAR (e.g., UV-Vis spectroscopy) may not provide information about the distribution of different DAR species. More advanced techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry are needed to characterize this heterogeneity.

  • Product Aggregation: Inconsistent levels of aggregation in the final product can also lead to variable efficacy. Size Exclusion Chromatography (SEC) should be used to monitor for aggregation.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Consistent DAR

This guide provides a systematic approach to optimizing your this compound conjugation reaction to achieve a more consistent DAR.

Table 1: Key Reaction Parameters and Recommended Starting Points

ParameterRecommended RangeRationale
pH 7.2 - 8.0Balances antibody stability with linker reactivity.
Temperature 4°C - 25°CLower temperatures can slow the reaction, providing better control.
Reaction Time 1 - 24 hoursLonger reaction times can lead to higher DAR but also potential degradation.
Molar Ratio (Linker:Ab) 5:1 to 20:1Higher ratios increase the likelihood of higher DAR species.
Molar Ratio (this compound:Ab) 5:1 to 20:1Should be in slight excess of the linker ratio.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation.

Experimental Workflow for Optimization:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_purification Purification cluster_analysis Analysis Reagents Prepare Antibody, Linker, and this compound DOE Design of Experiments (Vary pH, Temp, Ratios) Reagents->DOE Buffer Prepare Reaction and Quenching Buffers Buffer->DOE Conjugation Perform Parallel Conjugation Reactions DOE->Conjugation Quench Quench Reactions Conjugation->Quench Purify Purify Conjugates (e.g., SEC) Quench->Purify DAR_Analysis Determine DAR (HIC, MS) Purify->DAR_Analysis Purity_Analysis Assess Purity & Aggregation (SEC, SDS-PAGE) Purify->Purity_Analysis adc_moa cluster_circulation Systemic Circulation cluster_binding Tumor Microenvironment cluster_internalization Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC_circ ADC in Circulation ADC_bind ADC Binds to Target Antigen ADC_circ->ADC_bind Endocytosis Receptor-Mediated Endocytosis ADC_bind->Endocytosis Lysosome Lysosomal Trafficking and Degradation Endocytosis->Lysosome DM1_release DM1 is Released Lysosome->DM1_release Tubulin DM1 Binds to Tubulin DM1_release->Tubulin Microtubule Microtubule Assembly Inhibited Tubulin->Microtubule Apoptosis Cell Cycle Arrest and Apoptosis Microtubule->Apoptosis

References

Technical Support Center: Optimizing DM1-SMe Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM1-SMe Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the impact of the drug-to-antibody ratio (DAR) on ADC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for this compound ADCs?

A1: The drug-to-antibody ratio (DAR) represents the average number of this compound cytotoxic drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the ADC's therapeutic window by affecting its efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR is crucial for balancing the delivery of a potent cytotoxic payload to tumor cells with potential off-target toxicities and maintaining favorable pharmacokinetic properties.[2]

Q2: How does an increasing DAR generally affect the in vitro and in vivo efficacy of a this compound ADC?

A2: Generally, a higher DAR leads to increased potency in in vitro cytotoxicity assays.[3] However, this does not always translate to enhanced in vivo efficacy. While a low DAR may result in reduced potency, a very high DAR can lead to issues such as ADC aggregation, increased hydrophobicity, and faster clearance from circulation, which can ultimately decrease its overall anti-tumor activity in vivo.

Q3: What is the typical mechanism of action for a this compound ADC?

A3: A this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload. DM1 is a potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

Q4: What are the most common methods for determining the DAR of a this compound ADC?

A4: The most common analytical techniques for DAR determination include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains to determine drug distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of different ADC species, allowing for accurate DAR calculation.

  • UV/Vis Spectroscopy: A simpler and quicker method that estimates the average DAR based on the absorbance of the protein and the drug.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound ADCs.

Issue 1: Low average DAR despite using a high molar excess of this compound linker during conjugation.

Possible Causes Troubleshooting Steps
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal conditions for your specific antibody and linker.
Antibody Quality Issues: Impurities in the antibody preparation or inaccurate concentration measurement can lead to inconsistent results.Ensure the antibody is highly pure (>95%) and accurately quantified. Consider re-purifying the antibody if necessary.
Interfering Buffer Components: Substances in the antibody buffer (e.g., Tris, glycerol, sodium azide) can interfere with the conjugation reaction.Perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to adding the drug-linker.
Inactive Drug-Linker: The this compound linker may have degraded due to improper storage or handling.Use a fresh batch of the drug-linker or verify the activity of the existing stock.

Issue 2: High levels of aggregation observed in the final ADC product.

Possible Causes Troubleshooting Steps
High DAR and Hydrophobicity: DM1 is a hydrophobic molecule, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.1. Reduce Molar Excess of Drug-Linker: Use a lower molar ratio of the drug-linker to the antibody during conjugation to achieve a lower average DAR. 2. Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) and consider adding excipients like polysorbate to improve ADC solubility and stability.
Conjugation Process Conditions: The use of organic co-solvents to dissolve the hydrophobic drug-linker can denature the antibody.Minimize the percentage of organic co-solvent in the final reaction mixture. Add the drug-linker solution to the antibody solution slowly while stirring.
Environmental Stress: Exposure to heat, agitation, or freeze-thaw cycles can induce aggregation.Store the ADC at the recommended temperature and avoid vigorous shaking or multiple freeze-thaw cycles.

Issue 3: Inconsistent in vitro potency (IC50 values) between ADC batches with similar DARs.

| Possible Causes | Troubleshooting Steps | | Variability in Cell-Based Assays: Inherent biological variability in cell culture can lead to inconsistent results. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range, ensure consistent seeding density, and use the same batch of media and supplements. 2. Implement Proper Controls: Always include a reference standard ADC batch and an unconjugated antibody control in each assay. | | ADC Stability Issues: The ADC may be degrading over time, leading to a loss of potency. | Assess the stability of your ADC under the storage conditions used. Perform a new characterization of the ADC to confirm its integrity before conducting potency assays. | | Assay Endpoint and Incubation Time: The chosen assay endpoint and incubation time may not be optimal for capturing the full cytotoxic effect. | Optimize the incubation time for the cytotoxicity assay. Ensure the chosen endpoint (e.g., MTT, CellTiter-Glo) is appropriate for the expected mechanism of cell death. |

Issue 4: Unexpectedly high in vivo toxicity or rapid clearance.

| Possible Causes | Troubleshooting Steps | | High DAR: ADCs with a high DAR (e.g., >8) are often cleared more rapidly from circulation, potentially leading to increased off-target toxicity. | If toxicity is observed, consider producing an ADC with a lower DAR for in vivo studies. An optimal DAR is often a balance between efficacy and safety. | | Linker Instability: Premature release of the DM1 payload in circulation can lead to systemic toxicity. | While this compound is typically used with a stable linker, ensure the linker chemistry is appropriate and that the linker is not being cleaved prematurely. | | Off-Target Uptake: The ADC may be taken up by non-target tissues, leading to toxicity. | Investigate the expression of the target antigen in non-tumor tissues. Consider using an isotype control ADC to assess non-specific uptake. |

Data Presentation

Table 1: Impact of DAR on In Vitro Cytotoxicity of a this compound ADC

Average DARIC50 (nM) on HER2+ Cell Line (SK-BR-3)IC50 (nM) on HER2 low Cell Line (JIMT-1)
40.15530.59
80.0714.455

This data is illustrative and compiled from trends reported in the literature. Actual values will vary depending on the specific antibody, linker, and experimental conditions.

Table 2: Influence of DAR on Pharmacokinetic Parameters of a Maytansinoid ADC

Average DARClearance RateIn Vivo Efficacy
~2 - 6Comparable, slower clearanceBetter therapeutic index
~9 - 10Rapid clearanceDecreased efficacy

This table summarizes general findings on how DAR affects the in vivo disposition and efficacy of maytansinoid ADCs.

Experimental Protocols

Protocol 1: Determination of ADC Cytotoxicity using MTT Assay

This protocol outlines a general procedure for assessing the in vitro potency of a this compound ADC.

  • Cell Seeding:

    • Seed target antigen-positive and negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates at 37°C and 5% CO2 overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and a relevant isotype control ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plates for a predetermined period (e.g., 72-120 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing the DAR of a this compound ADC.

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

    • Filter both mobile phases through a 0.22 µm filter.

  • System Setup:

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with the mobile phase A at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Acquisition:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Mandatory Visualizations

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Degradation cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Cell Antigen ADC->Receptor 1. Binding Complex ADC-Antigen Complex Receptor->Complex 2. Internalization Endosome Endosome Complex->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Payload Release Tubulin Tubulin Dimers DM1->Tubulin 5. Tubulin Binding Microtubule Microtubule DM1->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest 6. Disruption Apoptosis Apoptosis Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound ADC.

DAR_Optimization_Workflow start Start: Define Target Product Profile conjugation ADC Conjugation (Vary Drug:Ab Ratio) start->conjugation purification Purification of ADC conjugation->purification dar_analysis DAR Analysis (HIC, LC-MS) purification->dar_analysis characterization Physicochemical Characterization (e.g., Aggregation by SEC) purification->characterization invitro In Vitro Potency (Cytotoxicity Assay) purification->invitro decision1 Acceptable DAR & Properties? dar_analysis->decision1 characterization->decision1 invitro->decision1 decision1->conjugation No (Re-optimize) invivo In Vivo Evaluation (PK & Efficacy) decision1->invivo Yes decision2 Optimal Therapeutic Window? invivo->decision2 decision2->conjugation No (Iterate DAR) end End: Select Lead ADC Candidate decision2->end Yes

References

Validation & Comparative

Validating DM1-SMe ADC Potency: A Comparative Guide to IC50 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Antibody-Drug Conjugates (ADCs) utilizing the microtubule-disrupting agent DM1-SMe, with a focus on validation through IC50 (half-maximal inhibitory concentration) assays. Experimental data from various studies are presented to benchmark performance against other common ADC payloads. Detailed methodologies for conducting these crucial potency assays are also provided to ensure reproducibility and accuracy in your research.

Comparative Potency of ADC Payloads

The selection of a cytotoxic payload is a critical determinant of an ADC's therapeutic efficacy. This compound, a maytansinoid derivative, is a potent tubulin inhibitor that induces cell cycle arrest and apoptosis.[1] The following table summarizes the reported IC50 values for ADCs carrying various payloads across different cancer cell lines. It is important to note that these values can vary depending on the specific antibody, linker, target antigen expression, and experimental conditions.

Payload ClassPayloadAntibody-Drug Conjugate (ADC)Cancer Cell LineIC50 (nM)Reference
Maytansinoid DM1 Trastuzumab-DM1 (T-DM1) SK-BR-3 (Breast Cancer) ~0.1 - 7.9 [2][3]
Maytansinoid DM1 Trastuzumab-DM1 (T-DM1) SKOV-3 (Ovarian Cancer) 0.15 [4]
AuristatinMMAEcAC10-vcMMAEKarpas 299 (Lymphoma)Potently cytotoxic[1]
AuristatinMMAFcAC10-vcMMAFKarpas 299 (Lymphoma)Less potent than MMAE
Topoisomerase I InhibitorSN-38Sacituzumab GovitecanVariousVaries

Note: Direct comparison between different studies should be made with caution due to variations in experimental setups. However, the data consistently demonstrates the sub-nanomolar to low nanomolar potency of DM1-based ADCs.

Experimental Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol details a common method for determining the IC50 of an ADC using a tetrazolium-based (MTT) colorimetric assay to measure cell viability.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the target cells to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the this compound ADC and the unconjugated antibody (as a negative control) in complete medium. A typical concentration range would be from 1 pM to 1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the payload's mechanism of action.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the biological impact of this compound ADCs, the following diagrams are provided.

IC50_Assay_Workflow IC50 Potency Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Target Cells cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding adc_dilution Prepare Serial Dilutions of ADC add_adc Add ADC to Cells adc_dilution->add_adc incubation Incubate for 72-96 hours add_adc->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 DM1_SMe_Signaling_Pathway This compound ADC-Induced Apoptosis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc This compound ADC receptor Target Antigen (e.g., HER2) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dm1 Released DM1 lysosome->dm1 Degradation & Release tubulin Tubulin Dimers dm1->tubulin Inhibition of Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Cell Cycle Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase_activation Caspase Cascade Activation apoptosis->caspase_activation

References

A Comparative Guide to the Analytical Characterization of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy and safety. This guide provides an objective comparison of key analytical methods—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the characterization of DM1-SMe ADCs, a class of ADCs utilizing a potent maytansinoid payload (DM1) conjugated to the antibody via a thiol-containing linker (SMe). This document outlines detailed experimental protocols, presents quantitative data for method comparison, and visualizes experimental workflows to aid researchers in selecting the most appropriate analytical strategies.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the separation and analysis of ADCs, providing critical information on purity, aggregation, and drug-to-antibody ratio (DAR). The primary HPLC methods employed for ADC characterization are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC).

Method Comparison
Parameter Hydrophobic Interaction Chromatography (HIC) Size Exclusion Chromatography (SEC) Reversed-Phase HPLC (RP-HPLC)
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrodynamic radius (size) under native or denaturing conditions.Separation based on hydrophobicity under denaturing conditions.
Primary Application Determination of drug-to-antibody ratio (DAR) distribution.[1][2]Analysis of aggregates, fragments, and high/low molecular weight species.[3]Analysis of intact ADC, reduced light and heavy chains, and DAR determination.[4][5]
Mobile Phase High salt concentration (e.g., ammonium sulfate) in the initial mobile phase, with a decreasing salt gradient for elution.Aqueous buffer (e.g., phosphate-buffered saline). Organic modifiers may be added for hydrophobic ADCs.Aqueous buffer with organic solvents (e.g., acetonitrile) and ion-pairing agents (e.g., TFA), with an increasing organic gradient for elution.
Advantages - Preserves the native structure of the ADC.- Gold standard for DAR determination of cysteine-linked ADCs.- Good resolution of different drug-loaded species.- Mild, non-denaturing conditions possible.- Direct assessment of aggregation and fragmentation.- High resolution.- Compatible with MS.
Limitations - High salt concentrations are incompatible with direct MS coupling.- May not be suitable for highly hydrophobic ADCs.- Potential for non-specific interactions between the ADC and the column matrix, especially for hydrophobic ADCs.- Denaturing conditions can disrupt the non-covalent interactions in cysteine-linked ADCs.- May not be suitable for intact analysis of all ADCs.
Experimental Protocols

1.2.1. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

  • Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Gradient: 0-100% B over 20 minutes

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV at 280 nm

  • Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.

1.2.2. Size Exclusion Chromatography (SEC) for Aggregate Analysis

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

  • Detection: UV at 280 nm

  • Sample Preparation: Dilute ADC to 1 mg/mL in mobile phase.

1.2.3. Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis

  • Column: ZORBAX RRHD SB300-C8, 2.1 mm x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 25-50% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 75°C

  • Detection: UV at 280 nm

  • Sample Preparation: Reduce the ADC (1 mg/mL) with 20 mM Dithiothreitol (DTT) at 37°C for 30 minutes. Quench the reaction by adding an equal volume of 1% formic acid.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for the characterization of ADCs, providing accurate mass measurements to determine the average DAR, identify drug-loaded species, and characterize modifications. Both native and denaturing MS approaches are utilized.

Method Comparison
Parameter Native Mass Spectrometry Denaturing Mass Spectrometry
Principle Analysis of the intact ADC in its folded, native-like conformation.Analysis of the ADC in its unfolded, denatured state.
Primary Application Determination of DAR and drug load distribution of intact cysteine-linked ADCs.Characterization of reduced light and heavy chains, and lysine-linked ADCs.
Sample Preparation Buffer exchange into a volatile, non-denaturing buffer (e.g., ammonium acetate).Dilution in an acidic, organic solvent-containing buffer (e.g., acetonitrile/water with formic acid).
Ionization Electrospray Ionization (ESI) under "soft" conditions to preserve non-covalent interactions.ESI under conditions that promote denaturation and high charge states.
Advantages - Preserves the integrity of non-covalently linked ADCs (e.g., cysteine-linked).- Provides information on the entire ADC molecule.- Can be coupled with SEC for online buffer exchange.- Higher charge states can lead to better resolution in some mass analyzers.- Can be directly coupled with RP-HPLC.
Limitations - Lower charge states may require mass analyzers with a higher m/z range.- Sensitivity can be lower compared to denaturing MS for some instruments.- Disrupts the structure of cysteine-linked ADCs, preventing analysis of the intact conjugate.
Experimental Protocols

2.2.1. Native SEC-MS for Intact ADC Analysis

  • LC System: UHPLC with a biocompatible flow path.

  • Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.

  • Mobile Phase: 50 mM Ammonium Acetate.

  • Flow Rate: 0.2 mL/min.

  • MS System: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 80 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 250°C.

  • Mass Range: 1000-7000 m/z.

  • Sample Preparation: Dilute ADC to 0.5 mg/mL in 50 mM Ammonium Acetate.

2.2.2. Denaturing RP-LC-MS for Reduced ADC Analysis

  • LC System: UHPLC system.

  • Column: Waters ACQUITY UPLC BEH C4, 2.1mm x 50mm, 300Å, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 8 minutes.

  • Flow Rate: 200 µL/min.

  • Column Temperature: 80°C.

  • MS System: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Mass Range: 500-4000 m/z.

  • Sample Preparation: Reduce the ADC (1 mg/mL) with 20 mM DTT at 37°C for 30 minutes.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the characterization of this compound ADCs.

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_hplc HPLC Analysis cluster_ms MS Analysis ADC This compound ADC HIC HIC (DAR Distribution) ADC->HIC SEC SEC (Aggregation/Fragmentation) ADC->SEC RP_HPLC RP-HPLC (Reduced Chain Analysis) ADC->RP_HPLC Native_MS Native MS (Intact Mass, DAR) ADC->Native_MS SEC->Native_MS SEC-MS Denaturing_MS Denaturing MS (Reduced Chain Mass) RP_HPLC->Denaturing_MS LC-MS

Overall workflow for this compound ADC characterization.

DAR_Analysis_Workflow cluster_start Sample Preparation cluster_methods Analytical Methods cluster_results Results Start This compound ADC HIC HIC-UV Start->HIC Native_MS Native SEC-MS Start->Native_MS RP_HPLC_MS Reduced RP-HPLC-MS Start->RP_HPLC_MS DAR_Dist DAR Distribution HIC->DAR_Dist Avg_DAR Average DAR HIC->Avg_DAR Native_MS->DAR_Dist Native_MS->Avg_DAR RP_HPLC_MS->Avg_DAR

Workflow for determining the Drug-to-Antibody Ratio (DAR).

Conclusion

The comprehensive characterization of this compound ADCs necessitates an orthogonal approach, employing a combination of HPLC and MS techniques. HIC remains the gold standard for determining the DAR distribution of cysteine-linked ADCs under native conditions. SEC is indispensable for monitoring aggregation and fragmentation, which are critical quality attributes. RP-HPLC, particularly when coupled with MS, provides high-resolution separation of the reduced antibody chains, offering an alternative method for DAR calculation and detailed structural analysis. Native MS is crucial for analyzing the intact, non-covalently assembled cysteine-linked ADCs, providing a direct measure of the DAR and drug load distribution. In contrast, denaturing MS is well-suited for the analysis of the individual subunits after reduction.

The selection of the most appropriate analytical methods will depend on the specific quality attribute being assessed and the stage of drug development. By leveraging the complementary information provided by these techniques, researchers can gain a thorough understanding of the physicochemical properties of their this compound ADC candidates, ensuring the development of safe and effective therapeutics.

References

A Head-to-Head Showdown: Unraveling the Impact of Linker Technologies on DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the critical selection of the linker, the molecular bridge between the antibody and the cytotoxic payload. This guide provides an objective, data-driven comparison of different linker technologies for the potent maytansinoid payload, DM1-SMe, summarizing key findings from head-to-head preclinical studies.

The stability of an ADC in circulation and the efficiency of its payload release within the target cancer cell are paramount to achieving a wide therapeutic window. The choice of linker dictates these pharmacokinetic and pharmacodynamic properties. Here, we delve into comparative studies of various linker strategies for this compound, focusing on quantitative data to inform the selection of the optimal linker for next-generation ADCs.

Comparative Performance of this compound Linkers: A Quantitative Overview

The following tables summarize key quantitative data from head-to-head studies comparing different linker technologies for this compound, focusing on in vitro potency, in vivo efficacy, and pharmacokinetics.

Table 1: In Vitro Cytotoxicity
Linker TypeADCCell LineIC50Reference
Non-cleavable Thioether (SMCC)T-DM1KPL-4 (HER2+)0.02 µg/mL[1]
BT-474-EEI (HER2+)0.02 µg/mL[1]
JIMT-1 (HER2+)0.2 µg/mL[1]
SK-BR-3 (HER2+)0.02 µg/mL[1]
Cleavable Disulfide (SPP)T-SPP-DM1KPL-4 (HER2+)0.03 µg/mL[1]
BT-474-EEI (HER2+)0.05 µg/mL
JIMT-1 (HER2+)0.2 µg/mL
SK-BR-3 (HER2+)0.03 µg/mL
Non-cleavable Thioether (SMCC)Anti-EGFR-SMCC-DM1BxPC3 (EGFR+)~100 ng/mL
Cleavable Peptide (CX)Anti-EGFR-CX-DM1BxPC3 (EGFR+)~1 ng/mL
Table 2: In Vivo Antitumor Efficacy
Linker TypeADCXenograft ModelDosingOutcomeReference
Non-cleavable Thioether (SMCC)T-DM1KPL-410 mg/kg, single doseSimilar tumor growth inhibition
Cleavable Disulfide (SPP)T-SPP-DM1KPL-410 mg/kg, single doseSimilar tumor growth inhibition
Non-cleavable Thioether (SMCC)Anti-EpCAM-SMCC-DM1Calu-315 mg/kg, single doseLess active
Cleavable Peptide (CX)Anti-EpCAM-CX-DM1Calu-33 mg/kg, single doseMore active
Table 3: Pharmacokinetics in Rats
Linker TypeADCHalf-life (t½)Clearance (CL)AUC (0→∞)Reference
Non-cleavable Thioether (SMCC)T-DM1Not specifiedSlowerHigher
Cleavable Disulfide (SPP)T-SPP-DM1Not specifiedFasterLower
Non-cleavable Thioether (SMCC)Anti-EGFR-SMCC-DM110.4 days0.7 mL/h/kg14,370 h·µg/mL
Cleavable Peptide (CX)Anti-EGFR-CX-DM19.9 days0.7 mL/h/kg15,225 h·µg/mL

Mechanisms of Action and Experimental Workflows

The distinct mechanisms of payload release for different linker types are crucial for understanding their performance characteristics.

cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Endosome_cleavable Endosome ADC_cleavable->Endosome_cleavable Internalization Lysosome_cleavable Lysosome Endosome_cleavable->Lysosome_cleavable Payload_Release_cleavable Payload Release (e.g., enzymatic cleavage, reduction) Lysosome_cleavable->Payload_Release_cleavable Payload_cleavable Free this compound Payload_Release_cleavable->Payload_cleavable Bystander_Effect Bystander Killing of Neighboring Cells Payload_cleavable->Bystander_Effect ADC_noncleavable ADC with Non-Cleavable Linker Endosome_noncleavable Endosome ADC_noncleavable->Endosome_noncleavable Internalization Lysosome_noncleavable Lysosome Endosome_noncleavable->Lysosome_noncleavable Antibody_Degradation Antibody Degradation Lysosome_noncleavable->Antibody_Degradation Payload_Metabolite Amino Acid-Linker-Payload (e.g., Lys-MCC-DM1) Antibody_Degradation->Payload_Metabolite

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plates ADC_Treatment Treat cells with varying concentrations of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for a defined period (e.g., 72h) ADC_Treatment->Incubation Viability_Assay Assess cell viability (e.g., CellTiter-Glo®) Incubation->Viability_Assay IC50_Calculation Calculate IC50 values Viability_Assay->IC50_Calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of ADCs.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay
  • Cell Lines: Human cancer cell lines with varying target antigen expression (e.g., KPL-4, BT-474-EEI, JIMT-1, SK-BR-3 for HER2; BxPC3 for EGFR).

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted in cell culture medium and added to the wells. Cells are typically incubated with the ADCs for 3 to 5 days.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data are normalized to untreated control cells. IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Pharmacokinetic Studies in Rats
  • Animals: Female Sprague-Dawley rats are typically used.

  • Dosing: ADCs are administered as a single intravenous (IV) bolus dose.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 0.08, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours) post-dose into EDTA-containing tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: The concentration of total antibody (for ADC clearance) and ADC (for stability) in plasma is determined using a validated enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as WinNonlin.

In Vivo Tumor Xenograft Studies
  • Animals: Immunocompromised mice (e.g., nu/nu or SCID) are used.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of the mice.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and administered a single dose of the ADC via IV injection.

  • Tumor Measurement: Tumor volume is measured two to three times a week using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of treated groups to the vehicle control group.

Discussion and Conclusion

The choice between different linker technologies for this compound ADCs is not straightforward and depends on the specific therapeutic application and the target antigen biology.

The head-to-head comparison of the non-cleavable thioether linker (in T-DM1) and the cleavable disulfide linker (in T-SPP-DM1) revealed similar in vitro and in vivo potencies, despite differences in their plasma clearances. This suggests that for certain targets, both linker types can achieve effective payload delivery to the tumor. The non-cleavable linker leads to the formation of the charged metabolite Lys-MCC-DM1, which is less permeable and may reduce the "bystander effect" but can also lead to lower off-target toxicity. In contrast, cleavable linkers can release the payload in its native, more permeable form, potentially enabling the killing of adjacent antigen-negative tumor cells.

The study comparing the non-cleavable SMCC linker with the cleavable peptide (CX) linker for EGFR and EpCAM-targeting ADCs demonstrated a significant improvement in in vitro cytotoxicity and in vivo efficacy with the cleavable CX linker. This highlights that for some targets, a cleavable linker strategy may be superior. The comparable pharmacokinetic profiles of the anti-EGFR ADCs with SMCC and CX linkers suggest that the observed efficacy differences are likely due to more efficient intracellular payload release and/or a bystander effect.

References

A Comparative Guide to the Stability of Cleavable vs. Non-Cleavable Linkers with DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the stability of cleavable and non-cleavable linkers when conjugated with the potent microtubule inhibitor DM1-SMe. The information presented herein is supported by experimental data to aid in the rational design of next-generation ADCs.

Introduction to Linker Technology in ADCs

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The ideal linker should be stable in the systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and selective release of the cytotoxic agent within the target cancer cells.

Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[1][2] The release of the active cytotoxic drug from a non-cleavable linker relies on the complete lysosomal degradation of the antibody component following internalization into the target cell.[1][3] This process releases the payload with the linker and a residual amino acid attached, for instance, lysine-MCC-DM1 in the case of ado-trastuzumab emtansine (Kadcyla®).[1]

Cleavable Linkers: In contrast, cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells. These conditions can include the presence of specific enzymes (e.g., cathepsins), a reducing environment (e.g., high glutathione concentrations), or acidic pH. An example of a cleavable linker used with maytansinoids is a disulfide-based linker like SPP.

Quantitative Data Comparison

The stability of the linker has a profound impact on the pharmacokinetics, efficacy, and safety profile of an ADC. Below is a summary of comparative data for this compound ADCs with cleavable and non-cleavable linkers.

In Vivo Efficacy

A study directly compared the in vivo anti-tumor activity of a disulfide-linked, cleavable DM1 conjugate (SPP-DM1) with a thioether-linked, non-cleavable DM1 conjugate (MCC-DM1) in various non-Hodgkin's lymphoma (NHL) xenograft models.

Xenograft ModelTarget AntigenLinker TypeEfficacy Outcome
RajiCD19SPP-DM1 (Cleavable)Tumor regression
MCC-DM1 (Non-cleavable)Tumor growth inhibition
Granta-519CD20SPP-DM1 (Cleavable)Tumor stasis
MCC-DM1 (Non-cleavable)Tumor growth inhibition
RajiCD21SPP-DM1 (Cleavable)Tumor regression
MCC-DM1 (Non-cleavable)Tumor growth inhibition
BJAB-lucCD22SPP-DM1 (Cleavable)Tumor regression
MCC-DM1 (Non-cleavable)Tumor regression

Table 1: In Vivo Efficacy of Cleavable (SPP-DM1) vs. Non-Cleavable (MCC-DM1) ADCs.

Plasma Stability

Non-cleavable linkers are generally considered to have higher stability in plasma compared to many cleavable linkers. This enhanced stability is attributed to the robust nature of the thioether bond in linkers like SMCC, which is not susceptible to enzymatic or chemical cleavage in the circulation. While direct head-to-head quantitative plasma stability data for this compound with different linkers is not extensively published in a comparative format, the faster clearance of some ADCs with cleavable linkers in vivo suggests a lower stability in circulation compared to their non-cleavable counterparts. For instance, T-SPP-DM1 (disulfide linker) was found to have a faster plasma clearance than T-DM1 (thioether linker).

Pharmacokinetics of T-DM1 (Non-Cleavable Linker)

The pharmacokinetics of ado-trastuzumab emtansine (T-DM1), which utilizes the non-cleavable SMCC linker, have been well-characterized in preclinical and clinical studies.

ParameterValueSpecies
Clearance0.676 L/dayHuman
Volume of Distribution (Central)3.127 LHuman
Terminal Half-life3.94 daysHuman

Table 2: Population Pharmacokinetic Parameters of T-DM1 in Patients with HER2-Positive Metastatic Breast Cancer.

The Bystander Effect

The "bystander effect" refers to the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. This is a particularly important consideration for treating heterogeneous tumors.

Linker TypeBystander EffectMechanism
Non-Cleavable (e.g., SMCC) Minimal to NoneThe released catabolite (e.g., lysine-MCC-DM1) is highly charged and has low cell permeability, preventing it from diffusing to adjacent cells.
Cleavable (e.g., Disulfide) PossibleThe released, unmodified payload (DM1) can be more membrane-permeable, allowing it to exert a bystander effect.

Table 3: Comparison of the Bystander Effect.

Mechanisms of Action and Experimental Workflows

Visualizing the distinct pathways of ADC processing and the methodologies for their evaluation is crucial for a comprehensive understanding.

Mechanism of Action: Non-Cleavable Linker ADC (e.g., T-DM1) ADC ADC binds to a target antigen on the cell surface Internalization ADC-antigen complex is internalized via endocytosis ADC->Internalization Endosome Trafficking to the lysosome Internalization->Endosome Lysosome Antibody is degraded by lysosomal proteases Endosome->Lysosome Release Release of Lysine-Linker-Payload (e.g., Lysine-MCC-DM1) Lysosome->Release Action Payload binds to tubulin, leading to mitotic arrest and apoptosis Release->Action

Caption: Intracellular processing of an ADC with a non-cleavable linker.

Mechanism of Action: Cleavable Linker ADC (e.g., Disulfide) ADC ADC binds to a target antigen on the cell surface Internalization ADC-antigen complex is internalized via endocytosis ADC->Internalization Endosome Trafficking to the lysosome Internalization->Endosome Cleavage Linker is cleaved by high glutathione levels in the cytoplasm Endosome->Cleavage Release Release of the active payload (DM1) Cleavage->Release Action Payload binds to tubulin, leading to mitotic arrest and apoptosis Release->Action Bystander Permeable payload can diffuse to neighboring antigen-negative cells Release->Bystander

Caption: Intracellular processing of an ADC with a cleavable linker.

Experimental Workflow for ADC Stability Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Plasma_Stability Plasma Stability Assay (LC-MS) PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy_Study Efficacy Study in Xenograft Models Cytotoxicity->Efficacy_Study Bystander_Assay Co-culture Bystander Effect Assay Bystander_Assay->Efficacy_Study Data_Analysis Data Analysis and Candidate Selection PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

Caption: General workflow for assessing the stability and efficacy of ADCs.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of ADCs with cleavable and non-cleavable linkers in a relevant in vivo model.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., Raji for NHL models) in the recommended medium and conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., SCID mice).

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 Raji cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the ADCs intravenously at a specified dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Plasma Stability Assay by LC-MS

Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Immunoaffinity Capture: At each time point, capture the ADC from the plasma using an anti-human Fc antibody conjugated to magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug load on the light and heavy chains.

  • DAR Calculation: Calculate the average DAR at each time point by integrating the peak areas of the drug-conjugated and unconjugated antibody chains. A decrease in the average DAR over time indicates payload deconjugation.

In Vitro Co-culture Cytotoxicity Assay for Bystander Effect

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Lines: Use an antigen-positive cell line and an antigen-negative cell line. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include monocultures of each cell line as controls.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment: Measure the viability of the total cell population using a standard assay (e.g., MTT or CellTiter-Glo).

  • Fluorescence Microscopy/Flow Cytometry: Quantify the number of viable GFP-expressing antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in monoculture treated with the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.

Conclusion

The stability of the linker is a paramount consideration in the design of this compound-based ADCs. Non-cleavable linkers generally offer superior plasma stability, which can translate to an improved safety profile and a wider therapeutic window. However, this stability comes at the cost of a limited bystander effect, which may be disadvantageous in the context of heterogeneous tumors. Conversely, cleavable linkers have the potential to induce a bystander effect but may be more prone to premature payload release in the circulation, leading to potential off-target toxicities. The choice between a cleavable and non-cleavable linker should be guided by the specific biological context of the target, the nature of the tumor microenvironment, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical ADC parameters.

References

Unveiling the Potency of DM1-SMe ADCs: An In Vitro and In Vivo Correlation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activity of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload DM1-SMe. We delve into the experimental data that underpins the correlation between laboratory assays and animal model efficacy, offering a comparative analysis against other prominent ADC platforms. This document is intended to serve as a practical resource for the scientific community, presenting data-driven insights into the performance of this compound ADCs.

Comparative Analysis of In Vitro Cytotoxicity

The cornerstone of ADC development is the potency of its cytotoxic payload. DM1, a derivative of maytansine, is a highly potent microtubule-disrupting agent.[1][] When conjugated to a monoclonal antibody via a linker such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), it forms a stable and effective ADC. The in vitro cytotoxicity of these ADCs is typically evaluated using assays that measure cell viability, such as the MTT assay, from which the half-maximal inhibitory concentration (IC50) is determined.[3][4][5]

A critical aspect of ADC evaluation is a head-to-head comparison with other payload technologies under identical experimental conditions. Below, we summarize the in vitro cytotoxicity of a DM1-based ADC (Trastuzumab-DM1 or T-DM1) against a duocarmycin-based ADC, SYD985 (Trastuzumab-vc-seco-DUBA), in various HER2-expressing breast cancer cell lines.

Cell LineHER2 ExpressionADC PlatformIC50 (ng/mL)Fold Difference (SYD985 vs. T-DM1)
SK-BR-33+T-DM1 15-
SYD985131.2x more potent
NCI-N873+T-DM1 24-
SYD985231.0x (similar potency)
BT-4743+T-DM1 29-
SYD985291.0x (similar potency)
KPL-42+T-DM1 150-
SYD985503.0x more potent
MDA-MB-4532+T-DM1 >1000-
SYD98520>50x more potent
MCF-7/HER21+T-DM1 300-
SYD9853010.0x more potent

Data compiled from preclinical studies of SYD985.

Key Observation: In cell lines with high HER2 expression (3+), both T-DM1 and SYD985 exhibit similar, potent cytotoxic activity. However, in cell lines with low to moderate HER2 expression (1+ to 2+), the duocarmycin-based ADC, SYD985, is significantly more potent than T-DM1. This suggests that the choice of payload can be critical for targeting tumors with heterogeneous or low antigen expression.

In Vivo Antitumor Activity: Xenograft Models

The translation of in vitro potency to in vivo efficacy is a critical step in ADC development. This is typically assessed using tumor xenograft models in immunocompromised mice, where tumor growth inhibition (TGI) is the primary endpoint.

The following table summarizes the in vivo antitumor activity of T-DM1 and SYD985 in patient-derived xenograft (PDX) models of breast cancer with varying HER2 expression levels.

PDX ModelHER2 ExpressionADC (Dose)Tumor Growth Inhibition (%)Outcome
HBCx-13B3+T-DM1 (10 mg/kg)>95%Complete Regression
SYD985 (10 mg/kg)>95%Complete Regression
HBCx-52+T-DM1 (10 mg/kg)<50%Moderate Inhibition
SYD985 (10 mg/kg)>95%Complete Regression
HBCx-221+T-DM1 (10 mg/kg)<20%Minor Inhibition
SYD985 (10 mg/kg)>90%Strong Inhibition

Data compiled from preclinical studies of SYD985.

In Vivo Correlation: The in vivo data strongly correlates with the in vitro findings. T-DM1 demonstrates significant antitumor activity primarily in high HER2-expressing (3+) xenograft models. In contrast, SYD985 shows robust efficacy across high, medium, and low HER2-expressing models, highlighting its potential to treat a broader patient population. This superior performance in low-HER2 models is partly attributed to the bystander killing effect of the duocarmycin payload, a feature less prominent with the non-cleavable linker used in T-DM1.

Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC and control antibody/isotype control

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and control treatments in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours for microtubule inhibitors like DM1).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Growth Inhibition: Xenograft Model

This protocol describes a general procedure for evaluating ADC efficacy in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Balb/c nude)

  • Tumor cell line of interest

  • Matrigel (optional, to aid tumor establishment)

  • ADC, vehicle control, and isotype control ADC

  • Sterile PBS and syringes

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Harvest tumor cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a 1:1 mixture with Matrigel) to the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, vehicle, or isotype control via the appropriate route (typically intravenous injection). Dosing can be a single administration or a multi-dose schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Mechanism of Action of this compound ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubules DM1->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest

Caption: Mechanism of action for a typical this compound antibody-drug conjugate.

Experimental Workflow for In Vitro and In Vivo ADC Evaluation

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Antigen +/- Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Xenograft Establish Xenograft Model IC50->Xenograft Correlation Analysis Treatment ADC Administration Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Treatment->TGI

Caption: A streamlined workflow for the in vitro and in vivo evaluation of an ADC.

Logical Relationship for In Vitro-In Vivo Correlation

IVIVC_Logic High_InVitro_Potency High In Vitro Potency (Low IC50) High_InVivo_Efficacy High In Vivo Efficacy (High %TGI) High_InVitro_Potency->High_InVivo_Efficacy Predicts Efficient_Internalization Efficient ADC Internalization Payload_Release Effective Intracellular Payload Release Efficient_Internalization->Payload_Release Payload_Release->High_InVitro_Potency

Caption: Logical flow illustrating the basis of in vitro-in vivo correlation for ADCs.

References

Benchmarking New Maytansinoid Payloads Against the Standard DM1-SMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the development of novel cytotoxic payloads being a key driver of innovation. Maytansinoids, potent microtubule inhibitors, have long been a mainstay in the ADC field, with DM1 being a clinically validated and widely used payload. As new maytansinoid derivatives emerge, rigorous and standardized benchmarking against established standards like DM1-SMe is crucial for evaluating their potential therapeutic advantages.

This guide provides an objective comparison of maytansinoid payloads, focusing on their performance in key preclinical assays. It includes a summary of available quantitative data, detailed experimental protocols for essential benchmarking studies, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: A Comparative Look at Maytansinoid Payloads

Direct, side-by-side public data comparing a wide array of new maytansinoid payloads to this compound is limited. However, based on available research, we can compile a comparative overview of the well-established DM1 and DM4, alongside emerging next-generation payloads like DM21-C. Maytansinoids generally exhibit high cytotoxicity, with IC50 values in the sub-nanomolar range, making them up to 1000 times more potent than conventional chemotherapy agents like doxorubicin[1][2].

Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads

PayloadTarget Cell LineIC50 (pM)Reference
MaytansineMCF7310[3]
S-methyl DM1MCF7340[3]
MaytansineVarious8 (KB cells), 600 (P-388 cells), 2000 (L1210 cells)[1]
DM21-C ADCADAM9-positive cellsSimilar to DM4 ADCs
DM4 ADCCD123-positive AML cells1,000 - 10,000

Note: The cytotoxicity of maytansinoids can vary significantly based on the cell line, linker, and antibody used in the ADC construct.

Table 2: In Vivo Efficacy of Maytansinoid ADCs

ADC ConstructXenograft ModelDosingOutcomeReference
huN901-DM1CD56+ OPM2 human MM in SCID miceNot specifiedInhibition of tumor growth and increased survival
Anti-EpCAM-PEG4Mal-DM1MDR1-positive human colon carcinoma HCT-15, COLO 205MDRSingle i.v. dose (170, 340, 680 µg/kg of conjugated DM1)More effective in eradicating tumors than SMCC-linked conjugate
IMGC936 (DM21-C)ADAM9-positive human cell line-derived and patient-derived xenograftsNot specifiedPotent antitumor activity

Experimental Protocols: Methodologies for Key Benchmarking Experiments

Standardized and well-defined experimental protocols are essential for the accurate and reproducible assessment of new maytansinoid payloads. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a maytansinoid ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Maytansinoid ADC and unconjugated antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add the different concentrations of the ADC or antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of a maytansinoid ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human cancer cell line for tumor implantation

  • Maytansinoid ADC, vehicle control, and potentially a non-binding ADC control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, maytansinoid ADC at different doses). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a specific size, or after a predetermined period. At the end of the study, tumors can be excised and weighed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.

Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature payload release in a physiological environment.

Materials:

  • Maytansinoid ADC

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Incubator at 37°C

  • Analytical method for quantifying the intact ADC and released payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the maytansinoid ADC in the plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Processing: Process the samples to separate the ADC from plasma proteins.

  • Quantification: Analyze the samples using a validated method to determine the concentration of the intact ADC and any released payload.

  • Data Analysis: Plot the concentration of the intact ADC over time to determine its stability and calculate its half-life in plasma.

Mandatory Visualizations

Signaling Pathway of Maytansinoid Payloads

Maytansinoid_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Maytansinoid-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Maytansinoid Payload (e.g., this compound) Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Inhibited) Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of maytansinoid-based ADCs.

Experimental Workflow for Benchmarking Maytansinoid ADCs

ADC_Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) - Antigen Positive Cells - Antigen Negative Cells Data_Analysis Data Analysis and Candidate Selection Cytotoxicity->Data_Analysis Stability Plasma Stability Assay - Intact ADC Quantification - Payload Release Stability->Data_Analysis Internalization Internalization Assay Internalization->Data_Analysis Xenograft Xenograft Efficacy Study - Tumor Growth Inhibition - Survival Analysis Toxicity Toxicity Assessment - Body Weight Monitoring - Clinical Observations Xenograft->Toxicity PK Pharmacokinetic (PK) Analysis Xenograft->PK Start New Maytansinoid Payload Synthesis ADC_Prep ADC Preparation (Conjugation to Antibody) Start->ADC_Prep ADC_Prep->Cytotoxicity ADC_Prep->Stability ADC_Prep->Internalization Data_Analysis->Xenograft

Caption: A typical experimental workflow for benchmarking new maytansinoid ADCs.

References

Safety Operating Guide

Navigating the Disposal of DM1-SMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like DM1-SMe is a critical component of laboratory safety and environmental responsibility. this compound, a maytansinoid derivative and potent microtubule inhibitor, requires stringent procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Understanding the Hazard Profile of this compound

This compound is classified as a highly potent and cytotoxic compound. While a specific Occupational Exposure Limit (OEL) has not been established, its cytotoxic nature necessitates handling with extreme caution in a controlled environment to prevent personnel exposure. One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1]

Due to the limited availability of specific quantitative data in the public domain, a precautionary approach is paramount. The following table summarizes the available hazard information.

ParameterDataSource
GHS Classification Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Occupational Exposure Limit (OEL) Not established. Handled as a highly potent compound requiring containment.[1]
Aquatic Toxicity No specific LC50 or EC50 data available. Classified as "very toxic to aquatic life with long lasting effects."[1]

Procedural Guidance for Safe Disposal of this compound

The recommended and most secure method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management company that utilizes high-temperature incineration. This ensures the complete destruction of the cytotoxic compound.

Step-by-Step Disposal Workflow

The following procedure outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.

  • Preparation and Personal Protective Equipment (PPE):

    • Before handling this compound, ensure all necessary safety measures are in place. This includes working within a certified chemical fume hood or a biological safety cabinet.

    • All personnel must wear appropriate PPE, including:

      • A disposable, solid-front gown with tight-fitting cuffs.

      • Two pairs of chemotherapy-grade nitrile gloves.

      • ANSI-approved safety goggles or a full-face shield.

      • A NIOSH-approved respirator may be required depending on the handling procedure and risk assessment.

  • Waste Segregation and Collection:

    • All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.

    • Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials. Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled as "Hazardous Cytotoxic Waste" with the appropriate hazard symbols.

    • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof, and shatter-resistant hazardous waste container. This container must also be clearly labeled as "Hazardous Cytotoxic Waste" and specify the liquid contents.

    • Sharps: All sharps, such as needles and syringes, used for handling this compound must be immediately placed in a designated, puncture-proof sharps container that is also labeled as "Hazardous Cytotoxic Waste."

  • Decontamination of Work Surfaces and Equipment:

    • Following any work with this compound, thoroughly decontaminate all surfaces and non-disposable equipment.

    • While a specific, validated chemical inactivation protocol for this compound is not available, general procedures for cytotoxic drugs should be followed. A two-step cleaning process is recommended:

      • Cleaning: Use a detergent-based solution to remove any visible contamination.

      • Decontamination: Wipe down surfaces with a 70% alcohol solution. Some studies suggest that alkaline detergents may be effective against certain cytotoxic compounds.

    • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous cytotoxic waste.

  • Storage of Hazardous Waste:

    • Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • The storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and disposal of the collected waste.

    • Ensure all required documentation for hazardous waste disposal is completed accurately.

This compound Disposal Workflow Diagram

DM1_SMe_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_segregation Waste Segregation & Collection cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE Workstation Prepare Containment Workstation Handle_DM1 Handle this compound Workstation->Handle_DM1 Solid_Waste Generate Solid Waste Handle_DM1->Solid_Waste Liquid_Waste Generate Liquid Waste Handle_DM1->Liquid_Waste Sharps_Waste Generate Sharps Waste Handle_DM1->Sharps_Waste Decontaminate Decontaminate Surfaces & Equipment Handle_DM1->Decontaminate Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store Waste Securely Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Decontaminate->Store_Waste Contact_EHS Contact EHS/Waste Vendor Store_Waste->Contact_EHS Incineration High-Temperature Incineration Contact_EHS->Incineration

A logical workflow for the safe disposal of this compound.

Experimental Protocols: Decontamination Procedure

While a specific chemical inactivation protocol for this compound is not available, the following general experimental protocol for the decontamination of surfaces after handling cytotoxic compounds should be followed.

Objective: To decontaminate laboratory surfaces and equipment after handling this compound to remove residual cytotoxic contamination.

Materials:

  • Detergent solution (e.g., 1% aqueous solution of a laboratory-grade detergent)

  • 70% Isopropyl alcohol or 70% ethanol

  • Chemotherapy-grade absorbent pads or wipes

  • Appropriate PPE (as listed above)

  • Labeled hazardous waste container for solid waste

Procedure:

  • Preparation: Ensure all this compound containers are sealed and stored appropriately before beginning decontamination. All personnel involved in the cleanup must be wearing the required PPE.

  • Initial Cleaning: a. Generously apply the detergent solution to the potentially contaminated surfaces. b. Using absorbent pads or wipes, clean the surfaces in a unidirectional manner (e.g., from top to bottom, from back to front) to avoid re-contamination. c. Dispose of the used pads or wipes directly into the hazardous cytotoxic waste container.

  • Rinsing (if necessary): If the detergent leaves a residue, wipe the surfaces with pads or wipes dampened with sterile water. Dispose of these materials as hazardous waste.

  • Disinfection/Decontamination: a. Apply 70% alcohol to the cleaned surfaces. b. Allow for a contact time of at least 10 minutes to ensure effective decontamination. c. Wipe the surfaces dry with fresh absorbent pads or allow them to air dry within the containment area. d. Dispose of all used materials in the hazardous cytotoxic waste container.

  • Final Steps: a. Once decontamination is complete, carefully doff PPE, disposing of all disposable items in the hazardous waste container. b. Wash hands thoroughly with soap and water.

Note: The efficacy of this cleaning procedure should be validated as part of the laboratory's overall safety protocol, potentially through surface wipe sampling and analysis if deemed necessary by a risk assessment.

By adhering to these stringent disposal procedures, laboratories can ensure a safe working environment and minimize the environmental impact of highly potent compounds like this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like DM1-SMe, a maytansinoid microtubule inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound is utilized as a cytotoxic component in antibody-drug conjugates (ADCs), and despite some conflicting safety data, it should be handled with the utmost care due to its high potency.[1][2]

While a safety data sheet (SDS) for this compound suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that this may not fully represent the risks associated with this highly potent molecule.[3] The broader scientific literature and safety guidelines for similar cytotoxic agents and ADC payloads recommend stringent safety protocols.[3][4] Therefore, a conservative approach that prioritizes safety is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on guidelines for handling potent cytotoxic compounds.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler.
Lab Coat/Gown Disposable, solid-front gown with long sleeves and elastic cuffs.Protects the wearer's clothing and skin from spills and contamination. The disposable nature prevents carrying contaminants outside the laboratory.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols of the potent compound. A face shield offers broader protection for the entire face.
Respiratory Protection A fit-tested N95 respirator or higher.Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation.

Operational Plan: From Receipt to Disposal

A clear and detailed operational plan is critical for minimizing exposure risk and ensuring the safe and effective use of this compound in a laboratory setting.

Upon receipt, the container should be carefully inspected for any signs of damage or leakage in a designated area. This compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. For long-term storage, consult the manufacturer's recommendations, which typically advise storage at -20°C for one month or -80°C for up to six months, protected from light.

All handling of this compound, especially the powdered form, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of the substance and to contain any potential spills. The work surface should be covered with a disposable plastic-backed absorbent pad to contain any spills.

Experimental Protocol for Solubilization:

  • Ensure all necessary PPE is correctly worn before beginning.

  • Perform all operations within a certified chemical fume hood or biosafety cabinet.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Using a calibrated pipette with a disposable tip, add the desired solvent (e.g., DMSO) to the vial.

  • Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

In the event of a spill, immediate action is necessary to mitigate exposure and contamination. A spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags should be readily available.

Decontamination Protocol:

  • Evacuate the immediate area and alert others.

  • If safe to do so, cover the spill with absorbent material from a spill kit.

  • Wearing appropriate PPE, carefully clean the area. For non-porous surfaces, decontamination can be achieved by soaking in a 10% bleach solution for 24 hours.

  • All materials used for cleanup should be disposed of as hazardous waste.

  • After cleanup, wash the affected area with soap and water.

Disposal Plan: Managing Cytotoxic Waste

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), absorbent pads, and plasticware should be collected in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used for handling this compound solutions should be placed in a designated sharps container for hazardous waste.

All hazardous waste containers must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management A Don Appropriate PPE B Prepare Work Area in Fume Hood/BSC A->B C Handle/Weigh Solid this compound B->C D Solubilize this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H I Solid Cytotoxic Waste G->I J Liquid Cytotoxic Waste G->J K Sharps Cytotoxic Waste G->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.